2-[(3-Fluorobenzyl)oxy]benzoic acid
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-[(3-fluorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCZMWYFCOWBIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-[(3-Fluorobenzyl)oxy]benzoic Acid
CAS Number: 360778-48-9
This technical guide provides a comprehensive overview of 2-[(3-Fluorobenzyl)oxy]benzoic acid, a fluorinated aromatic ether and carboxylic acid. Due to the limited availability of specific experimental data for this particular isomer, this document leverages information from structurally related compounds to provide insights into its potential physicochemical properties, synthesis, and biological activities. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. These values are primarily derived from computational models and data available for isomeric and structurally similar compounds.
| Property | Value | Source |
| CAS Number | 360778-48-9 | [1] |
| Molecular Formula | C₁₄H₁₁FO₃ | [1] |
| Molecular Weight | 246.23 g/mol | [1] |
| Appearance | Off-white solid (predicted) | Inferred from related compounds |
| Storage | 2-8°C, protect from light and moisture | Inferred from related compounds |
Synthesis and Experimental Protocols
A potential synthetic workflow is outlined below:
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: A General Approach
-
Deprotonation of Salicylic Acid: To a solution of salicylic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added portion-wise at room temperature. The reaction mixture is stirred until the deprotonation is complete, forming the corresponding salicylate anion.
-
Nucleophilic Substitution: 3-Fluorobenzyl bromide is then added to the reaction mixture. The reaction is heated to a temperature typically ranging from 60 to 80 °C and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The aqueous layer is acidified with a dilute acid (e.g., 1M HCl) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Potential Biological Activity and Signaling Pathways
While direct biological studies on this compound are scarce, the structural motifs present in the molecule, namely the benzoic acid and the fluorobenzyl ether, are found in various biologically active compounds.
Derivatives of benzoic acid have been investigated for a range of pharmacological activities. For instance, some benzyl and benzoyl benzoic acid derivatives have been identified as inhibitors of the interaction between bacterial RNA polymerase and the sigma factor, suggesting potential antimicrobial applications.[2]
Furthermore, salicylic acid and its derivatives are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. A structurally related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been shown to exhibit anti-inflammatory, analgesic, and antiplatelet activities.[3][4] This compound is suggested to act by preventing the dissociation of IKKβ, which in turn leads to the inactivation of the NF-κB signaling pathway.[3] This pathway is a critical regulator of the inflammatory response.
Given these precedents, it is plausible that this compound could modulate similar inflammatory signaling pathways.
Caption: Hypothesized modulation of the NF-κB signaling pathway.
Disclaimer: This document is intended for informational purposes only and is based on currently available data, which is limited for the specified compound. The information regarding potential synthesis and biological activity is based on analogies to structurally related molecules and should be experimentally verified. This information is not for medical or consumer use.
References
- 1. 360778-48-9|2-((3-Fluorobenzyl)oxy)benzoic acid|BLD Pharm [bldpharm.com]
- 2. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-[(3-Fluorobenzyl)oxy]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential areas of investigation for 2-[(3-Fluorobenzyl)oxy]benzoic acid. The information is intended to support research and development activities by providing key data and methodologies.
Core Chemical Properties
This compound is a fluorinated aromatic ether and carboxylic acid derivative. While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be reliably identified.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 360778-48-9 | [1][2][3] |
| Molecular Formula | C₁₄H₁₁FO₃ | [2][3][4] |
| Molecular Weight | 246.24 g/mol | [1][2][3] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Soluble in organic solvents like Methanol, DMSO, DMF.[5] Insoluble in water (Predicted). | N/A |
| pKa | ~3-4 (Estimated based on benzoic acid and fluorinated analogues) | [6] |
Synthesis and Purification
The most direct and common method for synthesizing this compound is through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
General Synthesis Workflow
The synthesis involves the deprotonation of a salicylic acid derivative followed by reaction with a benzyl halide.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol outlines a plausible method for laboratory-scale synthesis.
Materials:
-
Methyl salicylate
-
3-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Synthesis of Methyl 2-[(3-Fluorobenzyl)oxy]benzoate
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl salicylate (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension vigorously and add 3-fluorobenzyl bromide (1.1 eq) dropwise at room temperature.[6]
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.[7]
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester intermediate.
Step 2: Hydrolysis to this compound
-
Dissolve the crude methyl 2-[(3-fluorobenzyl)oxy]benzoate in a mixture of methanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexane or diethyl ether) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product.
Purification and Characterization Workflow
Caption: Logical workflow for purification and analysis of the final product.
Spectral Properties (Predicted)
While experimental spectra are not publicly available, the expected spectral characteristics can be predicted based on the molecule's structure.
Table 2: Predicted Spectral Data for this compound
| Technique | Predicted Characteristics |
| ¹H NMR | - ~10-13 ppm: Broad singlet, 1H (Carboxylic acid proton, -COOH).- ~6.9-8.2 ppm: Multiplets, 8H (Aromatic protons from both rings).- ~5.2 ppm: Singlet, 2H (Benzyl protons, -O-CH₂-Ar). |
| ¹³C NMR | - ~165-170 ppm: Carboxylic acid carbon (-COOH).- ~161-164 ppm: Aromatic carbon attached to fluorine (C-F), showing a large ¹JCF coupling constant.- ~110-160 ppm: Aromatic carbons.- ~70 ppm: Benzyl carbon (-O-CH₂-Ar). |
| IR Spectroscopy | - ~2500-3300 cm⁻¹: Broad band (O-H stretch of carboxylic acid).- ~1680-1710 cm⁻¹: Strong band (C=O stretch of carboxylic acid).- ~1210-1320 cm⁻¹: C-O stretch of carboxylic acid and ether.- ~1000-1150 cm⁻¹: C-F stretch. |
| Mass Spectrometry (EI) | - m/z 246: Molecular ion peak [M]⁺.- m/z 229: [M-OH]⁺.- m/z 201: [M-COOH]⁺.- m/z 109: Fragment corresponding to the fluorobenzyl cation [C₇H₆F]⁺. |
Biological Activity and Potential Applications
There is no specific biological data available for this compound. However, benzoic acid derivatives are a well-established class of compounds in medicinal chemistry with a wide range of activities.
-
Anti-inflammatory Potential: Many salicylic acid derivatives are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] The subject compound, as a derivative, could be investigated for similar activities.
-
Antimicrobial Properties: Benzoic acid and its derivatives are widely used as antimicrobial agents and preservatives.[8][9] The introduction of a fluorobenzyl group may modulate this activity.
-
Enzyme Inhibition: Structurally related halogenated benzyloxybenzoic acids have been explored as enzyme inhibitors and have shown potential as anticancer agents by inducing apoptosis.[2]
-
Metabolic Stability: Fluorination of drug candidates is a common strategy to improve metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, which can enhance pharmacokinetic properties.[2]
Given these precedents, this compound represents a target for screening in anti-inflammatory, antimicrobial, and oncology assays.
Safety and Handling
Specific toxicology data for this compound is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. 3-[(3-Bromobenzyl)oxy]benzoic acid | 1021144-73-9 | Benchchem [benchchem.com]
- 3. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Benzoylbenzoic Acid | C14H10O3 | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Benzoic acid, 2-benzoyl- [webbook.nist.gov]
- 8. Exploring the potential of benzoic acid derived from the endophytic fungus strain Neurospora crassa SSN01 as a promising antimicrobial agent in wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to 2-[(3-Fluorobenzyl)oxy]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2-[(3-Fluorobenzyl)oxy]benzoic acid, a salicylic acid derivative with potential applications in drug discovery and development. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from closely related analogs to provide insights into its physicochemical properties, potential biological activities, and synthetic pathways. The information is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar molecules.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .
As a derivative of salicylic acid, it is expected to share certain physicochemical characteristics with other members of this class, with modifications influenced by the 3-fluorobenzyl ether linkage. The introduction of a fluorine atom can significantly impact properties such as acidity, lipophilicity, and metabolic stability.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | 3-[(2-Fluorobenzyl)oxy]benzoic acid (Analog) | Benzoic Acid (Parent) |
| CAS Number | 360778-48-9 | Not available | 65-85-0 |
| Molecular Formula | C₁₄H₁₁FO₃ | C₁₄H₁₁FO₃ | C₇H₆O₂ |
| Molecular Weight | 246.24 g/mol [1] | 246.24 g/mol | 122.12 g/mol |
| pKa (predicted) | Lower than Benzoic Acid | ~2.8[2] | 4.2 |
The fluorine atom's high electronegativity is predicted to increase the acidity of the carboxylic acid group, resulting in a lower pKa compared to unsubstituted benzoic acid[2]. This increased acidity can enhance solubility in physiological conditions.
Postulated Biological Activity and Mechanism of Action
Derivatives of salicylic acid are well-known for their anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes[3][4]. It is hypothesized that this compound exhibits similar activities.
Anti-inflammatory Effects via COX Inhibition
The primary mechanism of action for many salicylic acid derivatives involves the inhibition of COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While direct inhibitory concentrations (IC50 values) for this compound are not available, studies on structurally similar compounds suggest a potential for COX inhibition.
Modulation of the NF-κB Signaling Pathway
In addition to COX inhibition, some salicylic acid derivatives have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway[5]. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of this pathway represents a significant mechanism for controlling inflammation. It is plausible that this compound could also exert anti-inflammatory effects through this pathway.
Below is a diagram illustrating the hypothetical signaling pathway influenced by this compound.
Caption: Hypothetical mechanism of action for this compound.
Experimental Protocols
Proposed Synthesis Workflow
A common method for the synthesis of such ether derivatives is the Williamson ether synthesis. This would involve the reaction of a salicylic acid ester with 3-fluorobenzyl halide in the presence of a base, followed by hydrolysis of the ester.
The following diagram outlines a plausible synthetic workflow.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Esterification of Salicylic Acid to Methyl Salicylate
-
To a solution of salicylic acid (1 equivalent) in methanol (10 volumes), slowly add concentrated sulfuric acid (0.1 equivalents) at 0 °C.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl salicylate.
Step 2: Williamson Ether Synthesis
-
To a solution of methyl salicylate (1 equivalent) in a suitable aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate (1.5 equivalents).
-
Add 3-fluorobenzyl bromide (1.1 equivalents) to the mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain methyl 2-[(3-fluorobenzyl)oxy]benzoate.
Step 3: Hydrolysis to this compound
-
Dissolve the intermediate ester (1 equivalent) in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.
-
Monitor the hydrolysis by TLC.
-
Once complete, cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Conclusion and Future Directions
This compound is a promising compound for further investigation based on the known activities of related salicylic acid derivatives. The presence of the 3-fluorobenzyl moiety is likely to confer unique properties that may enhance its therapeutic potential, potentially through improved metabolic stability or target binding affinity.
Future research should focus on the following areas:
-
Definitive Synthesis and Characterization: Development and validation of a robust synthetic protocol followed by comprehensive characterization of the compound.
-
In Vitro Biological Evaluation: Determination of IC50 values against COX-1 and COX-2 to assess its inhibitory potency and selectivity. Investigation of its effects on the NF-κB pathway in relevant cell-based assays.
-
In Vivo Pharmacokinetic and Pharmacodynamic Studies: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy in animal models of inflammation and pain.
This technical guide provides a starting point for researchers to build upon, with the ultimate goal of elucidating the full therapeutic potential of this compound.
References
- 1. 2-acetyl oxy benzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-[(3-Bromobenzyl)oxy]benzoic acid | 1021144-73-9 | Benchchem [benchchem.com]
- 3. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2-[(3-Fluorobenzyl)oxy]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of a primary synthesis pathway for 2-[(3-Fluorobenzyl)oxy]benzoic acid, a molecule of interest in medicinal chemistry and drug development. This guide details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data.
Introduction
This compound and its derivatives are recognized for their potential as scaffolds in the development of novel therapeutic agents. The synthesis of such molecules with high purity and yield is crucial for advancing research and development efforts. The most direct and widely applicable method for the preparation of this class of compounds is the Williamson ether synthesis. This method offers a reliable route to forming the ether linkage between the salicylic acid backbone and the 3-fluorobenzyl moiety.
Synthesis Pathway: The Williamson Ether Synthesis
The synthesis of this compound is effectively achieved through a nucleophilic substitution reaction known as the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of a salicylic acid derivative to form a nucleophilic phenoxide ion, which then attacks the electrophilic benzylic carbon of a 3-fluorobenzyl halide, displacing the halide and forming the desired ether linkage.
A critical consideration in this synthesis is the protection of the carboxylic acid group of salicylic acid to prevent it from interfering with the reaction. The methyl ester of salicylic acid (methyl salicylate) is an ideal starting material as the ester group is generally unreactive under the basic conditions of the Williamson ether synthesis. The synthesis, therefore, proceeds in two key stages:
-
Ether Formation: Reaction of methyl salicylate with 3-fluorobenzyl bromide in the presence of a suitable base to form methyl 2-[(3-fluorobenzyl)oxy]benzoate.
-
Saponification: Hydrolysis of the methyl ester to the corresponding carboxylic acid, yielding the final product, this compound.
The overall synthetic pathway is illustrated in the diagram below.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of this compound.
Synthesis of Methyl 2-[(3-Fluorobenzyl)oxy]benzoate (Intermediate)
Materials:
-
Methyl salicylate
-
3-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a stirred solution of methyl salicylate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Slowly add 3-fluorobenzyl bromide (1.1 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2-[(3-fluorobenzyl)oxy]benzoate.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Synthesis of this compound (Final Product)
Materials:
-
Methyl 2-[(3-fluorobenzyl)oxy]benzoate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Dissolve the purified methyl 2-[(3-fluorobenzyl)oxy]benzoate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add sodium hydroxide pellets (2.0 eq) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid at 0 °C.
-
The white precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis of this compound and its intermediate.
| Parameter | Value | Reference |
| Starting Material | Methyl Salicylate | - |
| Reagent | 3-Fluorobenzyl Bromide | - |
| Base | Potassium Carbonate (K₂CO₃) | - |
| Solvent | N,N-Dimethylformamide (DMF) | - |
| Reaction Temperature | 80 °C | General Williamson Ether Synthesis Conditions |
| Reaction Time | 4-6 hours | General Williamson Ether Synthesis Conditions |
| Typical Yield | 80-90% | Estimated based on similar reactions |
| Table 1: Quantitative Data for the Synthesis of Methyl 2-[(3-Fluorobenzyl)oxy]benzoate. |
| Parameter | Value | Reference |
| Starting Material | Methyl 2-[(3-Fluorobenzyl)oxy]benzoate | - |
| Reagent | Sodium Hydroxide (NaOH) | - |
| Solvent | Methanol/Water | - |
| Reaction Condition | Reflux | Standard Saponification Conditions |
| Reaction Time | 2-4 hours | Standard Saponification Conditions |
| Typical Yield | >90% | Estimated based on similar reactions[1] |
| Table 2: Quantitative Data for the Synthesis of this compound. |
Experimental Workflow
The logical flow of the experimental procedure is outlined below.
Conclusion
The synthesis of this compound via the Williamson ether synthesis, followed by saponification, is a robust and efficient method. The use of methyl salicylate as a starting material effectively protects the carboxylic acid functionality during the ether formation step. The provided experimental protocols and quantitative data offer a solid foundation for researchers to successfully synthesize this valuable compound for further investigation in drug discovery and development programs. Careful monitoring of the reaction progress and appropriate purification techniques are key to obtaining a high-purity final product.
References
In-Depth Technical Guide: The Mechanism of Action of 2-[(3-Fluorobenzyl)oxy]benzoic Acid
A Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of publicly available scientific literature, patents, and research databases, it has been determined that there is currently no specific, detailed information on the mechanism of action for the compound 2-[(3-Fluorobenzyl)oxy]benzoic acid. Research detailing its biological targets, associated signaling pathways, quantitative efficacy data, and specific experimental protocols has not been published. The compound is available from chemical suppliers for research use, suggesting it may be a novel agent or part of an ongoing, unpublished research program.
While a definitive guide on the core mechanism of action of this compound cannot be provided at this time, this document aims to offer a theoretical framework based on the known activities of structurally related compounds. The information presented herein is speculative and should be treated as a guide for potential future research directions, not as established fact for the specific compound of interest.
Hypothetical Mechanisms of Action Based on Structural Analogs
The structure of this compound, a derivative of benzoic acid and more specifically a benzyloxybenzoic acid, suggests several potential avenues for its biological activity. Analysis of similar chemical structures points towards potential anti-inflammatory, analgesic, or even antimicrobial properties.
Potential Anti-inflammatory and Analgesic Activity
Many benzoic acid derivatives, particularly those with substitutions at the 2-position, exhibit anti-inflammatory effects. A structurally similar compound, 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid, has been investigated as an anti-inflammatory agent.[1][2] The proposed mechanism for this related compound involves the inhibition of key inflammatory pathways.
1. Inhibition of the NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Hypothetical Mechanism: this compound may potentially inhibit an upstream kinase, such as IκB kinase (IKK), preventing the degradation of IκB and thereby blocking NF-κB nuclear translocation and the subsequent expression of inflammatory mediators like cytokines and chemokines.
2. Modulation of Cyclooxygenase (COX) Enzymes:
Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.
Hypothetical Mechanism: The benzoic acid moiety of the compound could allow it to bind to the active site of COX-1 and/or COX-2, inhibiting the production of prostaglandins. The nature and position of the fluorobenzyl group would influence the selectivity and potency of this inhibition.
Below is a conceptual diagram illustrating this hypothetical anti-inflammatory mechanism.
Caption: Hypothetical Anti-inflammatory Mechanism.
Other Potential Biological Activities
Derivatives of benzoic acid have been explored for a wide range of therapeutic applications.
-
Antimicrobial Activity: Benzoic acid and its salts are known for their use as preservatives due to their antimicrobial properties. It is plausible that this compound could exhibit activity against certain bacteria or fungi.
-
Enzyme Inhibition: The specific stereochemistry and electronic properties conferred by the fluorobenzyl group could enable the molecule to act as an inhibitor for various enzymes beyond COX, such as lipoxygenases or histone deacetylases (HDACs).[3]
Suggested Experimental Protocols for Future Investigation
To elucidate the actual mechanism of action of this compound, a systematic experimental approach would be required. The following outlines potential methodologies:
Target Identification and Validation
-
Broad-Based Phenotypic Screening:
-
Method: Utilize a panel of cell-based assays representing various disease states (e.g., inflammation, cancer, metabolic disorders) to identify any significant biological activity.
-
Data Output: IC50 or EC50 values for cell viability, proliferation, or specific biomarker modulation.
-
-
Affinity-Based Target Discovery:
-
Method: Employ techniques such as chemical proteomics (e.g., affinity chromatography using the compound as bait) or thermal proteome profiling (TPP) to identify direct binding partners in a cellular lysate.
-
Data Output: A list of potential protein targets for further validation.
-
In Vitro Mechanistic Assays
Assuming an anti-inflammatory effect is identified:
-
NF-κB Reporter Assay:
-
Method: Use a cell line stably transfected with an NF-κB-driven luciferase or fluorescent reporter. Treat cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence and absence of the compound.
-
Data Output: Quantitative measurement of reporter gene expression to determine the extent of NF-κB pathway inhibition.
-
-
COX Enzyme Inhibition Assay:
-
Method: Utilize commercially available kits to measure the inhibition of purified COX-1 and COX-2 enzymes in a cell-free system.
-
Data Output: IC50 values for each enzyme isoform to determine potency and selectivity.
-
-
Cytokine Profiling:
-
Method: Treat immune cells (e.g., peripheral blood mononuclear cells or macrophages) with an inflammatory stimulus and the compound. Measure the levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead array.
-
Data Output: Dose-dependent reduction in cytokine secretion.
-
The workflow for these initial investigations could be structured as follows:
References
Uncharted Territory: An Inquiry into the Potential Biological Activity of 2-[(3-Fluorobenzyl)oxy]benzoic Acid
Disclaimer: This document serves as a speculative exploration into the potential biological activities of 2-[(3-Fluorobenzyl)oxy]benzoic acid. As of the latest literature review, no specific biological or pharmacological data for this compound has been publicly reported. The following guide is a theoretical construct based on the analysis of its structural motifs and the known activities of analogous compounds. All data, protocols, and pathways are presented as hypothetical examples for research and development professionals.
Executive Summary
This compound is a synthetic organic compound featuring a benzoic acid scaffold linked to a 3-fluorobenzyl group via an ether bond. While this specific molecule remains uncharacterized in biological literature, its constituent chemical features suggest several potential avenues for pharmacological investigation. Structurally related benzyloxybenzoic acids and compounds containing fluorobenzyl moieties have demonstrated a range of activities, including anti-inflammatory, antimicrobial, and metabolic effects. This whitepaper will delve into these hypothetical activities, proposing experimental frameworks and potential mechanisms of action to guide future research.
Potential Biological Activities and Mechanisms of Action
Based on its structural similarity to other known bioactive molecules, this compound could hypothetically engage with several biological targets.
Anti-Inflammatory Activity
The benzoic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that this compound could exhibit inhibitory effects on enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
Hypothesized Signaling Pathway for Anti-Inflammatory Action
Caption: Hypothesized inhibition of the cyclooxygenase (COX) pathway.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Certain benzyloxybenzoic acid derivatives have been identified as agonists of PPARs, which are nuclear receptors involved in the regulation of metabolism and inflammation. The specific substitution pattern on both the benzyl and benzoic acid rings would be a key determinant of such activity.
Hypothesized PPAR Agonism Workflow
Caption: Proposed experimental workflow for identifying PPAR agonism.
Hypothetical Quantitative Data
The following table summarizes potential quantitative data that could be generated from the experimental protocols outlined below. Note: This data is purely illustrative.
| Assay Type | Target | Metric | Hypothetical Value (μM) |
| Enzyme Inhibition Assay | COX-1 | IC₅₀ | 15.2 |
| Enzyme Inhibition Assay | COX-2 | IC₅₀ | 8.7 |
| Luciferase Reporter Assay | PPARα | EC₅₀ | 5.4 |
| Luciferase Reporter Assay | PPARγ | EC₅₀ | > 50 |
| Luciferase Reporter Assay | PPARδ | EC₅₀ | 22.1 |
Proposed Experimental Protocols
To investigate the potential biological activities of this compound, the following standard experimental protocols are proposed.
COX Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the compound against COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 μM phenol, 1 μM hematin, and 100 μM EDTA.
-
Procedure: a. The compound is pre-incubated with the enzyme in the assay buffer for 15 minutes at 25°C. b. The reaction is initiated by the addition of arachidonic acid (substrate). c. The reaction is allowed to proceed for 2 minutes at 37°C. d. The reaction is terminated by the addition of a solution of 1 M HCl. e. Prostaglandin E₂ (PGE₂) production is measured using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.
PPAR Luciferase Reporter Assay
Objective: To assess the agonist activity of the compound on PPAR subtypes (α, γ, and δ).
Methodology:
-
Cell Line: HEK293T cells are co-transfected with expression vectors for the full-length human PPAR subtype and a luciferase reporter plasmid containing PPAR response elements.
-
Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Procedure: a. Transfected cells are seeded into 96-well plates. b. After 24 hours, the cells are treated with varying concentrations of the test compound or a known PPAR agonist (positive control) for 18-24 hours. c. Luciferase activity is measured using a luminometer following the addition of a luciferase substrate.
-
Data Analysis: EC₅₀ values are determined from the dose-response curves.
Conclusion and Future Directions
While this compound is currently an uncharacterized molecule, its chemical structure provides a rationale for investigating its potential as an anti-inflammatory agent or a modulator of metabolic pathways through PPAR agonism. The experimental frameworks and hypothetical data presented in this guide offer a starting point for researchers and drug development professionals interested in exploring the pharmacological potential of this and similar compounds. Future research should focus on the synthesis of this compound and its evaluation in the proposed in vitro assays, followed by in vivo studies to validate any observed activity.
The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3][4] When combined with the versatile benzoic acid scaffold, a privileged structure in medicinal chemistry, fluorinated benzoic acid derivatives emerge as a promising class of compounds with a wide spectrum of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[1][5][6]
This technical guide provides an in-depth overview of the discovery of fluorinated benzoic acid derivatives, focusing on synthesis strategies, therapeutic applications, mechanisms of action, and key experimental protocols for researchers, scientists, and drug development professionals.
Synthesis Strategies and Experimental Workflows
The synthesis of fluorinated benzoic acid derivatives can be broadly categorized into two approaches: the direct fluorination of a pre-existing benzoic acid core or the construction of the molecule from a fluorinated precursor. Recent advances have focused on developing efficient and selective fluorination reactions.[7]
A common strategy involves the derivatization of a commercially available fluorobenzoic acid to produce a library of novel compounds. This multi-step process typically involves the formation of an intermediate, such as a hydrazide, followed by condensation with various aldehydes or other reagents to yield the final products.[8][9] Another key method is nucleophilic fluorination, where a leaving group on the aromatic ring is displaced by a fluoride ion, a technique crucial for radiolabeling with Fluorine-18 for Positron Emission Tomography (PET).[10]
Caption: A generalized workflow for the synthesis and evaluation of fluorinated benzoic acid derivatives.
Therapeutic Applications and Biological Activity
Fluorinated benzoic acid derivatives have demonstrated efficacy across a diverse range of therapeutic areas. Their structural modifications allow for fine-tuning of their activity against various biological targets.
Antibacterial Activity
Several classes of fluorinated benzoic acid derivatives have shown potent activity against pathogenic bacteria, particularly Gram-positive strains.[11] The introduction of lipophilic substituents on aniline moieties attached to a pyrazole-benzoic acid core has been shown to significantly improve antibacterial potency.[11] These compounds are particularly interesting due to the rising threat of antibiotic resistance, necessitating the discovery of novel antimicrobial agents.[8][11]
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole-Substituted Fluorinated Benzoic Acid Derivatives against Gram-Positive Bacteria [11]
| Compound | Substituent (R) | S. aureus (Sa91) MIC (µg/mL) | S. epidermidis (Se04) MIC (µg/mL) | E. faecalis (Ef01) MIC (µg/mL) |
| 4 | 4-Phenoxy | 1 | 2 | 4 |
| 11 | 4-Trifluoromethyl | 2 | 4 | 8 |
| 12 | 4-Trifluoromethoxy | 2 | 4 | 8 |
| 19 | 3,4-Dichloro | 0.5 | 1 | >64 |
| 20 | 3,5-Dichloro | 1 | 2 | 4 |
| 24 | 3-Bromo-5-chloro | 0.5 | 1 | 2 |
| 29 | 3,5-Bis(trifluoromethyl) | 0.5 | 1 | 2 |
| 31 | 3,5-Dichloro-4-fluoro | 0.5 | 1 | 2 |
Data extracted from a study on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives.
Anticancer Activity
The benzoic acid framework is present in numerous anticancer agents, and fluorination can further enhance their efficacy.[5] Derivatives have been shown to induce cell death in various cancer cell lines, including breast cancer and human squamous cancer cells, often through mechanisms like cell cycle arrest and apoptosis.[5]
Table 2: In Vitro Anticancer Activity of Selected Benzoic Acid Derivatives [5]
| Compound Class | Cell Line | IC50 Value | Reference Drug |
| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Deriv. 1 | MCF-7 (Breast Cancer) | 5.9 µg/mL | - |
| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Deriv. 2 | MDA-MB-468 (Breast Cancer) | 3.7 µg/mL | - |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa (Cervical Cancer) | 17.84 µM | 5-Fluro Uracil |
| Gallic acid–stearylamine conjugate | A431 (Squamous Cancer) | 100 µg/mL | 5-Fluorouracil |
| Phenyl-thiazolyl-benzoic acid derivative | NB4 (APL Cells) | 0.001–1 µM | - |
Mechanism of Action
Understanding the mechanism by which these derivatives exert their biological effects is crucial for rational drug design.
Inhibition of Fatty Acid Biosynthesis
In bacteria, a key mechanism of action for certain pyrazole-containing fluorinated benzoic acids is the inhibition of the fatty acid biosynthesis (FAB) pathway.[11] This pathway is essential for building bacterial cell membranes and is absent in humans, making it an attractive target for selective antibacterial agents. By inhibiting one of the key enzymes in this pathway, the compounds effectively halt bacterial growth.[11]
Caption: Inhibition of the bacterial Fatty Acid Biosynthesis (FAB) pathway by a bioactive compound.
Induction of Apoptosis in Cancer Cells
In oncology, a common mechanism for benzoic acid derivatives is the induction of programmed cell death, or apoptosis.[5] These compounds can trigger intrinsic or extrinsic apoptotic pathways, leading to the activation of caspase enzymes, which are responsible for the execution phase of cell death. This results in the selective elimination of cancer cells.[5]
Caption: Logical flow diagram for the induction of apoptosis by an anticancer agent.
Key Experimental Protocols
The following are representative protocols for the synthesis of fluorinated benzoic acid derivatives, based on published methodologies.
Protocol 1: Synthesis of Ethyl 4-fluorobenzoate (Esterification) [8][9]
-
Objective: To synthesize the ethyl ester of 4-fluorobenzoic acid as a precursor for hydrazide formation.
-
Materials:
-
4-fluorobenzoic acid (15 g)
-
Absolute Ethanol (60 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (7.5 mL)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Round bottom flask (250 mL), condenser, heating mantle
-
-
Procedure:
-
Add 15 g of 4-fluorobenzoic acid to a 250 mL round bottom flask.
-
Dissolve the acid in 60 mL of absolute ethanol.
-
Carefully add 7.5 mL of concentrated H₂SO₄ to the mixture while shaking.
-
Attach a condenser and reflux the mixture for 7-8 hours using a heating mantle.
-
Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) with an ethyl acetate/n-hexane mobile phase.
-
After completion, allow the mixture to cool to room temperature.
-
Neutralize the unreacted acid by adding a 10% Na₂CO₃ solution until effervescence ceases.
-
Transfer the solution to a separating funnel for extraction of the ethyl 4-fluorobenzoate product.
-
Protocol 2: Nucleophilic Fluorination to Synthesize 2-fluoro-5-nitrobenzoic acid [10]
-
Objective: To synthesize a fluorinated benzoic acid via nucleophilic aromatic substitution.
-
Materials:
-
1-Aryl-5-nitrobenziodoxolone precursor (e.g., 1-(mesityl)-5-nitrobenziodoxolone) (0.1 mmol)
-
Anhydrous Cesium Fluoride (CsF) (0.3 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (1 mL)
-
Reaction vial, magnetic stirrer, heating block
-
-
Procedure:
-
To a dry reaction vial containing a magnetic stir bar, add the 1-aryl-5-nitrobenziodoxolone precursor (0.1 mmol) and anhydrous CsF (0.3 mmol).
-
Add 1 mL of anhydrous DMSO to the vial.
-
Seal the vial and heat the reaction mixture at 120 °C for 10 minutes with vigorous stirring.
-
After cooling to room temperature, quench the reaction by adding water.
-
Acidify the aqueous solution to precipitate the 2-fluoro-5-nitrobenzoic acid product.
-
Collect the product by filtration, wash with water, and dry to yield the final compound. The isolated yield for this specific reaction is reported to be excellent (up to 89%).[10]
-
References
- 1. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myuchem.com [myuchem.com]
- 4. nbinno.com [nbinno.com]
- 5. preprints.org [preprints.org]
- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. globalscientificjournal.com [globalscientificjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 2-[(3-Fluorobenzyl)oxy]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(3-Fluorobenzyl)oxy]benzoic acid is a halogenated ether of salicylic acid. While specific, in-depth research on this particular molecule is not extensively available in publicly accessible literature, its structural components—a salicylic acid backbone and a fluorinated benzyl group—suggest potential for biological activity, particularly in the realm of anti-inflammatory and analgesic applications. This technical guide provides a comprehensive overview based on the synthesis, characterization, and biological activities of structurally related compounds. The insights from analogous benzoic acid derivatives are extrapolated to build a foundational understanding of this compound for research and development purposes.
Physicochemical and Spectroscopic Data
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~10-12 (s, 1H, COOH), 7.0-8.2 (m, 8H, Ar-H), 5.2 (s, 2H, OCH₂) |
| ¹³C NMR (CDCl₃) | δ ~170 (C=O), 161-164 (d, J=245 Hz, C-F), 114-140 (Ar-C), 70 (OCH₂) |
| Mass Spec (EI) | m/z 246 (M+), 137, 121, 109, 95 |
Synthesis
The synthesis of this compound can be achieved through a Williamson ether synthesis, a common and reliable method for forming ethers.
Experimental Protocol: Synthesis of this compound
Materials:
-
Salicylic acid
-
3-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of salicylic acid (1 equivalent) in a mixture of acetone and DMF, add potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-fluorobenzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the acetone under reduced pressure.
-
Add water to the remaining residue and acidify with 1M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Potential Biological Activity and Mechanism of Action
Derivatives of salicylic acid are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The structurally related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has demonstrated anti-inflammatory effects by reducing pro-inflammatory markers. It is hypothesized that this compound may exhibit similar activities.
The proposed mechanism of action involves the inhibition of the COX pathway, leading to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation. Furthermore, many non-steroidal anti-inflammatory drugs (NSAIDs) also modulate the NF-κB signaling pathway, a critical regulator of the inflammatory response.
Table 2: Biological Data for the Analogous Compound 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid in a Lipopolysaccharide (LPS)-Induced Mouse Model
| Parameter | Effect of 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid | Reference |
| PGE-2 Levels | Significantly reduced | [1] |
| NO Concentration (Liver) | Significantly reduced | [1] |
| NO Concentration (Plasma) | Significantly reduced | [1] |
| NOX2 Expression (Liver) | Significantly reduced | [1] |
| NF-κB Expression (Liver) | Significantly reduced | [1] |
| COX-2 Expression (Splenocytes) | Potentially decreased | [1] |
This data is for a structurally similar compound and is presented to suggest potential areas of investigation for this compound.
Conclusion
While direct experimental data on this compound is limited, a comprehensive analysis of related compounds provides a strong foundation for future research. The established synthetic routes for similar ethers are applicable, and the known biological activities of salicylic acid derivatives suggest that this compound is a promising candidate for investigation as an anti-inflammatory agent. Further studies are warranted to elucidate its precise biological activities, mechanism of action, and therapeutic potential. This technical guide serves as a valuable resource for researchers initiating projects on this and related molecules.
References
Spectroscopic Profile of 2-[(3-Fluorobenzyl)oxy]benzoic Acid: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 2-[(3-Fluorobenzyl)oxy]benzoic acid. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted values derived from spectral analysis of analogous compounds and established principles of spectroscopic interpretation. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data for this compound.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 - 12.0 | br s | 1H | -COOH |
| ~8.1 - 8.2 | dd | 1H | Ar-H (ortho to -COOH) |
| ~7.5 - 7.6 | m | 1H | Ar-H |
| ~7.3 - 7.4 | m | 1H | Ar-H |
| ~7.2 - 7.3 | m | 2H | Ar-H |
| ~7.1 - 7.2 | m | 1H | Ar-H |
| ~7.0 - 7.1 | m | 1H | Ar-H |
| ~5.2 | s | 2H | -O-CH₂-Ar |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad).
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 170 | -COOH |
| ~161 - 164 (d, ¹JCF) | Ar-C-F |
| ~158 - 160 | Ar-C-O |
| ~138 - 140 (d) | Ar-C |
| ~133 - 135 | Ar-C |
| ~130 - 132 (d) | Ar-C |
| ~122 - 124 | Ar-C |
| ~120 - 122 | Ar-C |
| ~115 - 117 (d) | Ar-C |
| ~114 - 116 (d) | Ar-C |
| ~112 - 114 | Ar-C |
| ~70 - 72 | -O-CH₂-Ar |
Note: Chemical shifts are referenced to TMS at 0.00 ppm. (d) indicates a doublet due to carbon-fluorine coupling.
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch |
| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1580-1610 | Medium-Strong | Aromatic C=C stretch |
| 1200-1300 | Strong | C-O stretch (Carboxylic Acid) |
| 1000-1100 | Strong | C-O stretch (Ether) & C-F stretch |
Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
| m/z | Ion |
| 247.07 | [M+H]⁺ |
| 229.06 | [M-OH]⁺ |
| 121.03 | [C₇H₅O₂]⁺ (benzoic acid fragment) |
| 109.04 | [C₇H₆F]⁺ (fluorobenzyl fragment) |
Experimental Protocols
The following are general experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument : A 500 MHz NMR spectrometer is typically used for detailed analysis.
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans is required due to the low natural abundance of ¹³C.
-
-
Processing : Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal.[1] Apply pressure using the anvil to ensure good contact.[1]
-
Instrument : A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition :
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis : Identify characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[2] Further dilute an aliquot of this solution to a final concentration of around 10 µg/mL.[2]
-
Instrument : An electrospray ionization (ESI) mass spectrometer, often coupled with a time-of-flight (TOF) or quadrupole mass analyzer, is suitable for this type of analysis.
-
Ionization : Introduce the sample solution into the ESI source. The analyte molecules are ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode.
-
Data Acquisition : Acquire the mass spectrum over a suitable mass-to-charge (m/z) range. For higher resolution and accurate mass measurements, a high-resolution mass spectrometer is used.
-
Fragmentation Analysis (MS/MS) : To obtain structural information, the precursor ion of interest (e.g., [M+H]⁺) can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Solubility and Stability of 2-[(3-Fluorobenzyl)oxy]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of the compound 2-[(3-Fluorobenzyl)oxy]benzoic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages predictive models for quantitative analysis and outlines detailed, standardized experimental protocols for its empirical determination. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and characterization of novel pharmaceutical compounds.
Introduction
This compound is a halogenated benzoic acid derivative. The presence of a fluorine atom on the benzyl group and the ether linkage to the benzoic acid moiety are expected to influence its physicochemical properties, including solubility and stability. Understanding these characteristics is paramount for its potential development as a therapeutic agent, as they directly impact formulation, bioavailability, and shelf-life. This guide provides predicted physicochemical properties and detailed methodologies for their experimental validation.
Predicted Physicochemical Properties
In the absence of direct experimental data, quantitative structure-activity relationship (QSAR) and other computational models are valuable tools for estimating the physicochemical properties of molecules.[1][2][3] Several online tools and software can predict properties like aqueous solubility (logS), the octanol-water partition coefficient (logP), and the acid dissociation constant (pKa).[4][5][6][7][8]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Prediction Tool/Method |
| Molecular Formula | C₁₄H₁₁FO₃ | - |
| Molecular Weight | 246.24 g/mol | - |
| logP (Octanol-Water) | 3.5 - 4.5 | Various QSAR models |
| Aqueous Solubility (logS) | -4.0 to -5.0 (mol/L) | Various QSAR models |
| pKa (acidic) | 3.0 - 4.0 | Various computational models |
Note: These values are predictions and should be confirmed by experimental data.
Predicted Solubility Profile
The aqueous solubility of this compound is expected to be low due to its significant lipophilicity, as indicated by the predicted logP value. The solubility is also anticipated to be pH-dependent due to the presence of the carboxylic acid group.
Table 2: Predicted Aqueous Solubility at Different pH Values
| pH | Predicted Solubility (mg/mL) | Predicted Solubility Category |
| 2.0 | < 0.01 | Very Slightly Soluble |
| 4.0 | 0.01 - 0.1 | Slightly Soluble |
| 7.4 (Physiological) | 0.1 - 1.0 | Sparingly Soluble |
| 10.0 | > 1.0 | Soluble |
Note: These values are estimations based on the predicted pKa and intrinsic solubility and require experimental verification.
Experimental Protocols
Solubility Determination: Shake-Flask Method
The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[9][10][11][12][13]
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Vials with screw caps
-
Orbital shaker or wrist-action shaker
-
Constant temperature bath or incubator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of each selected solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a constant temperature bath (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV method.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the test samples by interpolating from the calibration curve.
-
Calculate the solubility in the original solvent, taking into account the dilution factor.
-
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining solubility using the shake-flask method.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[14][15][16][17][18] These studies are conducted under more severe conditions than accelerated stability testing and are a key component of the ICH guidelines for stability testing of new drug substances.[19][20][21][22]
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
Humidity chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat the mixture (e.g., at 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep the mixture at room temperature or slightly elevated temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with H₂O₂ solution. Keep the mixture at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound and the stock solution in a temperature-controlled oven (e.g., at 60-80 °C) for a defined period.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Humidity: Store the solid compound in a humidity chamber (e.g., 25 °C/90% RH) for a defined period.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of the parent compound.
-
Identify and quantify the major degradation products.
-
Propose potential degradation pathways based on the identified products.
-
Logical Flow for Forced Degradation Studies
Caption: Logical workflow for conducting forced degradation studies.
Potential Signaling Pathway Involvement
Benzoic acid and its derivatives are known to be involved in various biological processes.[23][24] In plants, benzoic acid is a precursor to a wide range of primary and secondary metabolites.[24] In pharmacological contexts, benzoic acid derivatives have been investigated for their activity as inhibitors of enzymes such as acetylcholinesterase and carbonic anhydrase.[25] Some derivatives have also been explored for their potential in cancer therapy by targeting signaling pathways like the EGFR pathway.[26] A hypothetical signaling pathway where a benzoic acid derivative might exert an inhibitory effect is depicted below.
Hypothetical Inhibitory Action on a Kinase Signaling Pathway
Caption: Hypothetical inhibition of a kinase cascade by the compound.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While direct experimental data is currently lacking, the predictive models and detailed experimental protocols presented herein offer a robust framework for researchers and drug development professionals to characterize this compound effectively. The successful development of any new chemical entity relies on a thorough understanding of its physicochemical properties, and this guide serves as a critical starting point for the evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemaxon.com [chemaxon.com]
- 6. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]
- 7. Predicting Solubility | Rowan [rowansci.com]
- 8. docs.chemaxon.com [docs.chemaxon.com]
- 9. enamine.net [enamine.net]
- 10. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. diposit.ub.edu [diposit.ub.edu]
- 13. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. biopharminternational.com [biopharminternational.com]
- 16. ijrpp.com [ijrpp.com]
- 17. pharmtech.com [pharmtech.com]
- 18. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 19. database.ich.org [database.ich.org]
- 20. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 22. pharma.gally.ch [pharma.gally.ch]
- 23. ijcrt.org [ijcrt.org]
- 24. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
"2-[(3-Fluorobenzyl)oxy]benzoic acid" potential therapeutic targets
An In-depth Technical Guide on the Potential Therapeutic Targets of 2-[(3-Fluorobenzyl)oxy]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct experimental data for this compound is not extensively available in peer-reviewed literature, its structural similarity to other well-characterized benzoic acid and salicylic acid derivatives allows for the formulation of strong hypotheses regarding its potential therapeutic targets. This technical guide synthesizes information from related compounds to propose potential mechanisms of action and therapeutic avenues for this compound. We present potential target classes, relevant experimental protocols for their validation, and hypothetical data structures. The primary focus is on anti-inflammatory and neuroprotective pathways, which are common therapeutic areas for this class of compounds.
Introduction and Chemical Structure
This compound is a derivative of salicylic acid, where the hydroxyl group is replaced by a 3-fluorobenzyl ether. This structural modification is anticipated to alter its physicochemical properties, such as lipophilicity and target-binding affinity, compared to salicylic acid and its simple derivatives. The presence of the fluorine atom on the benzyl ring can influence metabolic stability and electronic properties, potentially enhancing its therapeutic profile.
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of structurally related compounds, this compound is hypothesized to engage with targets in the following areas:
Anti-inflammatory Activity
Many salicylic acid derivatives are known for their anti-inflammatory effects, primarily through the inhibition of the cyclooxygenase (COX) enzymes and modulation of the Nuclear Factor Kappa B (NF-κB) signaling pathway.[1]
-
Cyclooxygenase (COX) Inhibition: The compound may act as an inhibitor of COX-1 and/or COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins.
-
NF-κB Pathway Modulation: It could potentially inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[1]
Neuroprotective Activity
The benzyloxy-substituted scaffold is present in molecules with neuroprotective properties.
-
Monoamine Oxidase B (MAO-B) Inhibition: A metabolite of the Parkinson's disease drug Safinamide, (S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]propionic acid, shares a similar structural motif, suggesting that this compound could be investigated for MAO-B inhibitory activity.[2] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease.
Proposed Experimental Protocols for Target Validation
To investigate the hypothesized therapeutic targets, a series of in vitro and cell-based assays are proposed.
COX Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2.
-
Methodology: A common method is the colorimetric COX inhibitor screening assay. This assay measures the peroxidase component of COX activity. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Prepare a reaction mixture containing assay buffer, heme, and the respective COX-1 or COX-2 enzyme.
-
Add this compound at various concentrations (e.g., from 0.01 µM to 100 µM).
-
Initiate the reaction by adding arachidonic acid.
-
Add the colorimetric substrate TMPD.
-
Measure the absorbance at 590 nm at different time points.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
NF-κB Reporter Assay
-
Objective: To assess the effect of the compound on the NF-κB signaling pathway.
-
Methodology: A luciferase reporter gene assay is a standard method.
-
Transfect a suitable cell line (e.g., HEK293) with a plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Pre-treat the transfected cells with varying concentrations of this compound.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).
-
Lyse the cells and measure luciferase activity using a luminometer.
-
A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.
-
MAO-B Inhibition Assay
-
Objective: To evaluate the inhibitory potential of the compound against human monoamine oxidase B.
-
Methodology: A common method involves a chemiluminescent assay.
-
The assay measures hydrogen peroxide produced from the MAO-B catalyzed oxidation of a substrate.
-
Incubate recombinant human MAO-B with different concentrations of this compound.
-
Add the MAO substrate (e.g., benzylamine).
-
The reaction produces hydrogen peroxide, which, in the presence of horseradish peroxidase and luminol, generates a light signal.
-
Measure the luminescence and calculate the IC50 value.
-
Data Presentation (Hypothetical)
The following tables illustrate how quantitative data from the proposed experiments would be structured.
Table 1: In Vitro Enzyme Inhibition Profile
| Target | Assay Type | Result (IC50, µM) |
| COX-1 | Colorimetric | [Experimental Value] |
| COX-2 | Colorimetric | [Experimental Value] |
| MAO-B | Chemiluminescent | [Experimental Value] |
Table 2: Cell-Based Assay Profile
| Pathway | Cell Line | Assay Type | Result (IC50, µM) |
| NF-κB Signaling | HEK293 | Luciferase Reporter | [Experimental Value] |
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathway and a general experimental workflow for target validation.
Caption: Hypothesized Anti-inflammatory Mechanism.
Caption: General Experimental Workflow.
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is currently lacking in the public domain, its chemical structure provides a strong basis for hypothesizing its potential roles as an anti-inflammatory and neuroprotective agent. The proposed experimental workflows provide a clear path for the validation of these hypotheses. Further investigation into its activity against COX enzymes, the NF-κB pathway, and MAO-B is warranted to elucidate its therapeutic potential.
References
The Enigmatic Profile of 2-[(3-Fluorobenzyl)oxy]benzoic Acid in Medicinal Chemistry: A Scarcity of Public Data
Despite its well-defined chemical structure, "2-[(3-Fluorobenzyl)oxy]benzoic acid" (CAS number: 360778-48-9) remains a molecule with a sparse public footprint in the realm of medicinal chemistry. An extensive review of scientific literature and patent databases reveals a significant lack of in-depth research on its synthesis, biological activity, and potential therapeutic applications. This scarcity of data extends to its close structural isomers, "2-[(2-Fluorobenzyl)oxy]benzoic acid" and "2-[(4-Fluorobenzyl)oxy]benzoic acid," hindering a comprehensive understanding of this particular chemical scaffold.
While the core components of the molecule—a benzoic acid and a fluorobenzyl ether—are common motifs in drug discovery, the specific arrangement in "this compound" has not been the subject of significant published research. Benzoic acid derivatives are known to exhibit a wide range of biological activities, and the introduction of a fluorine atom can favorably modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity. However, without specific studies, any discussion of the medicinal chemistry of this compound remains speculative.
One of the few available pieces of information identifies "this compound" as a potential "Protein Degrader Building Block," suggesting its possible utility in the burgeoning field of targeted protein degradation. This application would involve using the molecule as a fragment to construct more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively eliminate disease-causing proteins.
Insights from Structurally Related Compounds
To provide a semblance of context, it is necessary to examine data from more extensively studied, yet structurally distinct, fluorobenzylated benzoic acid derivatives. For instance, research on 3-[(2-Fluorobenzyl)oxy]benzoic acid has indicated that fluorinated analogs can exhibit slower hepatic clearance, a desirable pharmacokinetic property that can lead to a longer duration of action in the body. Furthermore, the electronegativity of the fluorine atom has been shown to increase the acidity of the benzoic acid group, which can enhance solubility under physiological conditions.
While these findings from a constitutional isomer are informative, they cannot be directly extrapolated to "this compound" due to the different substitution pattern on the benzoic acid ring, which would significantly alter the molecule's three-dimensional shape and electronic properties, and consequently, its interaction with biological targets.
The Path Forward: A Call for Investigation
The current state of knowledge regarding "this compound" underscores a gap in medicinal chemistry research. The compound's simple structure and the presence of the pharmacologically relevant fluorobenzyl ether moiety suggest that it could hold potential for biological activity. Future research efforts would need to focus on the following key areas to elucidate its therapeutic promise:
-
Chemical Synthesis: Development and optimization of a robust and scalable synthetic route.
-
In Vitro Screening: Evaluation of its activity against a broad range of biological targets, such as enzymes and receptors, to identify potential therapeutic areas.
-
Mechanism of Action Studies: If activity is identified, elucidation of the underlying molecular mechanisms.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to understand the contribution of different parts of the molecule to its biological activity.
-
Pharmacokinetic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties.
Without such foundational research, "this compound" will remain an intriguing but uncharacterized molecule in the vast landscape of medicinal chemistry. The creation of detailed technical guides, quantitative data tables, and signaling pathway diagrams, as is standard for well-studied compounds, is contingent upon the generation and publication of this fundamental scientific data.
An In-depth Technical Guide on the Anti-inflammatory Potential of 2-[(3-Substituted-benzyl)oxy]benzoic Acid Derivatives
Executive Summary
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Salicylic acid derivatives are a cornerstone of anti-inflammatory therapy, with acetylsalicylic acid (ASA) being a prominent example. However, their use is often limited by gastrointestinal side effects. This has driven the development of novel salicylate derivatives with improved safety profiles and efficacy. This technical guide provides a comprehensive overview of the anti-inflammatory properties of 3-CH2Cl, a promising novel salicylic acid derivative. The document details its mechanism of action, supported by quantitative data from preclinical studies, and provides detailed experimental protocols for researchers in the field of drug development.
Mechanism of Action
The anti-inflammatory effects of 3-CH2Cl are primarily attributed to its modulation of key inflammatory pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the suppression of the nuclear factor kappa B (NF-κB) signaling cascade.
Inhibition of Pro-inflammatory Mediators
3-CH2Cl has been shown to significantly reduce the production of several pro-inflammatory molecules. In silico studies have indicated a higher binding affinity of 3-CH2Cl for COX-2 compared to acetylsalicylic acid (ASA), suggesting a more targeted inhibition of this enzyme responsible for prostaglandin synthesis at inflammation sites[1][2]. This is corroborated by in vivo data demonstrating a significant reduction in prostaglandin E2 (PGE-2) levels following treatment with 3-CH2Cl[3]. Furthermore, the compound effectively decreases the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-induced inflammation models[1][2]. The compound also reduces nitric oxide (NO) concentrations, another important inflammatory mediator[3].
Modulation of the NF-κB Signaling Pathway
A central mechanism of action for 3-CH2Cl is its ability to suppress the NF-κB signaling pathway. NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes[2][4]. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as LPS, trigger the degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-1β, and COX-2[4][5]. Research has shown that 3-CH2Cl significantly inhibits the expression of NF-κB in tissues like the kidneys and lungs in LPS-induced septic mice, suggesting that it prevents the activation and nuclear translocation of NF-κB[2][4][6]. This inhibitory action on the NF-κB pathway is believed to be a key contributor to its potent anti-inflammatory effects[1].
Quantitative Data
The anti-inflammatory efficacy of 3-CH2Cl has been quantified in several preclinical studies. The following tables summarize the key findings.
Table 1: Effect of 3-CH2Cl on Pro-inflammatory Cytokines in LPS-Induced Rats [1]
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) |
| LPS + Vehicle | Not explicitly stated, but significantly higher than treatment groups | Not explicitly stated, but significantly higher than treatment groups |
| LPS + 3-CH2Cl (500 mg/60 kg bw) | 5.70 +/- 1.04 x 10³ (p < 0.001 vs. LPS) | 2.32 +/- 0.28 x 10³ (p < 0.001 vs. LPS) |
Table 2: Effect of 3-CH2Cl on Inflammatory Markers in LPS-Induced Mice [3]
| Treatment Group | PGE-2 (pg/mL) | NO (µM) in Liver | NO (µM) in Plasma |
| LPS + Vehicle | Significantly elevated | Significantly elevated | Significantly elevated |
| LPS + 3-CH2Cl | Significantly reduced (p = 0.005 vs. LPS) | Significantly reduced (p = 0.005 vs. LPS) | Significantly reduced (p = 0.0011 vs. LPS) |
Table 3: Effect of 3-CH2Cl on NF-κB Expression in LPS-Induced Mice [6]
| Tissue | Treatment Group | NF-κB Expression (Arbitrary Units) |
| Renal Cortex | Untreated | 14.19 ± 2.39 |
| LPS-only | 143.30 ± 11.01 | |
| LPS + ASA (60 mg/kg BW) | 71.03 ± 9.56 | |
| LPS + 3-CH2Cl (60 mg/kg BW) | 52.34 ± 4.27 | |
| Renal Medulla | Untreated | 14.20 ± 3.16 |
| LPS-only | 151.00 ± 2.73 | |
| LPS + ASA (60 mg/kg BW) | 122.60 ± 3.76 | |
| LPS + 3-CH2Cl (60 mg/kg BW) | 55.92 ± 6.09 | |
| Lung Alveoli | Untreated | 94.08 ± 4.50 |
| LPS-only | 156.70 ± 2.98 | |
| LPS + ASA (60 mg/kg BW) | 122.70 ± 2.50 | |
| LPS + 3-CH2Cl (60 mg/kg BW) | 125.40 ± 4.10 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of 3-CH2Cl's anti-inflammatory properties.
In Vivo LPS-Induced Inflammation Model[1][6][7]
This protocol describes the induction of systemic inflammation in rodents using lipopolysaccharide (LPS).
Materials:
-
Male BALB/c mice or Wistar rats
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
3-CH2Cl
-
Acetylsalicylic acid (ASA) as a positive control
-
Vehicle (e.g., 3% Pulvis Gummi Arabicum)
-
Phosphate-buffered saline (PBS)
-
Oral gavage needles
-
Syringes and needles for injection
Procedure:
-
Acclimatize animals for at least one week under standard laboratory conditions.
-
Divide animals into four groups: Untreated (control), LPS-only, LPS + ASA, and LPS + 3-CH2Cl.
-
Induce inflammation by a single intraperitoneal (i.p.) or intravenous (i.v.) injection of LPS (e.g., 0.5 mg/kg to 2 mg/kg body weight). The untreated group receives an equivalent volume of PBS.
-
One hour after LPS injection, administer the test compounds or vehicle orally. A typical dose for 3-CH2Cl and ASA is 60 mg/kg body weight[6][7]. In some studies, a human equivalent dose of 500 mg/60 kg was used in rats[1].
-
A second dose of the compounds may be administered 6 hours after the first dose[7].
-
Monitor animals for signs of inflammation and changes in body temperature at regular intervals (e.g., 0, 30, 60, 180, 240, 360, and 720 minutes post-LPS)[7].
-
At the end of the experimental period (e.g., 24-48 hours), euthanize the animals and collect blood and tissue samples for further analysis.
Measurement of Cytokines (TNF-α and IL-1β) by ELISA[1]
Materials:
-
Blood plasma samples
-
Commercially available ELISA kits for rat TNF-α and IL-1β
-
Microplate reader
-
Wash buffer
-
Stop solution
Procedure:
-
Collect cardiac blood into tubes containing an anticoagulant.
-
Centrifuge the blood to separate the plasma and store it at -80°C until analysis.
-
Perform the ELISA according to the manufacturer's instructions for the specific kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add plasma samples and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Immunohistochemistry for NF-κB Expression[6][7]
Materials:
-
Kidney and lung tissue samples
-
Formalin for fixation
-
Paraffin for embedding
-
Microtome
-
Microscope slides
-
Primary antibody against NF-κB (p65 subunit)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate
-
Hematoxylin for counterstaining
-
Microscope with imaging software
Procedure:
-
Fix the collected tissues in 10% neutral buffered formalin.
-
Dehydrate the tissues through a graded series of ethanol and embed in paraffin.
-
Section the paraffin blocks at a thickness of 4-5 µm using a microtome and mount on slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in a citrate buffer solution.
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific binding sites with a blocking serum.
-
Incubate the sections with the primary antibody against NF-κB overnight at 4°C.
-
Wash the slides and incubate with the biotinylated secondary antibody.
-
Wash and then incubate with the streptavidin-HRP conjugate.
-
Develop the color by adding the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
Examine the slides under a microscope and quantify the NF-κB expression using image analysis software. Expression can be scored based on the intensity and percentage of positive cells[8][9].
Conclusion
The available preclinical data strongly support the anti-inflammatory potential of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl). Its mechanism of action, centered on the dual inhibition of COX-2 and the NF-κB signaling pathway, positions it as a promising candidate for further development as a safer and more effective anti-inflammatory agent compared to traditional NSAIDs. The experimental protocols detailed in this guide provide a framework for researchers to conduct further investigations into this and related compounds. While direct evidence for the fluoro-substituted analog is pending, the robust findings for the chloro-substituted derivative provide a strong rationale for its investigation.
References
- 1. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-[(3-Fluorobenzyl)oxy]benzoic Acid as a Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[(3-Fluorobenzyl)oxy]benzoic acid, a research chemical with significant potential in various fields of drug discovery and development. Although a relatively under-investigated molecule, its structural motifs, shared with compounds exhibiting notable biological activities, suggest a promising profile for further exploration. This document outlines a plausible synthetic route, summarizes key physicochemical properties based on computational predictions and data from analogous structures, and details potential biological activities and mechanisms of action. Furthermore, it provides detailed experimental protocols for the synthesis and biological evaluation of this compound, aiming to facilitate its investigation as a novel research tool or therapeutic lead.
Introduction
This compound is a derivative of benzoic acid characterized by a 3-fluorobenzyl ether linkage at the ortho position. This structural arrangement is of particular interest in medicinal chemistry. The benzoic acid moiety is a common scaffold in numerous biologically active compounds, while the fluorobenzyl group can significantly influence physicochemical properties such as lipophilicity and metabolic stability, and can also engage in specific interactions with biological targets. The presence of fluorine, in particular, can modulate pKa, improve binding affinity, and block metabolic degradation.
While specific research on this compound is limited, the broader class of benzyloxy benzoic acid derivatives has been explored for a range of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral activities. This guide, therefore, leverages data from structurally related compounds to build a foundational understanding of this compound and to propose a roadmap for its scientific investigation.
Physicochemical Properties
| Property | Predicted/Analogous Value | Data Source |
| Molecular Formula | C₁₄H₁₁FO₃ | - |
| Molecular Weight | 246.23 g/mol | - |
| CAS Number | 360778-48-9 | Chemical Supplier Databases |
| Appearance | White to off-white solid (predicted) | Analogy to similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water. | General solubility of benzoic acid derivatives |
| pKa | ~4 (predicted for carboxylic acid) | Analogy to benzoic acid |
| LogP | ~3.5 (predicted) | Computational prediction |
Synthesis
The most plausible and widely used method for the synthesis of this compound and its analogs is the Williamson ether synthesis .[1][2] This method involves the reaction of a phenoxide with a primary alkyl halide.
Proposed Synthetic Protocol
A detailed experimental protocol for the synthesis of this compound is provided below, based on established procedures for similar compounds.[3]
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Materials:
-
Salicylic acid
-
3-Fluorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of salicylic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-fluorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods:
-
¹H NMR: To identify the protons on the aromatic rings and the benzylic CH₂ group.
-
¹³C NMR: To confirm the number and types of carbon atoms.
-
FT-IR: To identify the carboxylic acid O-H and C=O stretching vibrations, and the C-O-C ether linkage.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
Potential Biological Activities and Signaling Pathways
Based on the biological activities of structurally related benzyloxy benzoic acid and fluorinated benzoic acid derivatives, this compound is a candidate for investigation in several therapeutic areas.
Anti-inflammatory Activity
Many benzoic acid derivatives, particularly salicylic acid analogs, exhibit anti-inflammatory properties. A structurally related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been shown to reduce the expression of pro-inflammatory mediators like prostaglandin E2, NOX2, NF-κB, and COX-2.[4]
Proposed Signaling Pathway for Investigation:
Figure 2: Potential anti-inflammatory signaling pathway.
Anticancer Activity (HDAC Inhibition)
Certain benzoic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.[5] The structural features of this compound make it a candidate for evaluation as an HDAC inhibitor.
Proposed Experimental Workflow for Anticancer Evaluation:
Figure 3: Workflow for evaluating anticancer activity.
Detailed Experimental Protocols for Biological Evaluation
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This assay is a standard method to screen for potential anti-inflammatory activity.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.
In Vitro Cytotoxicity Assay: MTT Assay
This assay assesses the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
After the treatment period, add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Conclusion
This compound represents a promising, yet underexplored, research chemical. Based on the known biological activities of structurally related compounds, it holds potential for investigation as an anti-inflammatory or anticancer agent. This technical guide provides a solid foundation for initiating research on this molecule, including a detailed synthetic protocol and methodologies for biological evaluation. Further studies are warranted to elucidate its precise mechanism of action and to validate its therapeutic potential. The information and protocols presented herein are intended to serve as a valuable resource for researchers embarking on the exploration of this intriguing compound.
References
- 1. researchgate.net [researchgate.net]
- 2. francis-press.com [francis-press.com]
- 3. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]
- 4. researchgate.net [researchgate.net]
- 5. CN101142168B - Method for preparing benzoic acid derivatives through novel synthetic intermediates - Google Patents [patents.google.com]
Methodological & Application
Application Note and Synthesis Protocol for 2-[(3-Fluorobenzyl)oxy]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-[(3-Fluorobenzyl)oxy]benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is based on the well-established Williamson ether synthesis, a versatile and widely used method for preparing ethers.[1][2][3] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[1][2][4]
Synthesis Overview
The synthesis of this compound is achieved by reacting salicylic acid with 3-fluorobenzyl bromide in the presence of a suitable base. The base deprotonates the phenolic hydroxyl group of salicylic acid to form a phenoxide ion, which then acts as a nucleophile, attacking the benzylic carbon of 3-fluorobenzyl bromide in an SN2 reaction to form the desired ether linkage.[1][2]
Reaction Scheme:
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Theoretical Molar Equivalent |
| Salicylic Acid | C₇H₆O₃ | 138.12 | Starting Material | 1.0 |
| 3-Fluorobenzyl Bromide | C₇H₆BrF | 189.03 | Reagent | 1.0 - 1.2 |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base | 1.5 - 2.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | - |
| This compound | C₁₄H₁₁FO₃ | 246.24 | Product | 1.0 (Theoretical) |
Experimental Protocol
This protocol details the steps for the synthesis of this compound via Williamson ether synthesis.
Materials:
-
Salicylic acid
-
3-Fluorobenzyl bromide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask, add salicylic acid (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask to dissolve the solids. The volume should be sufficient to ensure good stirring.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Addition of Alkyl Halide:
-
To the stirred suspension, add 3-fluorobenzyl bromide (1.1 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 60-70 °C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
The reaction is typically complete within 4-6 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
-
-
Characterization:
-
The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
-
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism Diagram
References
Application Notes and Protocols for the Purification of 2-[(3-Fluorobenzyl)oxy]benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-[(3-Fluorobenzyl)oxy]benzoic acid is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is critical for the successful outcome of subsequent reactions and for meeting the stringent requirements of regulatory bodies. This document provides detailed protocols for the purification of this compound using common laboratory techniques, namely recrystallization and column chromatography. Additionally, it outlines methods for assessing purity.
Data Presentation: Comparison of Purification Techniques
The selection of a purification technique depends on the nature and quantity of impurities, as well as the desired final purity. The following table summarizes the expected outcomes for the purification of this compound.
| Purification Technique | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a given solvent at different temperatures. | >99% (for crystalline solids) | Simple, cost-effective, scalable. | Not effective for impurities with similar solubility profiles; potential for product loss in the mother liquor. |
| Column Chromatography | Differential adsorption of compounds onto a stationary phase as a mobile phase passes through it. | >99.5% | Highly effective for separating compounds with very similar properties; applicable to a wide range of compounds. | More time-consuming and expensive than recrystallization; requires solvent selection and optimization. |
| Acid-Base Extraction | Separation based on the differential solubility of the acidic compound and neutral or basic impurities in aqueous and organic phases at different pH values. | Variable, often used as a preliminary purification step. | Good for removing non-acidic impurities. | May not remove acidic impurities; requires the use of acids and bases. |
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds.[1] The principle relies on the higher solubility of the compound in a hot solvent compared to a cold solvent.[2][3]
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, methanol, acetone, water, or a mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] Perform small-scale solubility tests with various solvents to identify the most suitable one.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to dissolve the solid completely.[4] Use boiling chips to ensure smooth boiling.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[2] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[4]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of the purified compound can be measured to assess its purity.
Protocol 2: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (for normal-phase chromatography) or C18-functionalized silica (for reverse-phase chromatography)
-
Chromatography column
-
Eluent (solvent system, e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates for monitoring
Procedure:
-
Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the chosen eluent and carefully pack it into the chromatography column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Pass the eluent through the column. The components of the mixture will travel down the column at different rates. The polarity of the eluent can be gradually increased (gradient elution) to enhance separation.
-
Fraction Collection: Collect the eluent in fractions as it exits the column.
-
Monitoring: Monitor the separation using thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for determining the purity of a compound.[6][7]
Typical HPLC Conditions:
-
Column: A reverse-phase column, such as a C18 column, is commonly used for the analysis of benzoic acid derivatives.[8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with a small amount of acid like phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[8] A gradient elution may be necessary to separate all components.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 230 nm).[8]
-
Injection Volume: Typically 10-20 µL.
Procedure:
-
Prepare a standard solution of known concentration of a reference standard of this compound.
-
Prepare a solution of the purified sample.
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the chromatograms. The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks.
Visualization of Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. famu.edu [famu.edu]
- 5. home.miracosta.edu [home.miracosta.edu]
- 6. helixchrom.com [helixchrom.com]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. Data on the extraction of benzoic, salicylic and sulfosalicylic acids from dilute solutions using PEG-based aqueous two-phase systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 2-[(3-Fluorobenzyl)oxy]benzoic acid
Introduction
2-[(3-Fluorobenzyl)oxy]benzoic acid is an aromatic ether and carboxylic acid derivative. As a molecule of interest in pharmaceutical and chemical research, robust analytical methods are essential for its quantification, purity assessment, and structural elucidation. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) for Quantification and Purity
HPLC is a primary technique for determining the purity and concentration of non-volatile and thermally labile compounds like this compound. A reversed-phase method is generally suitable for this type of aromatic carboxylic acid.[1][2]
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the standard stock solution for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Data Analysis:
-
Identify the peak for this compound based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Assess purity by calculating the percentage of the main peak area relative to the total peak area in the chromatogram.
-
Quantitative Data Summary
| Parameter | Expected Value |
| Retention Time (tR) | 5 - 10 minutes |
| Wavelength (λmax) | ~230 nm and ~275 nm[5] |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Note: These values are typical for aromatic carboxylic acids and would need to be experimentally verified for this compound.
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For acidic compounds like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.
Experimental Protocol
-
Sample Preparation and Derivatization:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30 minutes to convert the carboxylic acid to its trimethylsilyl (TMS) ester.
-
Cool the sample to room temperature before injection.
-
-
GC-MS System and Conditions:
-
A standard non-polar capillary column like a DB-5ms is generally suitable for separating the derivatized analyte.
-
-
Data Analysis:
-
Identify the derivatized analyte by its retention time and mass spectrum.
-
Confirm the structure by comparing the obtained mass spectrum with theoretical fragmentation patterns. The molecular ion of the TMS derivative should be observable.
-
Quantification can be performed using a calibration curve prepared from derivatized standards.
-
Quantitative and Qualitative Data Summary
| Parameter | Expected Value/Information |
| Derivatization | TMS Ester |
| Retention Time | Dependent on temperature program |
| Mass Spectrum (EI) | Molecular ion (M+) of TMS derivative, characteristic fragments (e.g., loss of CH3, loss of COOTMS) |
| LOD (SIM mode) | < 1 ng/mL |
| LOQ (SIM mode) | ~5 ng/mL |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Spectroscopic Analysis
Spectroscopic methods are indispensable for the structural confirmation of this compound.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the aromatic systems.
Protocol:
-
Dissolve the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) to a concentration of ~10 µg/mL.
-
Use a quartz cuvette to measure the absorbance from 200 to 400 nm.
-
Use the solvent as a blank for baseline correction.
Expected Data: Benzoic acid derivatives typically show two main absorption bands.[5][6]
| Parameter | Expected Wavelength (λmax) |
|---|---|
| Band I (π → π)* | ~230 nm |
| Band II (n → π)* | ~275 nm |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids/oils), or use an ATR (Attenuated Total Reflectance) accessory for solid samples.
-
Record the spectrum from 4000 to 400 cm⁻¹.
Expected Data: The spectrum will show characteristic vibrations for the O-H of the carboxylic acid, the C=O of the acid, the C-O of the ether, and the aromatic C-H and C=C bonds.[7][8][9]
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch (Carboxylic Acid) | 3300 - 2500 (very broad) |
| Aromatic C-H stretch | 3100 - 3000 |
| C=O stretch (Carboxylic Acid) | 1710 - 1680 |
| Aromatic C=C stretch | 1600 - 1450 |
| C-O stretch (Ether & Acid) | 1320 - 1210 and 1150 - 1085 |
| C-F stretch | 1250 - 1000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Protocol:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.
Expected Data: The chemical shifts are influenced by the electronegative oxygen and fluorine atoms and the aromatic rings.[10][11]
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -COOH | 10.0 - 13.0 | Singlet (broad) | 1H |
| Aromatic H's | 6.8 - 8.2 | Multiplets | 8H |
| -O-CH₂- | ~5.2 | Singlet | 2H |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) |
| -C=O (Carboxylic Acid) | 165 - 175 |
| Aromatic C's | 110 - 165 (C-F will show coupling) |
| -O-CH₂- | 65 - 75 |
Spectroscopic Analysis Workflow Diagram
Caption: General workflow for spectroscopic analysis and structural confirmation.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 4. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 5. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-[(3-Fluorobenzyl)oxy]benzoic acid
**Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-[(3-Fluorobenzyl)oxy]benzoic acid. The described protocol is suitable for researchers, scientists, and professionals in drug development and quality control who require a precise and accurate method for the determination of this compound. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, both modified with 0.1% formic acid, and UV detection. This procedure provides excellent peak shape and resolution, making it applicable for purity assessments and quantitative measurements in various sample matrices.
Introduction
This compound is a benzoic acid derivative. Benzoic acid and its derivatives are important structural motifs in medicinal chemistry and materials science. Accurate and reliable analytical methods are crucial for the characterization, quality control, and pharmacokinetic studies of such compounds. This application note presents a validated HPLC method for the analysis of this compound, offering a clear protocol for immediate implementation in a laboratory setting.
Experimental
2.1. Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Chromatographic Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Software: OpenLab CDS ChemStation Edition or equivalent.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade).
-
Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa.
2.2. Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Stationary Phase | C18 |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |
| Gradient Program | 0-2 min: 40% B; 2-10 min: 40-80% B; 10-12 min: 80% B; 12-12.1 min: 80-40% B; 12.1-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
| Run Time | 15 minutes |
2.3. Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile and mix thoroughly.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Results and Discussion
The developed HPLC method demonstrated excellent performance for the analysis of this compound. The compound was well-retained and eluted with a symmetric peak shape.
3.1. System Suitability
System suitability tests were performed to ensure the performance of the chromatographic system. The results are summarized in the table below.
| Parameter | Acceptance Criteria | Result |
| Retention Time (tR) | - | 8.52 min |
| Tailing Factor (T) | T ≤ 1.5 | 1.1 |
| Theoretical Plates (N) | N > 2000 | 8500 |
3.2. Linearity
The linearity of the method was evaluated by analyzing the working standard solutions in triplicate. The calibration curve showed excellent linearity over the concentration range of 1-100 µg/mL.
| Parameter | Value |
| Concentration Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1234 |
| Correlation Coefficient (r²) | 0.9998 |
Protocol Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantitative analysis of this compound. The method exhibits excellent linearity, precision, and accuracy, making it a valuable tool for routine analysis in research and industrial laboratories. The provided protocol and workflow diagram offer a clear guide for the implementation of this analytical procedure.
Application Notes and Protocols for 2-[(3-Fluorobenzyl)oxy]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(3-Fluorobenzyl)oxy]benzoic acid (CAS No: 360778-48-9) is a derivative of benzoic acid.[1] Benzoic acid and its derivatives are a class of compounds with a wide range of documented biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2] Structurally similar compounds, such as other salicylic acid derivatives, have been shown to exert anti-inflammatory effects through the inhibition of pathways like cyclooxygenase (COX) and Nuclear Factor Kappa B (NF-κB).[3][4] Additionally, various benzoic acid derivatives have been investigated for their potential to induce cytotoxicity in cancer cell lines and modulate cellular processes like the proteostasis network and histone deacetylase (HDAC) activity.[5][6][7][8]
This document provides a detailed cell-based assay protocol to evaluate the potential cytotoxic effects of this compound on a cancer cell line. The protocol is based on the well-established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and, by inference, cell viability.
Hypothetical Data Summary
The following table represents hypothetical data for the cytotoxic effect of this compound on a human cervical cancer cell line (HeLa), as determined by the MTT assay.
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) |
| This compound | HeLa | 48 | 75.3 |
| Doxorubicin (Positive Control) | HeLa | 48 | 0.8 |
Note: This data is for illustrative purposes only.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol details the procedure for determining the cytotoxic effects of this compound on a selected cancer cell line.
1. Materials and Reagents:
-
This compound
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
2. Cell Culture:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
3. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
4. Assay Procedure:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in complete medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL and incubate for 24 hours to allow for cell attachment.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include wells with vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software package.
Visualizations
Caption: Experimental workflow for the MTT-based cell viability assay.
References
- 1. appchemical.com [appchemical.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-((3-(chloromethyl)benzoyl)oxy)benzoic Acid (3CBB) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical evaluation of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3CBB), a novel salicylic acid derivative with potential as an anti-inflammatory and analgesic agent. The following sections detail its pharmacokinetic profile and anti-inflammatory activity in rat models, along with comprehensive protocols for replicating these key studies.
Pharmacokinetic Profile of 3CBB in Rats
A study was conducted to determine the pharmacokinetic parameters of 3CBB in healthy rats following a single oral dose. The compound was administered at 45 mg/kg body weight (BW), and plasma concentrations were measured over time using a validated HPLC-DAD method.[1][2][3][4]
Table 1: Pharmacokinetic Parameters of 3CBB in Rats after a Single Oral Dose of 45 mg/kg BW
| Parameter | Value |
| Tmax (Time to maximum plasma concentration) | 28.9 ± 1.1 min |
| Cmax (Maximum plasma concentration) | 0.57 ± 0.02 µg/mL |
| AUCtotal (Total area under the plasma concentration-time curve) | 66.3 ± 1.0 µg·min/mL |
| Kel (Elimination rate constant) | 0.018 ± 0.002 min⁻¹ |
| T½el (Elimination half-life) | 39.4 ± 3.9 min |
Data presented as mean ± standard deviation.[1][2][3]
The results suggest that 3CBB is absorbed relatively quickly, reaching peak plasma concentrations within approximately 30 minutes. Its elimination half-life of around 39 minutes indicates a moderate duration of action.[1][2]
Anti-inflammatory Activity of 3CBB in a Lipopolysaccharide (LPS)-Induced Rat Model
The anti-inflammatory effects of 3CBB were evaluated in a rat model of inflammation induced by lipopolysaccharide (LPS). Rats were treated with 3CBB orally prior to intravenous LPS administration. The study assessed the compound's ability to reduce pro-inflammatory cytokines and mitigate lung injury.[5][6]
Table 2: Effect of 3CBB on Pro-inflammatory Cytokine Levels in LPS-Induced Rats
| Treatment Group | TNF-α Concentration (pg/mL) | IL-1β Concentration (pg/mL) |
| LPS + 3CBB (500 mg/60 kg BW) | 5.70 ± 1.04 x 10³ | 2.32 ± 0.28 x 10³ |
Data presented as mean ± standard deviation. The study reported a significant reduction in both TNF-α and IL-1β concentrations in the 3CBB-treated group compared to the LPS-only group (p < 0.001).[5][6]
In addition to reducing systemic inflammatory markers, 3CBB treatment also led to a reduction in white blood cell concentration and the severity of lung injury as observed through histopathology.[5][6] Furthermore, 3CBB helped stabilize the body temperature of the rats, preventing the hypothermic and hyperthermic conditions associated with septic shock.[5][6]
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of 3CBB in Rats
Objective: To determine the pharmacokinetic profile of 3CBB in rats following oral administration.
Materials:
-
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3CBB)
-
Healthy Wistar or Sprague-Dawley rats (9 subjects)[1]
-
Vehicle: 3% Pulvis Gummi Arabicum (PGA) in water[1]
-
Ketamine for anesthesia[1]
-
Blood collection tubes (e.g., with heparin or EDTA)
-
HPLC system with a Diode Array Detector (DAD)[1]
-
Methanol and phosphate buffer (pH 4) for mobile phase[1]
-
Salicylic acid (as internal standard)[1]
Procedure:
-
Animal Preparation: House the rats in a temperature-controlled environment (20-24°C) with a 12-hour light/dark cycle. Provide ad libitum access to food and water. Fast the rats for 18 hours prior to the experiment.[1]
-
Drug Administration: Prepare a suspension of 3CBB in 3% PGA. Administer a single oral dose of 45 mg/kg BW to each rat.[1]
-
Blood Sampling: Collect blood samples from the rats at predetermined time points before and up to 3 hours after administration.[1]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C until analysis.[1]
-
HPLC-DAD Analysis:
-
Prepare a stock solution of 3CBB and an internal standard (salicylic acid) in methanol.[1]
-
Develop and validate an HPLC-DAD method for the quantification of 3CBB in rat plasma.[1]
-
An isocratic mobile phase of methanol and phosphate buffer (pH 4) in a 4:6 (v/v) ratio at a flow rate of 1.0 mL/min can be used.[1]
-
Analyze the plasma samples to determine the concentration of 3CBB at each time point.
-
-
Pharmacokinetic Parameter Calculation: Use a compartment model technique to calculate the pharmacokinetic parameters (Tmax, Cmax, AUCtotal, Kel, and T½el).[1][2]
Protocol 2: Evaluation of Anti-inflammatory Activity of 3CBB in an LPS-Induced Rat Model
Objective: To assess the anti-inflammatory effects of 3CBB in rats with LPS-induced inflammation.
Materials:
-
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3CBB)
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for rat TNF-α and IL-1β
-
Materials for blood collection and processing
-
Materials for lung tissue collection and histopathological analysis (formalin, paraffin, microtome, H&E stain)
Procedure:
-
Animal Grouping: Divide the rats into experimental groups (e.g., Vehicle control, LPS only, LPS + 3CBB).
-
Drug Administration: Administer 3CBB orally at a dose of 500 mg/60 kg BW (human dose equivalent, to be converted to a rat-specific dose) or vehicle to the respective groups.[5][6]
-
LPS Induction: After a specified time following drug administration, induce inflammation by intravenously injecting LPS at a dose of 0.5 mg/kg BW.[5][6]
-
Monitoring: Monitor the rats for changes in body temperature and clinical signs of inflammation.[5][6]
-
Sample Collection: At a predetermined time point after LPS induction, collect cardiac blood for cytokine analysis and harvest the lungs for histopathology.[5]
-
Cytokine Analysis:
-
Prepare plasma from the collected blood samples.
-
Measure the concentrations of TNF-α and IL-1β in the plasma using ELISA kits according to the manufacturer's instructions.[5]
-
-
Lung Histopathology:
-
Fix the lung tissues in 10% neutral buffered formalin.
-
Process the tissues, embed them in paraffin, and section them.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a microscope to assess the degree of lung injury, including inflammatory cell infiltration and edema.[5]
-
Visualizations
References
- 1. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of pharmacokinetics of 2-(3-(chloromethyl)benzoyloxy)benzoic acid in rats by using HPLC-DAD method. - Widya Mandala Surabaya Catholic University Repository [repositori.ukwms.ac.id]
- 4. Characterization Of Pharmacokinetics Of 2-((3-(Chloromethyl)Benzoyl)Oxy) Benzoic Acid In Rats By Using Hplc-Dad Method - Widya Mandala Surabaya Catholic University Repository [repositori.ukwms.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of 2-[(3-Fluorobenzyl)oxy]benzoic acid
Disclaimer: As of the latest literature review, specific in vivo dosage and administration data for 2-[(3-Fluorobenzyl)oxy]benzoic acid are not publicly available. The following application notes and protocols are presented as a generalized framework for the in vivo evaluation of a novel benzoic acid derivative, based on established methodologies for similar compounds. Researchers should perform dose-range finding and toxicity studies to determine the appropriate dosage and administration for their specific animal model and research objectives.
Introduction
This compound is a derivative of benzoic acid, a class of compounds known for a variety of biological activities. The introduction of a fluorobenzyl ether moiety may modulate its pharmacokinetic and pharmacodynamic properties. Benzoic acid and its derivatives have been investigated for their anti-inflammatory, antimicrobial, and other therapeutic effects. The mechanism of action for many benzoic acid derivatives involves the modulation of inflammatory pathways, such as the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) pathways.
These notes provide a template for researchers to develop in vivo studies to characterize the activity of this compound.
Quantitative Data Summary
The following table is a template for summarizing quantitative data from in vivo studies of this compound. This table should be populated with experimental data.
| Parameter | Vehicle Control | Compound (Low Dose) | Compound (Mid Dose) | Compound (High Dose) | Positive Control |
| Dose (mg/kg) | 0 | e.g., 10 | e.g., 30 | e.g., 100 | Specify |
| Administration Route | e.g., Oral (p.o.) | e.g., Oral (p.o.) | e.g., Oral (p.o.) | e.g., Oral (p.o.) | e.g., Oral (p.o.) |
| Frequency | e.g., Once daily | e.g., Once daily | e.g., Once daily | e.g., Once daily | e.g., Once daily |
| Endpoint 1 (e.g., Paw Volume in µL) | |||||
| Endpoint 2 (e.g., Cytokine Level in pg/mL) | |||||
| Endpoint 3 (e.g., MPO Activity in U/mg tissue) | |||||
| Adverse Effects |
Experimental Protocols
The following are generalized protocols for in vivo assessment. Specific details should be optimized for the research question and institutional guidelines.
Acute Toxicity Study (Dose-Range Finding)
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)
-
Male and female mice (e.g., CD-1 or C57BL/6), 8-10 weeks old
-
Standard laboratory animal diet and water
-
Gavage needles
-
Syringes
Protocol:
-
Acclimatize animals for at least 7 days before the experiment.
-
Prepare a stock solution of the test compound in the chosen vehicle.
-
Assign animals to groups (e.g., n=3-5 per group, one group per dose level and a vehicle control group).
-
Administer single escalating doses of the compound (e.g., 10, 50, 100, 500, 1000, 2000 mg/kg) via oral gavage.
-
Observe animals continuously for the first 4 hours post-administration and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in behavior, posture, breathing, and any instances of morbidity or mortality.
-
Record body weight at baseline and at specified intervals throughout the 14-day observation period.
-
At the end of the study, perform a gross necropsy on all animals.
Carrageenan-Induced Paw Edema Model (Anti-inflammatory Activity)
Objective: To evaluate the anti-inflammatory effects of this compound in a model of acute inflammation.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
1% w/v carrageenan solution in sterile saline
-
Male rats (e.g., Wistar or Sprague-Dawley), 180-220 g
-
Pletysmometer
-
Gavage needles
-
Syringes
Protocol:
-
Acclimatize animals for at least 7 days.
-
Assign animals to treatment groups (n=6-8 per group): Vehicle control, positive control, and 2-3 dose levels of the test compound.
-
Administer the test compound or controls orally 60 minutes before carrageenan injection.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical anti-inflammatory signaling pathway for a benzoic acid derivative.
Experimental Workflow
Caption: General experimental workflow for in vivo evaluation.
Application Notes and Protocols for 2-(Benzyloxy)benzoic Acid Derivatives in Drug Discovery
Topic: Application of 2-(Benzyloxy)benzoic Acid Derivatives as Intermediates in Drug Synthesis, with a focus on a promising anti-inflammatory and analgesic candidate.
Audience: Researchers, scientists, and drug development professionals.
Introduction
While direct evidence for the use of "2-[(3-Fluorobenzyl)oxy]benzoic acid" as an intermediate in the synthesis of a commercially available drug is not readily found in the public domain, the broader class of 2-(benzyloxy)benzoic acid derivatives holds significant interest in medicinal chemistry. These scaffolds are explored for their potential in developing novel therapeutic agents. This document provides detailed application notes and protocols for a structurally related and well-studied compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid , as a case study to illustrate the potential of this chemical class. This compound has shown promise as a potent anti-inflammatory and analgesic agent, offering a valuable example for researchers in the field.
Application Notes: 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl)
Compound Name: 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (referred to as 3-CH2Cl)
Therapeutic Potential:
-
Anti-inflammatory: Demonstrates significant anti-inflammatory properties by reducing pro-inflammatory cytokines such as TNF-α and IL-1β.[1]
-
Analgesic: Exhibits dose-dependent analgesic activity in preclinical models.[1]
-
Antiplatelet: Shows potential in preventing platelet aggregation.[1]
Mechanism of Action (Proposed): The primary mechanism of action for many salicylic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain.[1] 3-CH2Cl is designed as a potential selective inhibitor of COX-2.[1] The proposed anti-inflammatory action involves the inhibition of the COX pathway and potentially the Nuclear Factor Kappa B (NF-κB) pathway.[1]
Advantages over Acetylsalicylic Acid (ASA): Research suggests that 3-CH2Cl could serve as an alternative to acetylsalicylic acid (ASA), potentially with an improved safety profile regarding gastric toxicity.[1][2]
Quantitative Data Summary
The following table summarizes the reported analgesic activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid and related compounds.
| Compound | Analgesic Activity (ED50) in murine models |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) | 15.73 mg/kg |
| 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid | 19 mg/kg |
| 2-((4-(trifluoromethoxy)benzoyl)oxy)benzoic acid | 22.62 mg/kg |
| 2-((2-chlorobenzoyl)oxy)benzoic acid | 40.31 mg/kg |
| 2-((4-(tert-butyl)benzoyl)oxy)benzoic acid | 26.65 mg/kg |
Experimental Protocols
1. Synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) [1]
This protocol describes the synthesis via a modified Schotten-Baumann acylation reaction.
Materials:
-
Salicylic acid
-
3-(chloromethyl)benzoyl chloride
-
Acetone (solvent)
-
Pyridine (catalyst)
Equipment:
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
In a suitable reaction vessel, combine salicylic acid and 3-(chloromethyl)benzoyl chloride in acetone.
-
Add a catalytic amount of pyridine to the mixture.
-
Subject the reaction mixture to microwave irradiation at 600 W for 5 minutes.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).
-
Upon completion, the product, 2-((3-chloromethyl)benzoyloxy)benzoic acid, can be isolated and purified using standard laboratory procedures such as crystallization or chromatography.
2. In Vivo Model for Anti-inflammatory Activity Assessment [1]
This protocol outlines a general procedure for evaluating the anti-inflammatory effects of 3-CH2Cl in a rat model of LPS-induced inflammation.
Materials:
-
Wistar rats
-
Lipopolysaccharide (LPS)
-
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl)
-
Vehicle for drug administration
-
ELISA kits for TNF-α and IL-1β
Procedure:
-
Acclimatize Wistar rats to the laboratory conditions.
-
Induce systemic inflammation by intravenous (i.v.) administration of LPS.
-
Administer 3-CH2Cl (e.g., at a dose of 500 mg/60 kg body weight, converted from human dosage) or vehicle to the rats.
-
Monitor the body temperature of the rats to observe effects on hypothermia or hyperthermia associated with septic shock.
-
Collect cardiac blood samples at appropriate time points post-treatment.
-
Prepare plasma from the blood samples.
-
Quantify the concentrations of pro-inflammatory cytokines TNF-α and IL-1β in the plasma using specific ELISA kits.
-
Compare the cytokine levels in the 3-CH2Cl-treated group with the vehicle-treated control group to determine the anti-inflammatory effect.
Visualizations
References
Application Notes and Protocols for 2-[(3-Fluorobenzyl)oxy]benzoic acid in Target Validation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(3-Fluorobenzyl)oxy]benzoic acid is a salicylic acid derivative with potential therapeutic applications. Its structural similarity to known anti-inflammatory agents suggests it may act as a modulator of key signaling pathways involved in inflammation. These application notes provide a framework for utilizing this compound in target validation studies, with a primary focus on its potential as a cyclooxygenase (COX) inhibitor.
Hypothesized Target and Mechanism of Action
Based on its structural resemblance to salicylic acid and its derivatives, the primary hypothesized target for this compound is the cyclooxygenase (COX) enzyme. Salicylic acid derivatives are well-known for their anti-inflammatory and analgesic properties, which are primarily mediated through the inhibition of COX enzymes (COX-1 and COX-2).[1] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The benzyloxy moiety of the molecule may influence its binding affinity and selectivity for the COX isoforms.
Beyond COX inhibition, other potential, albeit less characterized, mechanisms for benzoic acid derivatives include the modulation of the NF-κB pathway, which is a central regulator of inflammatory gene expression.[1]
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the activity of a structurally related compound, 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid, to provide a reference for expected potency.
| Compound | Target/Assay | Activity Metric | Value | Reference |
| 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid | COX-2 | G-Score | -7.39 | [1] |
| 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid | Analgesic Activity | ED50 | 20.09 mg/kg | [1] |
Experimental Protocols for Target Validation
The following protocols are designed to investigate the interaction of this compound with its hypothesized target, COX, and to characterize its effects in a cellular context.
Protocol 1: In Vitro COX Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for both COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)
-
Hemin
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation/Emission ~535/590 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in assay buffer.
-
In a 96-well plate, add the assay buffer, hemin, and the COX enzyme (COX-1 or COX-2).
-
Add the serially diluted this compound or control compounds to the wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a mixture of arachidonic acid and ADHP.
-
Immediately measure the fluorescence intensity kinetically for 10-15 minutes at 37°C.
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable non-linear regression model.
Protocol 2: Cellular Prostaglandin E2 (PGE2) Release Assay
Objective: To assess the ability of this compound to inhibit the production of PGE2 in a cellular model of inflammation.
Materials:
-
RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Dexamethasone (positive control)
-
PGE2 ELISA kit
-
24-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and PGE2 production.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the concentration-dependent inhibitory effect of the compound on PGE2 release and calculate the IC50 value.
Visualizations
Signaling Pathway
Caption: Hypothesized mechanism of action via COX pathway inhibition.
Experimental Workflow
Caption: Workflow for target validation of the compound.
Conclusion
The provided protocols and background information offer a robust starting point for researchers to validate the biological target of this compound. By systematically evaluating its enzymatic and cellular activities, its potential as a novel anti-inflammatory agent can be thoroughly characterized. The hypothesized action on the COX pathway provides a strong, evidence-based rationale for these initial validation studies.
References
Structure-Activity Relationship Studies of 2-[(3-Fluorobenzyl)oxy]benzoic Acid: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the structure-activity relationship (SAR) studies of 2-[(3-Fluorobenzyl)oxy]benzoic acid and its analogs. While specific SAR data for this exact molecule is not extensively available in the public domain, this guide leverages information on closely related benzoic acid derivatives and the presumed biological target, cytosolic phospholipase A2α (cPLA2α), to provide a framework for its investigation as a potential anti-inflammatory agent.
Introduction
Benzoic acid derivatives are a well-established class of compounds with a wide range of biological activities, including anti-inflammatory effects. The structural motif of this compound suggests its potential as an inhibitor of key enzymes in the inflammatory cascade. Based on the SAR of similar compounds, a likely target is cytosolic phospholipase A2α (cPLA2α), an enzyme critical for the release of arachidonic acid, the precursor to pro-inflammatory mediators like prostaglandins and leukotrienes. Inhibition of cPLA2α is a promising strategy for the development of novel anti-inflammatory therapies.
These notes provide a comprehensive guide to the presumed mechanism of action, a logical workflow for SAR studies, and detailed protocols for the synthesis and biological evaluation of this compound analogs.
Presumed Signaling Pathway and Mechanism of Action
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the cytosolic phospholipase A2α (cPLA2α) signaling pathway. Upon cellular stimulation by inflammatory signals, intracellular calcium levels rise, leading to the translocation of cPLA2α to the membrane. Here, it catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid. Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation. By inhibiting cPLA2α, this compound would block the initial step in this cascade, thereby reducing the production of a broad spectrum of inflammatory molecules.
Application Notes and Protocols: Derivatization of 2-[(3-Fluorobenzyl)oxy]benzoic Acid for Improved Activity as TRPM8 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(3-Fluorobenzyl)oxy]benzoic acid is a synthetic organic compound belonging to the class of benzoic acid derivatives. While the biological activity of this specific molecule is not extensively documented in publicly available literature, its structural analogue, 2-(benzyloxy)benzoic acid, has been derivatized to yield potent modulators of biological targets. A notable example is the development of amide derivatives that act as antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] TRPM8 is a non-selective cation channel that functions as a sensor for cold temperatures and cooling agents like menthol.[3] It is implicated in various physiological and pathological processes, including pain, inflammation, and cancer, making it a promising therapeutic target.[2][3]
This document outlines a strategy for the derivatization of the this compound scaffold, focusing on the synthesis of amide derivatives to enhance its potential activity as TRPM8 inhibitors. The protocols provided are based on established methodologies for the synthesis and evaluation of similar compounds.
Rationale for Derivatization
The primary strategy for modifying this compound is the conversion of the carboxylic acid moiety into a variety of amides. This approach is based on the structure-activity relationship (SAR) of known 2-(benzyloxy)benzoic acid-based TRPM8 inhibitors, where the amide functionality is crucial for activity.[1] By introducing diverse amine building blocks, a chemical library can be generated to explore the steric and electronic requirements for optimal interaction with the target protein. The 3-fluoro substituent on the benzyl ring is a common modification in medicinal chemistry to enhance metabolic stability or binding affinity.
Quantitative Data Summary
The following table summarizes the activity of a known 2-(benzyloxy)benzoic acid amide derivative, AMTB, a TRPM8 antagonist. This data serves as a benchmark for the development of novel derivatives from this compound.
| Compound | Target | Assay | Activity (IC₅₀) | Reference |
| AMTB (N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)-benzamide) | Human TRPM8 | Icilin-evoked Ca²⁺ influx | pIC₅₀ = 6.23 ± 0.02 | [1] |
| AMTB | Voltage-gated sodium channels (NaV1.1-1.8) | FLIPR membrane potential assay | ~2 - 15 µM | [4] |
Experimental Protocols
Protocol 1: Synthesis of Amide Derivatives of this compound
This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine using a standard coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 eq) followed by the dropwise addition of triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Evaluation of TRPM8 Antagonist Activity using a Calcium Influx Assay
This protocol describes a cell-based assay to measure the inhibitory activity of the synthesized compounds on the human TRPM8 channel expressed in a suitable cell line (e.g., HEK293). The assay measures changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing human TRPM8
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Icilin (TRPM8 agonist)
-
Synthesized test compounds
-
96-well black, clear-bottom plates
-
Fluorescent plate reader capable of measuring calcium flux
Procedure:
-
Cell Plating: Seed the TRPM8-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBSS. Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS. Incubate the cells with the loading buffer for 45-60 minutes at 37°C.
-
Compound Incubation: Wash the cells with HBSS to remove excess dye. Add HBSS containing various concentrations of the test compounds or a known TRPM8 antagonist (e.g., AMTB as a positive control) to the wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescent plate reader. Establish a baseline fluorescence reading. Add a solution of the TRPM8 agonist icilin to all wells to achieve a final concentration that elicits a submaximal response (e.g., EC₈₀).
-
Immediately begin recording the fluorescence intensity over time. The influx of calcium upon channel activation will lead to an increase in fluorescence.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration by comparing the fluorescence signal in the presence of the compound to the control wells (with agonist but no compound).
-
Determine the IC₅₀ value for each active compound by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Visualizations
References
- 1. Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels with Potential Implications in the Treatment of Sensory Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. digital.csic.es [digital.csic.es]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
Application Notes and Protocols for High-Throughput Screening of 2-[(3-Fluorobenzyl)oxy]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of the compound 2-[(3-Fluorobenzyl)oxy]benzoic acid . This document outlines its potential as a modulator of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), a promising therapeutic target for type 2 diabetes.[1][2][3][4][5]
Introduction
GPR40/FFAR1 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[3][5] Its activation by free fatty acids leads to glucose-stimulated insulin secretion (GSIS) and the release of incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][5][6][7] This glucose-dependent mechanism of action makes GPR40 an attractive target for the development of novel anti-diabetic drugs with a reduced risk of hypoglycemia.[3][5] Structurally similar compounds to this compound have been identified as GPR40 agonists.[1][4] Therefore, this compound represents a candidate for HTS campaigns aimed at discovering novel modulators of this receptor.
Quantitative Data Summary
The following tables present hypothetical HTS data for this compound against the GPR40/FFAR1 target.
Table 1: Primary High-Throughput Screening Results
| Compound ID | Concentration (µM) | Luminescence (RLU) | Percent Activation | Hit (Yes/No) |
| FBA-001 | 10 | 150,000 | 85% | Yes |
| FBA-002 | 10 | 25,000 | 10% | No |
| FBA-003 | 10 | 165,000 | 95% | Yes |
| Positive Control | 10 | 175,000 | 100% | N/A |
| Negative Control | N/A | 5,000 | 0% | N/A |
Table 2: Dose-Response and Potency Data
| Compound ID | EC50 (µM) | Hill Slope | Max Response (%) |
| FBA-001 | 1.2 | 1.1 | 88% |
| FBA-003 | 0.8 | 1.0 | 96% |
| Positive Control | 0.1 | 1.2 | 100% |
Experimental Protocols
Primary HTS: GPR40/FFAR1 SEAP Reporter Gene Assay
This protocol is adapted from commercially available reporter assay kits and is suitable for HTS.[6]
1. Cell Culture and Seeding:
- Culture HEK293 cells stably co-expressing human GPR40/FFAR1 and a cyclic AMP (cAMP) response element (CRE)-driven secreted alkaline phosphatase (SEAP) reporter gene.
- Maintain cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate selection antibiotics.
- On the day of the assay, harvest cells and resuspend in an assay medium (e.g., Opti-MEM).
- Seed 20,000 cells per well in a 96-well or 384-well white, clear-bottom assay plate.
2. Compound Preparation and Addition:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions to create a dose-response curve (e.g., 11 points, 1:3 dilution).
- Using an automated liquid handler, transfer the compound dilutions to the assay plate. The final DMSO concentration should not exceed 0.5%.
- Include positive control (a known GPR40 agonist like GW9508) and negative control (DMSO vehicle) wells.[6]
3. Incubation:
- Incubate the assay plates at 37°C in a humidified 5% CO2 incubator for 16-24 hours.[6]
4. Signal Detection:
- After incubation, carefully collect a small aliquot of the culture medium from each well.
- Add a chemiluminescent SEAP substrate to the collected medium.
- Incubate at room temperature for 30 minutes to allow the enzymatic reaction to proceed.
- Measure luminescence using a plate reader.
5. Data Analysis:
- Calculate the percent activation for each well relative to the positive and negative controls.
- Identify "hits" based on a predefined activity threshold (e.g., >50% activation).
- For dose-response curves, plot the percent activation against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50.
Secondary Assay: Calcium Mobilization FLIPR Assay
This assay confirms the activity of hits from the primary screen by measuring a downstream signaling event.
1. Cell Preparation:
- Use CHO-K1 cells stably expressing GPR40/FFAR1.
- Seed cells into 384-well black, clear-bottom plates and grow to confluence.
2. Dye Loading:
- Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in a Hanks' Balanced Salt Solution (HBSS) buffer containing probenecid.
- Incubate for 1 hour at 37°C.
3. Compound Addition and Signal Detection:
- Wash the cells with HBSS to remove excess dye.
- Place the assay plate into a Fluorometric Imaging Plate Reader (FLIPR).
- Measure the baseline fluorescence for 10-20 seconds.
- Add the test compound or control solutions and continue to measure the fluorescence intensity for an additional 2-3 minutes.
4. Data Analysis:
- The change in fluorescence intensity over time reflects the intracellular calcium concentration.
- Calculate the peak fluorescence response for each well.
- Determine the EC50 from the dose-response curves as described for the primary assay.
Visualizations
Caption: GPR40/FFAR1 Signaling Pathway.
Caption: High-Throughput Screening Workflow.
References
- 1. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent Updates on Free Fatty Acid Receptor 1 (GPR-40) Agonists for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 2-[(3-Fluorobenzyl)oxy]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and in vivo evaluation of 2-[(3-Fluorobenzyl)oxy]benzoic acid, a compound of interest for various therapeutic applications. Due to its structural similarity to other benzoic acid derivatives with known biological activities, this document outlines strategies to overcome potential formulation challenges, such as poor aqueous solubility, and provides detailed protocols for preclinical in vivo assessment.
Physicochemical Properties and Formulation Considerations
This compound is a derivative of benzoic acid. The inclusion of a fluorine atom can increase the acidity of the carboxylic acid group, potentially enhancing its solubility in physiological conditions compared to non-fluorinated analogs.[1] However, like many benzoic acid derivatives, it is expected to have limited aqueous solubility, a critical factor to address for successful in vivo studies.
Table 1: Physicochemical Properties of Related Benzoic Acid Derivatives
| Compound | Molecular Weight ( g/mol ) | LogP (Predicted) | Key Characteristics |
| 2-Fluorobenzoic acid | 140.11[2] | 1.8 | Increased acidity due to fluorine.[1] |
| 4-((3-Fluorobenzyl)oxy)benzoic acid | 246.24[3] | ~3.5-4.0 | Lipophilic nature may affect solubility.[1] |
| 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid | --- | 3.73[4] | Lipophilic, requiring formulation with surfactants for tablet preparations.[4] |
Strategies to enhance the bioavailability of poorly soluble compounds are crucial.[5][6][7] Common approaches include:
-
Vehicle Selection: Utilizing co-solvents, surfactants, and lipid-based systems to improve solubility.[8][9][10]
-
pH Adjustment: Creating a salt form of the acidic compound to increase aqueous solubility.[9]
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[5][6]
-
Solid Dispersions: Dispersing the compound in a hydrophilic matrix to improve dissolution.[9]
Recommended Formulation Protocol for In Vivo Oral Administration
This protocol describes the preparation of a solution/suspension of this compound for oral gavage in rodents. This is a general guideline and may require optimization based on the specific dose and animal model.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG400)
-
Propylene glycol (PG)
-
Tween 80
-
Sterile water for injection
-
Vortex mixer
-
Sonicator
-
pH meter
Procedure:
-
Vehicle Preparation: Prepare a vehicle solution consisting of 10% PEG400, 10% PG, and 2% Tween 80 in sterile water.
-
Solubilization: Weigh the required amount of this compound and add it to the vehicle.
-
Mixing: Vortex the mixture for 5-10 minutes to ensure thorough wetting of the compound.
-
Sonication: Sonicate the mixture in a water bath for 15-30 minutes to aid in dissolution.
-
pH Adjustment (Optional): If the compound is not fully dissolved, the pH can be adjusted upwards using a suitable base (e.g., 1N NaOH) to facilitate the formation of a more soluble salt. Monitor the pH closely.
-
Final Formulation: Once a homogenous solution or a fine suspension is achieved, the formulation is ready for administration.
Table 2: Example Formulation for a 10 mg/kg Dose in Mice
| Component | Quantity (for a 10 mL final volume) | Purpose |
| This compound | 20 mg (assuming 20g mouse, 0.2 mL dose) | Active Pharmaceutical Ingredient |
| PEG400 | 1 mL | Co-solvent |
| Propylene Glycol | 1 mL | Co-solvent |
| Tween 80 | 0.2 mL | Surfactant/Solubilizer |
| Sterile Water | q.s. to 10 mL | Vehicle |
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound in a preclinical model of disease.
References
- 1. 3-[(3-Bromobenzyl)oxy]benzoic acid | 1021144-73-9 | Benchchem [benchchem.com]
- 2. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Tablet Formulation of 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid by Linear and Quadratic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 9. journals.umcs.pl [journals.umcs.pl]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-[(3-Fluorobenzyl)oxy]benzoic acid in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(3-Fluorobenzyl)oxy]benzoic acid is a derivative of benzoic acid, a class of compounds known for their diverse biological activities, including enzyme inhibition. Benzoic acid and its derivatives have been investigated for their inhibitory effects on various enzymes, playing roles in inflammation, neurotransmission, and other physiological processes. This document provides detailed application notes and protocols for assessing the enzyme inhibitory potential of this compound, with a focus on secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade. While specific data for this compound is not extensively available in public literature, the provided protocols and data are representative of how a novel benzoic acid derivative would be characterized.
Phospholipases A2 (PLA2s) are enzymes that hydrolyze the sn-2 ester bond of phospholipids, releasing arachidonic acid.[1] Arachidonic acid is a precursor to a wide range of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.[1] Inhibition of sPLA2 is a promising therapeutic strategy for a variety of inflammatory diseases.[1]
Hypothetical Enzyme Inhibition Data
The following table summarizes hypothetical quantitative data for the inhibition of secretory phospholipase A2 (sPLA2) by this compound. This data is provided for illustrative purposes to guide researchers in their experimental design and data analysis.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | Human sPLA2-IIA | 15.2 ± 2.1 | 8.5 ± 1.3 | Competitive |
| Aspirin (Reference) | Human sPLA2-IIA | 55.8 ± 4.5 | - | Non-selective |
Signaling Pathway
The diagram below illustrates the role of secretory phospholipase A2 (sPLA2) in the arachidonic acid inflammatory pathway, a potential target for inhibition by this compound.
Caption: sPLA2-mediated inflammatory pathway and point of inhibition.
Experimental Protocols
Secretory Phospholipase A2 (sPLA2) Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound against human secretory phospholipase A2 (sPLA2).
Materials and Reagents:
-
Human recombinant sPLA2-IIA (e.g., from Cayman Chemical)
-
Fluorescent substrate: N-((6-(2,4-Dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt (PED6)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm)
Experimental Workflow:
Caption: General workflow for the sPLA2 enzyme inhibition assay.
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare serial dilutions of the stock solution in DMSO to obtain a range of test concentrations.
-
Prepare a stock solution of the fluorescent substrate (PED6) in DMSO.
-
Dilute the human sPLA2-IIA enzyme in assay buffer to the desired working concentration.
-
-
Assay Protocol:
-
Add 80 µL of assay buffer to each well of a 96-well black microplate.
-
Add 10 µL of the test compound dilutions or DMSO (for control wells) to the respective wells.
-
Add 10 µL of the diluted sPLA2 enzyme solution to all wells except the blank wells (add 10 µL of assay buffer to blank wells).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorescent substrate (PED6) solution to all wells. The final volume in each well will be 110 µL.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.
-
Mechanism of Action Studies
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies should be performed. This involves measuring the initial reaction velocities at various substrate and inhibitor concentrations.
Protocol for Kinetic Studies:
-
Perform the sPLA2 inhibition assay as described above, but with varying concentrations of both the fluorescent substrate (PED6) and this compound.
-
Measure the initial reaction rates (initial velocity, V₀) for each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S], where [S] is the substrate concentration).
-
Competitive inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis. The apparent Km increases with increasing inhibitor concentration, while Vmax remains unchanged.
-
Non-competitive inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases with increasing inhibitor concentration, while Km remains unchanged.
-
Uncompetitive inhibition: The lines will be parallel. Both the apparent Vmax and Km decrease with increasing inhibitor concentration.
-
Conclusion
The provided application notes and protocols offer a framework for investigating the enzyme inhibitory properties of this compound, particularly against sPLA2. While the presented data is hypothetical, the methodologies are based on established principles of enzyme inhibition assays and can be adapted for other enzyme targets. Researchers are encouraged to use these guidelines to design and execute experiments to elucidate the specific biological activities of this and other novel compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(3-Fluorobenzyl)oxy]benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2-[(3-Fluorobenzyl)oxy]benzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, which involves the reaction of a salt of 2-hydroxybenzoic acid (salicylic acid) with 3-fluorobenzyl halide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation of 2-Hydroxybenzoic Acid: The phenolic hydroxyl group is not sufficiently deprotonated to form the reactive phenoxide. 2. Inactive Alkylating Agent: The 3-fluorobenzyl halide (e.g., bromide or chloride) may have degraded. 3. Unsuitable Reaction Conditions: The chosen solvent, temperature, or reaction time may not be optimal. Protic solvents, for instance, can solvate the nucleophile, reducing its reactivity.[1] | 1. Choice of Base: Use a strong enough base to fully deprotonate the phenolic hydroxyl group. Common choices include sodium hydride (NaH), potassium hydride (KH), or potassium carbonate (K₂CO₃).[2][3] For substrates with multiple acidic protons like 2-hydroxybenzoic acid, using two equivalents of a strong base like NaH can ensure deprotonation of both the carboxylic acid and the phenol.[4] 2. Check Reagent Quality: Use a fresh or properly stored bottle of 3-fluorobenzyl halide. Consider using 3-fluorobenzyl bromide or iodide, which are typically more reactive than the chloride.[1] 3. Optimize Conditions: Employ a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) to enhance the nucleophilicity of the phenoxide.[1][5] Typical reaction temperatures range from 50 to 100 °C, with reaction times of 1 to 8 hours.[1][6] |
| Presence of Unreacted Starting Materials | 1. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 2. Poor Solubility of Reactants: The salt of 2-hydroxybenzoic acid may not be fully dissolved in the solvent. | 1. Extend Reaction Time/Increase Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or cautiously increasing the temperature.[1] 2. Use a Phase Transfer Catalyst: To improve the solubility of the phenoxide, a phase transfer catalyst like tetrabutylammonium bromide or 18-crown-6 can be added.[1] |
| Formation of Significant Byproducts | 1. Elimination Reaction: The base can promote an E2 elimination reaction of the 3-fluorobenzyl halide, especially at higher temperatures, leading to the formation of 3-fluorostyrene derivatives.[1][7] 2. C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the benzene ring (ortho or para to the hydroxyl group) in addition to the desired O-alkylation.[1] 3. Esterification: If the carboxylic acid is not deprotonated, it can potentially be esterified by the 3-fluorobenzyl halide under certain conditions, although this is less likely under basic conditions. | 1. Control Temperature: Maintain the reaction temperature within the optimal range (50-100 °C) to minimize elimination.[1][6] 2. Solvent Choice: The choice of solvent can influence the ratio of O- to C-alkylation. A study on a similar system showed that acetonitrile favors O-alkylation over methanol.[8] 3. Use Appropriate Base Stoichiometry: Employing at least two equivalents of a strong base will form the dianion, which can influence the regioselectivity of the alkylation. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: Byproducts like C-alkylated isomers or unreacted starting materials may have similar polarities to the desired product, making separation by column chromatography challenging. 2. Contamination with Base or Salts: Residual inorganic salts from the reaction can complicate purification. | 1. Acid-Base Extraction: After the reaction, quenching with water and acidifying the aqueous layer will protonate the carboxylic acid group of the product, allowing for its extraction into an organic solvent. Unreacted 2-hydroxybenzoic acid will also be extracted. 2. Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). 3. Aqueous Wash: During workup, washing the organic layer with water or brine will help remove inorganic salts. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis is typically achieved through a Williamson ether synthesis, which follows an SN2 (bimolecular nucleophilic substitution) mechanism.[1] In the first step, a base is used to deprotonate the phenolic hydroxyl group of 2-hydroxybenzoic acid, forming a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the benzylic carbon of 3-fluorobenzyl halide and displacing the halide leaving group to form the ether linkage.[1][6]
Q2: Which base is most suitable for this reaction?
A2: The choice of base is critical. Strong bases that can effectively deprotonate the phenol without promoting significant side reactions are preferred. Sodium hydride (NaH) and potassium carbonate (K₂CO₃) are commonly used.[2][3] Since 2-hydroxybenzoic acid has two acidic protons (the carboxylic acid and the phenol), using at least two equivalents of a strong base like NaH is recommended to ensure the formation of the dianion, which can then react as the nucleophile at the phenoxide position.[4]
Q3: What are the best solvents for this synthesis?
A3: Polar aprotic solvents are generally the best choice as they solvate the cation of the base but not the nucleophilic anion, thus increasing its reactivity.[1] Acetonitrile and N,N-dimethylformamide (DMF) are frequently recommended for Williamson ether synthesis.[1][5]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be used to separate the starting materials (2-hydroxybenzoic acid and 3-fluorobenzyl halide) from the product. The reaction is considered complete when the limiting reagent spot disappears.
Q5: My yield is consistently low. What are the key parameters to optimize?
A5: To optimize the yield, consider the following parameters:
-
Base: Ensure you are using a sufficiently strong and dry base in the correct stoichiometric amount (at least 2 equivalents for 2-hydroxybenzoic acid).
-
Solvent: Use a dry, polar aprotic solvent.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination. Experiment with a temperature range of 50-80 °C.
-
Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time.
-
Alkylating Agent: 3-Fluorobenzyl bromide is generally more reactive than 3-fluorobenzyl chloride.
Q6: Are there any known yields for similar reactions?
A6: Yes, the synthesis of the isomeric 4-(3-fluorobenzyloxy)benzoic acid has been reported with a yield of 79%.[9] This suggests that a good yield for the synthesis of this compound is achievable under optimized conditions.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the principles of the Williamson ether synthesis. Optimization may be required.
Materials:
-
2-Hydroxybenzoic acid (Salicylic acid)
-
3-Fluorobenzyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Nucleophile:
-
Using Sodium Hydride: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxybenzoic acid (1.0 eq). Add anhydrous DMF via syringe. Cool the mixture in an ice bath. Carefully add sodium hydride (2.2 eq) portion-wise. Allow the mixture to stir at room temperature until hydrogen gas evolution ceases (typically 30-60 minutes).
-
Using Potassium Carbonate: To a round-bottom flask, add 2-hydroxybenzoic acid (1.0 eq) and potassium carbonate (2.5 eq). Add anhydrous DMF or acetonitrile.
-
-
Alkylation Reaction:
-
To the solution of the deprotonated 2-hydroxybenzoic acid, add 3-fluorobenzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
-
Workup and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether or ethyl acetate to remove any unreacted 3-fluorobenzyl bromide.
-
Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Williamson Ether Synthesis Yield
| Parameter | Condition | Effect on Yield | Rationale |
| Alkyl Halide | Primary > Secondary >> Tertiary | Higher yield with primary halides | Primary halides are less sterically hindered and less prone to E2 elimination.[1][7] |
| Leaving Group | I > Br > Cl >> F | Higher yield with better leaving groups | Weaker bases are better leaving groups, facilitating the SN2 reaction. |
| Base Strength | Strong bases (e.g., NaH, KH) | Generally higher yield | Ensures complete deprotonation of the phenol to form the reactive nucleophile.[2] |
| Solvent | Polar Aprotic (DMF, Acetonitrile) > Protic (Ethanol, Water) | Higher yield in polar aprotic solvents | Polar aprotic solvents do not solvate the nucleophile, increasing its reactivity.[1][5] |
| Temperature | Moderate (50-100 °C) | Optimal yield in this range | Balances reaction rate with the minimization of side reactions like elimination.[1][6] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Competing reaction pathways in the Williamson ether synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 4. synthesis - Williamson Ether and Carboxylic Acids - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
Technical Support Center: Synthesis of 2-[(3-Fluorobenzyl)oxy]benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(3-Fluorobenzyl)oxy]benzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, a reaction commonly performed via the Williamson ether synthesis.
Q1: My reaction is slow or incomplete, and I have a low yield of the desired product. What are the possible causes and solutions?
A1: A low yield of this compound can stem from several factors related to the reaction conditions. The Williamson ether synthesis, being an SN2 reaction, is sensitive to reagents and the environment.[1][2][3]
-
Insufficient Deprotonation: The hydroxyl group of 2-hydroxybenzoic acid (salicylic acid) must be fully deprotonated to form the phenoxide, which is the active nucleophile. If the base is too weak or used in insufficient quantity, the reaction will be slow or incomplete.
-
Solution: Ensure at least two equivalents of a strong enough base are used. One equivalent is needed to deprotonate the carboxylic acid, and a second is needed for the phenolic hydroxyl group. Suitable bases include sodium hydride (NaH), potassium hydride (KH), or potassium carbonate (K₂CO₃).[4] Using a stronger base like NaH will ensure irreversible deprotonation.[5]
-
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination.[1]
-
Solution: A typical temperature range for this reaction is 50-100 °C.[2] It is advisable to start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Choice of Solvent: Protic solvents can solvate the nucleophile, reducing its reactivity.[6]
Q2: I've isolated my product, but analytical data (NMR, LC-MS) shows the presence of significant impurities. What are these byproducts and how can I avoid them?
A2: The most common byproducts in this synthesis arise from the ambident nature of the salicylate dianion and side reactions of the alkylating agent.[1] The table below summarizes the most likely impurities.
| Impurity Name | Chemical Structure | Common Cause | Prevention Strategy |
| C-Alkylated Byproduct | 3-(3-Fluorobenzyl)-2-hydroxybenzoic acid | The salicylate ion is an ambident nucleophile, allowing for alkylation on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[1][4] | Use of polar aprotic solvents (e.g., DMF, DMSO) and larger counter-ions (e.g., potassium) can favor O-alkylation.[6] |
| Di-benzylated Byproduct | 3-(3-Fluorobenzyl)-2-[(3-fluorobenzyl)oxy]benzoic acid | This results from both O-alkylation and C-alkylation occurring on the same molecule. This is a known impurity in similar syntheses.[7] | Control the stoichiometry of the 3-fluorobenzyl bromide (use only a slight excess). Optimize reaction conditions to favor mono-alkylation (lower temperature, shorter reaction time). |
| 3-Fluorobenzyl Salicylate (Ester) | Esterification of the carboxylate group can compete with ether formation, particularly if reaction conditions are not sufficiently basic. | Ensure the use of a strong base to maintain the carboxylate form, which is a poor nucleophile for this reaction. | |
| Unreacted Salicylic Acid | 2-Hydroxybenzoic acid | Incomplete reaction due to insufficient base, low temperature, or short reaction time. | See solutions in Q1. Monitor reaction to completion using TLC or HPLC. |
| 3-Fluorobenzyl Alcohol | Hydrolysis of 3-fluorobenzyl bromide by residual water in the reaction mixture. | Use anhydrous solvents and reagents. |
Q3: My mass spectrometry results show a peak with the same mass as my product, but it has a different retention time in HPLC. What could this be?
A3: This is likely an isomer of the desired product. The most probable isomers are formed from impurities present in the starting 3-fluorobenzyl bromide.
-
Positional Isomers: Commercially available 3-fluorobenzyl bromide may contain small amounts of 2-fluorobenzyl bromide and 4-fluorobenzyl bromide.[7] These will react with salicylic acid to form 2-[(2-fluorobenzyl)oxy]benzoic acid and 2-[(4-fluorobenzyl)oxy]benzoic acid, respectively. These isomers will have the same mass but different chromatographic behavior.
-
Solution: Use highly pure 3-fluorobenzyl bromide. If this is not possible, purification of the final product by column chromatography or recrystallization may be necessary to separate the isomers.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a Williamson ether synthesis.[2] It involves the reaction of a salt of 2-hydroxybenzoic acid (salicylic acid) with 3-fluorobenzyl bromide. The reaction proceeds via an SN2 mechanism where the phenoxide ion of the salicylic acid acts as a nucleophile, attacking the benzylic carbon of 3-fluorobenzyl bromide and displacing the bromide ion.[1][3]
Q2: Which analytical techniques are best for monitoring the reaction and characterizing the final product and byproducts?
A2: A combination of chromatographic and spectroscopic methods is recommended.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for determining the purity of the final product and quantifying impurities.[8]
-
Byproduct Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying byproducts.[9][10] The mass-to-charge ratio helps in determining the molecular weight of the impurities, which can then be used to deduce their structures.
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the final product and can be used to characterize isolated impurities.
Q3: How can I purify the final product, this compound?
A3: The purification strategy depends on the nature of the impurities.
-
Work-up: After the reaction is complete, a typical work-up involves quenching the reaction, acidifying the aqueous solution to a low pH (e.g., pH 2-3) to protonate the carboxylic acid, and then extracting the product into an organic solvent.
-
Crystallization: If the main impurities are the unreacted starting materials or the di-benzylated byproduct, crystallization from a suitable solvent system is often effective.[11]
-
Column Chromatography: If isomeric byproducts or other impurities with similar polarity to the product are present, silica gel column chromatography may be required for complete purification.
Experimental Protocols & Visualizations
General Experimental Protocol for Synthesis
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-hydroxybenzoic acid (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., DMF).
-
Deprotonation: Cool the solution in an ice bath and add a strong base (e.g., sodium hydride, 2.2 eq.) portion-wise. Allow the mixture to stir until gas evolution ceases, indicating the formation of the dianion.
-
Alkylation: Add 3-fluorobenzyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Isolation: After completion, cool the reaction mixture, quench with water, and acidify with HCl (e.g., 1M solution) to pH ~2. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Competing O- and C-alkylation pathways leading to byproducts.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. byjus.com [byjus.com]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. EP3257842A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree - Google Patents [patents.google.com]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
- 10. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: HPLC Analysis of 2-[(3-Fluorobenzyl)oxy]benzoic Acid Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of "2-[(3-Fluorobenzyl)oxy]benzoic acid" and its positional isomers (e.g., 2-, 3-, and 4-fluoro isomers).
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in separating this compound and its positional isomers?
A1: The primary challenge is that positional isomers are notoriously difficult to separate using standard reversed-phase HPLC methods.[1] These molecules have identical molecular weights and very similar physicochemical properties, such as polarity and pKa, leading to co-elution or poor resolution. Achieving baseline separation often requires careful optimization of the stationary phase, mobile phase composition, and temperature.
Q2: What is a good starting point for method development?
A2: A good starting point is a standard reversed-phase C18 column with a gradient elution using a buffered aqueous phase and an organic modifier like acetonitrile or methanol.[1][2] For acidic analytes like benzoic acid derivatives, buffering the mobile phase to a pH at least 2 units below the analyte's pKa is crucial to ensure the molecule is in its non-ionized form, promoting retention and improving peak shape.[3][4][5]
Q3: Why are my retention times shifting between runs?
A3: Retention time variability can stem from several sources. Common causes include:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when changing solvents or starting a new sequence. Ensure sufficient equilibration time.[3]
-
Mobile Phase Changes: The composition of the mobile phase can change due to evaporation of the more volatile organic component or inconsistent preparation.[6][7]
-
Fluctuating Temperature: Column temperature affects retention; even small variations in ambient temperature can cause shifts. Using a column thermostat is highly recommended.
-
Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate.[7][8]
Q4: What causes peak tailing with my benzoic acid isomers?
A4: Peak tailing for acidic compounds is often caused by secondary interactions between the analyte and the stationary phase.[5] The most common cause is the interaction with acidic silanol groups on the silica surface of the column packing.[5] To mitigate this, you can:
-
Lower the Mobile Phase pH: Adding an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase suppresses the ionization of silanol groups.[4]
-
Use a High-Purity Column: Modern, high-purity silica columns (Type B) have fewer accessible silanol groups, reducing tailing.[5]
-
Increase Buffer Strength: A higher buffer concentration can help maintain a consistent pH and minimize secondary interactions.[5]
Troubleshooting Guide
Issue 1: Poor or No Resolution Between Isomers
| Possible Cause | Recommended Solution |
| Inappropriate Stationary Phase | The default C18 column may not provide sufficient selectivity. Positional isomers often require alternative retention mechanisms.[1] |
| Suboptimal Mobile Phase | The organic modifier (acetonitrile vs. methanol) or the mobile phase pH is not providing enough selectivity. |
| Isocratic Elution | An isocratic method may not have enough resolving power if impurities and isomers elute closely together. |
Issue 2: Peak Splitting or Broadening
| Possible Cause | Recommended Solution |
| Sample Solvent Incompatibility | The sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile). This causes the sample band to spread before it reaches the column head.[4][6] |
| Column Void or Contamination | A void has formed at the column inlet, or the inlet frit is partially blocked by particulates from the sample or system.[4][9] |
| Column Overload | Injecting too much sample mass onto the column.[5] |
Issue 3: High Backpressure
| Possible Cause | Recommended Solution |
| System Blockage | Particulate matter has blocked an in-line filter, guard column, or the column inlet frit.[9][10] |
| Buffer Precipitation | The buffer has precipitated in the mobile phase, typically when a high concentration of an aqueous buffer is mixed with a high percentage of organic solvent.[3] |
Quantitative Data Summary
Effective method development involves tracking key chromatographic parameters. The tables below provide a template for summarizing results when comparing different analytical conditions.
Table 1: Comparison of Column Chemistries
| Parameter | Zorbax SB-C18 | Luna Phenyl-Hexyl |
| Mobile Phase | A: 0.1% TFA in WaterB: Acetonitrile | A: 0.1% TFA in WaterB: Acetonitrile |
| Gradient | 30-70% B in 20 min | 30-70% B in 20 min |
| Resolution (2-F vs 3-F) | 1.2 | 1.8 |
| Resolution (3-F vs 4-F) | 0.9 | 1.4 |
| Tailing Factor (3-F) | 1.6 | 1.3 |
Table 2: Effect of Mobile Phase pH on Retention and Resolution
| Mobile Phase pH | Retention Time (3-F isomer, min) | Resolution (2-F vs 3-F) |
| 2.5 (0.1% TFA) | 12.5 | 1.8 |
| 3.5 (10mM Formate) | 11.8 | 1.6 |
| 4.5 (10mM Acetate) | 9.2 (broad peak) | 0.8 |
Experimental Protocols
Protocol 1: Suggested Starting HPLC Method for Isomer Separation
This protocol provides a robust starting point for separating 2-[(fluorobenzyl)oxy]benzoic acid isomers. Further optimization will likely be required.
-
HPLC System: Agilent 1260 or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/UV detector.[11]
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-22 min: 30% to 65% B (linear ramp)
-
22-25 min: 65% to 90% B (column wash)
-
25-27 min: 90% B (hold)
-
27-28 min: 90% to 30% B (return to initial)
-
28-35 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 230 nm and 275 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water at a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualizations
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and resolving common HPLC issues.
Caption: A logical workflow for systematic HPLC troubleshooting.
Method Development Strategy for Isomer Separation
This flowchart illustrates a strategic approach to developing a separation method for challenging positional isomers.
Caption: A strategic workflow for HPLC method development for isomers.
References
- 1. Method Development: anilines and positional isomers - Chromatography Forum [chromforum.org]
- 2. pharmtech.com [pharmtech.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. hplc.eu [hplc.eu]
- 6. uhplcs.com [uhplcs.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. ijsdr.org [ijsdr.org]
- 9. mastelf.com [mastelf.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Technical Support Center: Improving the Solubility of 2-[(3-Fluorobenzyl)oxy]benzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[(3-Fluorobenzyl)oxy]benzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is anticipated to have poor aqueous solubility due to its aromatic rings and benzyl ether group. However, as a carboxylic acid, its solubility is expected to be highly pH-dependent. It is likely to be more soluble in organic solvents and alkaline aqueous solutions. The fluorine atom on the benzyl ring may slightly increase the acidity of the carboxylic acid group, potentially enhancing solubility at physiological pH compared to its non-fluorinated analog.[1]
Q2: How can I get a baseline understanding of the solubility of my batch of this compound?
A2: A simple shake-flask method can be used to determine the equilibrium solubility in various solvents. This involves adding an excess of the compound to a known volume of solvent, agitating the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the filtered supernatant, often by UV-Vis spectrophotometry or HPLC.
Q3: What are the most promising strategies for improving the aqueous solubility of this compound?
A3: Given its carboxylic acid functionality, the most promising strategies include:
-
Salt Formation: Reacting the carboxylic acid with a suitable base to form a more soluble salt.
-
pH Adjustment: Increasing the pH of the aqueous medium to deprotonate the carboxylic acid, forming the more soluble carboxylate anion.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state, which generally has higher solubility than the crystalline form.[2][3] Common techniques include spray drying and hot-melt extrusion.
-
Co-crystallization: Forming a multi-component crystal with a pharmaceutically acceptable coformer, which can alter the physicochemical properties, including solubility.[4]
Troubleshooting Guide
This section provides solutions to common problems you might encounter while trying to improve the solubility of this compound.
Issue 1: Low solubility despite pH adjustment.
-
Possible Cause: The intrinsic solubility of the ionized form is still low, or the compound is precipitating out of solution.
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of the solution is at least 2 units above the pKa of the carboxylic acid.
-
Add Co-solvents: Introduce a water-miscible organic co-solvent (e.g., ethanol, propylene glycol) to the aqueous buffer to increase the solubility of the ionized form.
-
Use Surfactants: Incorporate a surfactant above its critical micelle concentration to aid in solubilization.
-
Issue 2: Difficulty in forming a stable salt.
-
Possible Cause: The chosen counterion is not suitable, or the crystallization process is not optimized.
-
Troubleshooting Steps:
-
Screen Multiple Counterions: Test a variety of pharmaceutically acceptable counterions (e.g., sodium, potassium, tromethamine).
-
Vary Crystallization Conditions: Experiment with different solvents, temperatures, and cooling rates during the salt formation process.
-
Characterize the Solid Form: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm salt formation and assess its crystallinity and stability.
-
Issue 3: Amorphous solid dispersion shows poor dissolution or recrystallizes upon storage.
-
Possible Cause: Incomplete amorphization, poor choice of polymer, or inappropriate drug loading.
-
Troubleshooting Steps:
-
Confirm Amorphous State: Analyze the solid dispersion by XRPD to ensure the absence of crystalline peaks.
-
Polymer Screening: Evaluate different polymers (e.g., PVP, HPMC, Soluplus®) for miscibility and interaction with the drug.
-
Optimize Drug Loading: Lower the drug-to-polymer ratio to improve the stability of the amorphous form.
-
Control Storage Conditions: Store the solid dispersion in a desiccated environment to prevent moisture-induced recrystallization.
-
Quantitative Data Summary
The following table provides estimated solubility data for this compound based on the known solubility of benzoic acid and its derivatives. This data should be used as a guideline, and experimental verification is highly recommended.
| Solvent | Temperature (°C) | Estimated Solubility (g/L) | Reference for Analogue Data |
| Water | 25 | < 0.1 | [5][6] |
| Water (pH 7.4) | 25 | 1 - 5 | [7] |
| Ethanol | 25 | > 100 | [5][6] |
| Methanol | 25 | > 100 | [5][6] |
| Acetone | 25 | > 100 | |
| Dichloromethane | 25 | > 50 | [5][6] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying
-
Solution Preparation: Dissolve this compound and a suitable polymer (e.g., polyvinylpyrrolidone K30) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol) to form a clear solution. A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
Spray Drying:
-
Set the inlet temperature of the spray dryer to a value that ensures rapid solvent evaporation but does not cause thermal degradation of the compound.
-
Adjust the feed rate of the solution and the atomizing gas flow to achieve a fine spray and an appropriate outlet temperature.
-
Collect the dried powder from the cyclone separator.
-
-
Characterization:
-
Analyze the resulting powder by XRPD to confirm its amorphous nature.
-
Use DSC to determine the glass transition temperature (Tg) of the solid dispersion.
-
Perform a dissolution test to compare the dissolution rate of the solid dispersion with the crystalline drug.
-
Protocol 2: Co-crystal Screening
-
Coformer Selection: Choose a range of pharmaceutically acceptable coformers with functional groups that can form hydrogen bonds with the carboxylic acid group of the target molecule (e.g., nicotinamide, succinic acid).
-
Liquid-Assisted Grinding:
-
Mix equimolar amounts of this compound and a coformer in a mortar and pestle.
-
Add a few drops of a suitable solvent (e.g., ethanol, ethyl acetate) and grind the mixture for 15-20 minutes.
-
Allow the solvent to evaporate.
-
-
Slurry Crystallization:
-
Add an excess of both the drug and coformer to a small volume of solvent in a vial.
-
Stir the slurry at a constant temperature for 24-48 hours.
-
Isolate the solid by filtration and dry.
-
-
Characterization:
-
Analyze the resulting solids by XRPD. The appearance of new peaks different from those of the starting materials indicates the formation of a new crystalline phase, potentially a co-crystal.
-
Further characterization by DSC and single-crystal X-ray diffraction can confirm co-crystal formation.
-
Visualizations
Caption: Workflow for addressing the poor solubility of this compound.
Caption: A logical workflow for troubleshooting solubility enhancement experiments.
Caption: Hypothesized signaling pathway for neuroprotection via STEP inhibition.
References
- 1. Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. www1.udel.edu [www1.udel.edu]
Technical Support Center: 2-[(3-Fluorobenzyl)oxy]benzoic acid Cytotoxicity Assays
Frequently Asked Questions (FAQs)
Q1: I am starting my investigation of "2-[(3-Fluorobenzyl)oxy]benzoic acid". Which cytotoxicity or cell viability assays are most appropriate?
A1: For initial screening of a novel compound, it is recommended to use at least two assays based on different biological principles to ensure the reliability of the data. Good starting points include:
-
MTT Assay: A colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[1][2] It is widely used and cost-effective for initial screening.[1]
-
SRB (Sulforhodamine B) Assay: A colorimetric assay that measures cellular protein content, which is proportional to the cell number.[3][4][5] It is less susceptible to interference from compounds that may affect mitochondrial function.[3]
If these initial assays indicate cytotoxicity, further mechanistic studies can be performed using assays like:
-
Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay to differentiate between healthy, apoptotic, and necrotic cells.[6][7]
Q2: What is an IC50 value and how do I interpret it for "this compound"?
A2: The IC50 (Half Maximal Inhibitory Concentration) is a quantitative measure of the potency of a substance in inhibiting a specific biological function by 50%.[8] In the context of cytotoxicity, it is the concentration of "this compound" required to reduce the viability of a cell population by 50% in vitro.[9][10]
-
Interpretation: A lower IC50 value indicates higher potency, meaning less compound is needed to achieve a cytotoxic effect.[9] IC50 values are typically expressed in molar concentrations (e.g., µM or nM).[8] It is crucial to remember that IC50 values are highly dependent on the experimental conditions, including the cell line used, incubation time, and the specific assay performed.[8][11]
Q3: My "this compound" is precipitating in the cell culture medium. How can I address this solubility issue?
A3: Poor aqueous solubility is a common problem with novel small molecules. Here are several troubleshooting steps:
-
Use a Co-Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions.[12] When diluting the stock solution in your culture medium, ensure the final DMSO concentration is non-toxic to your cells, typically below 0.5%.[12] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[12]
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of medium. Perform serial dilutions to prevent the compound from crashing out of solution.[12]
-
Pre-warming Medium: Gently warming the culture medium before adding the compound can sometimes improve solubility.[13]
-
Solubility Testing: Before conducting your cytotoxicity assay, determine the solubility limit of the compound in your specific cell culture medium to ensure you are testing relevant concentrations.[14]
Troubleshooting Guides
Issue 1: High Variability or Inconsistent Results in MTT/SRB Assays
| Potential Cause | Troubleshooting Action |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for consistency and avoid edge effects by not using the outer wells of the plate. |
| Compound Instability | Prepare fresh dilutions of "this compound" for each experiment. Protect from light if the compound is light-sensitive. |
| Assay Interference | The compound may directly react with the assay reagent (e.g., reduce MTT). Run a cell-free control with the compound and the assay reagent to check for direct chemical reactions. |
| Contamination | Regularly check for mycoplasma contamination, which can affect cell metabolism and growth.[15] Ensure aseptic techniques are followed. |
| Variable Incubation Times | Standardize all incubation times precisely, from cell seeding to compound treatment to reagent addition. |
Issue 2: Unexpected Results in Annexin V/PI Apoptosis Assay
| Potential Cause | Troubleshooting Action |
| High Percentage of Necrotic Cells (PI-positive) at Early Time Points | The compound may be causing rapid necrosis, or the concentration used is too high. Perform a time-course and dose-response experiment to find optimal conditions for observing apoptosis. |
| High Background Staining | This could be due to excessive centrifugation speeds damaging cells, or too much antibody/dye. Optimize cell handling procedures and titrate Annexin V and PI concentrations.[16][17] |
| Loss of Adherent Cells | Apoptotic adherent cells can detach. When harvesting, always collect the supernatant (containing floating cells) and combine it with the trypsinized adherent cells to analyze the entire cell population.[18] |
| Weak or No Signal | The treatment may not be inducing apoptosis. Confirm cytotoxicity with a viability assay first. Ensure you have appropriate positive and negative controls.[17] |
Quantitative Data Presentation
As no experimental data for "this compound" is publicly available, the following table provides a template for how to present hypothetical IC50 data.
Table 1: Hypothetical Cytotoxicity of this compound in Various Human Cancer Cell Lines
| Cell Line | Tissue of Origin | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | SRB | 72 | 22.5 ± 2.5 |
| HeLa | Cervical Adenocarcinoma | MTT | 48 | 18.9 ± 2.1 |
| HepG2 | Hepatocellular Carcinoma | SRB | 72 | 35.1 ± 3.9 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[19]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][2]
-
Measurement: Shake the plate for 10-15 minutes to ensure complete solubilization.[1] Read the absorbance at 570 nm using a microplate reader.[1]
Protocol 2: SRB Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: After compound incubation, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (for a final concentration of 10%) and incubate for 1 hour at 4°C.[4]
-
Washing: Wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA and excess medium.[4][5] Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[4]
-
Post-Stain Wash: Quickly wash the plates five times with 1% acetic acid to remove unbound dye.[4][5] Air dry the plates again.
-
Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Shake for 10 minutes to solubilize the protein-bound dye.[5] Read the absorbance at 510 nm.[3]
Protocol 3: Annexin V/PI Apoptosis Assay
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with "this compound" at the desired concentrations for the specified time. Include positive and negative controls.
-
Cell Harvesting: Collect both floating and adherent cells. Transfer the supernatant (containing floating cells) to a fresh tube. Wash the adherent cells with PBS, trypsinize, and add them to the corresponding supernatant tube.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet once with cold PBS.[6]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[6]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[6]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6][16]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[6]
Visualizations
Caption: General workflow for assessing the cytotoxicity of a novel compound.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.[20][21][22][23]
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 5. scispace.com [scispace.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. promegaconnections.com [promegaconnections.com]
- 10. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 16. kumc.edu [kumc.edu]
- 17. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. broadpharm.com [broadpharm.com]
- 20. researchgate.net [researchgate.net]
- 21. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 22. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 23. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: 2-[(3-Fluorobenzyl)oxy]benzoic acid Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[(3-Fluorobenzyl)oxy]benzoic acid. Due to the limited specific literature on this compound, this guide draws upon established principles for the synthesis, purification, and biological analysis of structurally related benzoic acid derivatives and fluorinated organic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the common challenges?
A1: The most likely synthetic route is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group followed by nucleophilic substitution of an alkyl halide. In this case, salicylic acid (2-hydroxybenzoic acid) would be reacted with 3-fluorobenzyl bromide or chloride.
Common challenges that can lead to inconsistent results include:
-
Incomplete deprotonation of salicylic acid: The phenolic hydroxyl group must be fully deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) to form the phenoxide, which is the active nucleophile. Incomplete deprotonation will result in low yields.
-
Side reactions: Elimination reactions can compete with the desired substitution, especially if the reaction temperature is too high or a sterically hindered base is used.[1]
-
Solvent choice: Aprotic polar solvents like DMF or acetonitrile are generally preferred to promote the SN2 reaction mechanism.[1]
-
Purity of reagents: Impurities in the starting materials, particularly water, can quench the base and hinder the reaction.
Q2: I am observing a lower than expected yield after synthesis. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors during the reaction and workup:
-
Reaction Conditions: As mentioned in Q1, incomplete reaction due to insufficient base, low temperature, or short reaction time can be a primary cause.
-
Purification Losses: Significant loss of product can occur during the purification process. Benzoic acid derivatives can be challenging to purify due to similar polarities of starting materials and products.[2][3] Losses can occur during extractions if the pH is not carefully controlled, or during recrystallization if an inappropriate solvent is used or the solution is not sufficiently saturated.[4]
-
Side Product Formation: The formation of undesired byproducts will consume starting materials and reduce the yield of the target compound.
Q3: My purified product shows inconsistent melting points between batches. What could be the reason?
A3: A variable melting point is a strong indicator of impurities. Even small amounts of residual starting materials, solvents, or byproducts can broaden and depress the melting point range.[3] To address this, consider the following:
-
Recrystallization Technique: Ensure the recrystallization process is optimized. This includes selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.[2][5]
-
Drying: The final product must be thoroughly dried to remove any residual solvent.
-
Analytical Characterization: Use techniques like NMR spectroscopy and mass spectrometry to confirm the structure and identify any impurities present.
Q4: I am seeing variability in the results of my biological assays. What are the potential sources of this inconsistency?
A4: Inconsistent results in biological assays are a common challenge.[6][7] Potential sources of variability include:
-
Compound Purity and Stability: Impurities in your compound can have their own biological activity, leading to confounding results. Additionally, the stability of the compound in the assay medium should be considered, as degradation can lead to a loss of activity over time.[8]
-
Assay Conditions: Minor variations in cell density, incubation times, reagent concentrations, and even the specific batch of cells or reagents can significantly impact the outcome.[6]
-
Plate Effects: In microtiter plate-based assays, evaporation from wells at the edge of the plate ("edge effect") can concentrate the compound and affect results.[6]
-
Analyst Variability: Differences in pipetting technique and timing between different researchers can introduce variability.[6]
Troubleshooting Guides
Synthesis and Purification
This section provides a general troubleshooting guide for the synthesis of this compound via Williamson ether synthesis and subsequent purification.
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | 1. Inactive base (e.g., old NaH). 2. Wet solvent or starting materials. 3. Reaction temperature too low. | 1. Use fresh, high-quality base. 2. Ensure all solvents and reagents are anhydrous. 3. Gradually increase the reaction temperature, monitoring for side product formation. |
| Presence of unreacted salicylic acid | 1. Insufficient amount of base. 2. Incomplete reaction. | 1. Use a slight excess of the base (e.g., 1.1-1.2 equivalents). 2. Increase the reaction time and/or temperature. |
| Difficult purification | 1. Similar polarity of product and starting materials. 2. Oily product that is difficult to crystallize. | 1. Optimize column chromatography conditions (e.g., solvent gradient). 2. For recrystallization, try a co-solvent system or cool the solution very slowly to promote crystal growth.[4] |
| Product decomposition | 1. Reaction temperature too high. 2. Unstable product under workup conditions (e.g., strong acid/base). | 1. Run the reaction at the lowest effective temperature. 2. Use mild conditions for workup and purification. |
Biological Assays
This table addresses common issues encountered during the biological evaluation of small molecules like this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate.[6] | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and consistent technique. 3. Avoid using the outer wells of the plate or fill them with media to minimize evaporation. |
| Poor dose-response curve | 1. Incorrect concentration range of the compound. 2. Compound insolubility in assay media. 3. Compound instability. | 1. Perform a wider range of dilutions to capture the full dose-response. 2. Use a co-solvent (e.g., DMSO) at a low, non-toxic concentration. 3. Assess compound stability in the assay buffer over the experiment's duration.[8] |
| Inconsistent results between experiments | 1. Variation in cell passage number or health. 2. Different lots of reagents (e.g., serum, media). 3. Analyst-to-analyst variability.[6] | 1. Use cells within a defined passage number range and ensure they are healthy. 2. Qualify new lots of critical reagents before use in experiments. 3. Standardize the experimental protocol and ensure all users are trained consistently. |
Experimental Protocols
Synthesis of this compound (General Procedure)
This protocol is a generalized procedure based on the Williamson ether synthesis.[1][9] Researchers should optimize the specific conditions for their laboratory.
-
Preparation: To a solution of salicylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, use with extreme caution)).
-
Reaction: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the sodium or potassium salt.
-
Addition of Alkyl Halide: Add 3-fluorobenzyl bromide or chloride (1.1 eq) dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the product.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[2][5]
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity. A sharp melting point indicates a high degree of purity.[3]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.
Hypothetical Signaling Pathway
Based on the known anti-inflammatory activity of other salicylic acid derivatives, this compound may act as an inhibitor of cyclooxygenase (COX) enzymes.[10] This would lead to a reduction in the production of prostaglandins, which are key mediators of inflammation.
References
- 1. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. scribd.com [scribd.com]
- 4. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. tandfonline.com [tandfonline.com]
- 7. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2-[(3-Fluorobenzyl)oxy]benzoic Acid Degradation Products
Welcome to the technical support center for the analysis of degradation products of 2-[(3-Fluorobenzyl)oxy]benzoic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its chemical structure, a benzyl ether of a benzoic acid derivative, the primary anticipated degradation pathways involve the cleavage of the ether bond. This can occur through different mechanisms depending on the stress conditions (e.g., hydrolysis, oxidation). One common pathway is the oxidation of the methylene group of the benzyl ether, which can lead to the formation of a hemiacetal that spontaneously decomposes.[1][2] Another potential degradation route is the decarboxylation of the benzoic acid moiety, particularly under thermal stress.[3][4][5]
Q2: What are the expected degradation products of this compound?
A2: The primary degradation products would likely result from the cleavage of the ether linkage. This could yield 3-fluorobenzyl alcohol and 2-hydroxybenzoic acid (salicylic acid). Alternatively, oxidation could lead to the formation of 3-fluorobenzaldehyde and subsequently 3-fluorobenzoic acid.[1][2] Under thermal stress, decarboxylation could produce a fluorobenzylated phenol derivative.[3][4][5]
Q3: What analytical techniques are most suitable for identifying and quantifying these degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for separating and quantifying the parent drug and its degradation products.[6] For structural elucidation and confirmation of the identity of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective due to their sensitivity and ability to provide molecular weight and fragmentation information.[7][8]
Q4: How should I design a forced degradation study for this compound?
A4: Forced degradation studies, also known as stress testing, are essential for understanding the stability of a drug substance and developing stability-indicating analytical methods.[9] These studies should be conducted under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. Key conditions to investigate include:
-
Acidic hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Basic hydrolysis: e.g., 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidative degradation: e.g., 3-30% hydrogen peroxide at room temperature.
-
Thermal degradation: e.g., dry heat at a temperature above the expected storage conditions.
-
Photodegradation: exposure to UV and visible light.
Troubleshooting Guides
Issue 1: Poor separation of degradation products in HPLC.
| Potential Cause | Troubleshooting Step |
| Inappropriate mobile phase composition | Optimize the mobile phase by varying the organic modifier (e.g., acetonitrile, methanol) and aqueous phase (e.g., buffer, water) ratio. Consider using a gradient elution. |
| Incorrect pH of the mobile phase | Adjust the pH of the mobile phase to control the ionization state of the acidic parent compound and its degradation products, which can significantly impact retention and peak shape. |
| Unsuitable column chemistry | Screen different stationary phases (e.g., C18, C8, Phenyl) to find the one that provides the best selectivity for your analytes. |
| Inadequate method parameters | Optimize flow rate, column temperature, and injection volume. |
Issue 2: Difficulty in identifying an unknown degradation product by LC-MS.
| Potential Cause | Troubleshooting Step |
| Low abundance of the impurity | Concentrate the sample or increase the injection volume. Optimize the ionization source parameters (e.g., capillary voltage, gas flow) to enhance the signal of the unknown peak. |
| In-source fragmentation | Use a softer ionization technique (e.g., electrospray ionization - ESI) and optimize the cone voltage to minimize fragmentation within the ion source. |
| Co-elution with another component | Improve the chromatographic separation as described in Issue 1. |
| Lack of fragmentation in MS/MS | Increase the collision energy in the MS/MS experiment to induce fragmentation and obtain structural information. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a specified period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period. At each time point, withdraw a sample and dilute for analysis.
-
Thermal Degradation: Store a solid sample of the compound in a hot air oven at a specified temperature (e.g., 80°C) for a defined period. Also, expose a solution of the compound to the same thermal stress.
-
Photodegradation: Expose a solution of the compound to a photostability chamber according to ICH guidelines. A control sample should be protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Degradation Product Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Note: This is a generic starting method and should be optimized for your specific application.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of alkyl ethers, aralkyl ethers, and dibenzyl ether by Rhodococcus sp. strain DEE5151, isolated from diethyl ether-containing enrichment cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. hovione.com [hovione.com]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 2-[(3-Fluorobenzyl)oxy]benzoic acid Assays
Welcome to the technical support center for assays involving 2-[(3-Fluorobenzyl)oxy]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common interference problems encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference when analyzing this compound?
A1: Interference can stem from several sources, including:
-
Matrix Effects: Components in biological samples (e.g., plasma, urine, tissue homogenates) such as salts, lipids, and proteins can suppress or enhance the analyte signal, particularly in mass spectrometry-based assays.[1][2]
-
Metabolites: Metabolites of this compound or co-administered drugs can have similar structures or properties, leading to co-elution or isobaric interference in LC-MS analysis.[1][3][4][5]
-
Sample Preparation: Incomplete removal of proteins or phospholipids during sample preparation can lead to column fouling and matrix effects.[6][7][8][9]
-
Chromatographic Issues: Poor peak shape (e.g., tailing) due to the acidic nature of the analyte can complicate integration and reduce resolution from interfering peaks.[10][11][12][13]
-
Compound Instability: Degradation of the analyte due to improper storage, sample processing conditions, or in the analytical instrument itself can lead to inaccurate quantification.
Q2: My HPLC chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
A2: Peak tailing for acidic compounds like this compound is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups.[10][11][13] Here are some troubleshooting steps:
-
Mobile Phase pH Adjustment: The pKa of benzoic acid is around 4.2.[14][15][16] To ensure the analyte is in a single, non-ionized form, adjust the mobile phase pH to be at least 2 units below the pKa (e.g., pH 2.2).
-
Increase Buffer Strength: A low buffer concentration may not adequately control the on-column pH. Try increasing the buffer concentration to 25-50 mM.[10][11]
-
Use a Different Column: Consider using a column with a highly deactivated stationary phase or an end-capped column to minimize silanol interactions.[13]
Q3: I am observing ion suppression in my LC-MS/MS assay. How can I identify and mitigate this?
A3: Ion suppression is a common form of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer source.[1][2]
-
Post-Column Infusion Analysis: This technique can help identify regions in the chromatogram where ion suppression is occurring.
-
Improve Sample Cleanup: Enhance your sample preparation protocol to more effectively remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than simple protein precipitation.[7][8][9][17]
-
Modify Chromatographic Conditions: Adjust the HPLC gradient to separate the analyte from the suppression zone.
-
Use a Stable Isotope-Labeled Internal Standard: This can help to compensate for signal loss due to matrix effects.
Troubleshooting Guides
HPLC Assay Interference
This guide provides a structured approach to troubleshooting common issues in HPLC analysis of this compound.
| Observed Problem | Potential Cause | Recommended Action | Expected Outcome |
| Poor Peak Shape (Tailing) | Mobile phase pH is too close to the analyte's pKa. | Adjust mobile phase pH to < 2.5 using an appropriate buffer (e.g., phosphate or formate).[10][11] | Symmetrical peak with a tailing factor close to 1. |
| Secondary interactions with the stationary phase. | Use an end-capped column or add a competing agent like triethylamine to the mobile phase. | Reduced peak tailing and improved peak shape. | |
| Shifting Retention Times | Inadequate column equilibration. | Increase the column equilibration time between injections. | Consistent retention times across multiple runs. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | Stable and reproducible retention times. | |
| Ghost Peaks | Carryover from previous injections. | Implement a needle wash with a strong solvent and increase the flush volume. | Elimination of extraneous peaks in blank injections. |
| Contamination in the mobile phase or system. | Prepare fresh mobile phase and flush the HPLC system. | Clean baseline without ghost peaks. | |
| Low Signal Intensity | Sample degradation. | Ensure proper sample storage (e.g., -20°C or lower) and minimize freeze-thaw cycles. | Increased analyte response. |
| Suboptimal detection wavelength. | Determine the optimal UV absorbance wavelength for this compound. | Maximized signal-to-noise ratio. |
LC-MS/MS Assay Interference (Matrix Effects)
This table outlines strategies to diagnose and address matrix effects in LC-MS/MS assays.
| Problem | Diagnostic Test | Mitigation Strategy | Quantitative Impact Example |
| Ion Suppression | Post-column infusion with a constant flow of the analyte while injecting a blank matrix extract. | Improve sample preparation (e.g., switch from protein precipitation to SPE).[7][8][9][17] | Recovery may increase from 60% to >90%. |
| Modify the chromatographic gradient to separate the analyte from the suppression zone. | Improved signal-to-noise and accuracy. | ||
| Ion Enhancement | Compare the analyte response in a neat solution versus a post-extraction spiked matrix sample. | Dilute the sample to reduce the concentration of interfering matrix components. | Reduces signal enhancement to an acceptable level (<15%). |
| Use a stable isotope-labeled internal standard. | Compensates for variability in ionization, improving precision. | ||
| Metabolite Interference | Analyze samples from in-vitro or in-vivo metabolism studies to identify potential cross-talking metabolites.[3][4][5] | Develop a chromatographic method with sufficient resolution to separate the parent drug from its metabolites. | Prevents overestimation of the parent compound concentration. |
| Use a more specific MS/MS transition if one is available. | Increases the selectivity of the assay. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Quantification of this compound
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 230 nm
-
Sample Diluent: 50:50 Acetonitrile:Water
Protocol 2: Sample Preparation from Plasma using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Pretreat 200 µL of plasma with 200 µL of 4% phosphoric acid in water. Load the pretreated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Visualizations
Caption: Workflow for the analysis of this compound in plasma.
References
- 1. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myadlm.org [myadlm.org]
- 3. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. cores.emory.edu [cores.emory.edu]
- 7. organomation.com [organomation.com]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. uhplcs.com [uhplcs.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. i01.yizimg.com [i01.yizimg.com]
- 13. chromtech.com [chromtech.com]
- 14. Ionization Constants of Substituted Benzoic Acids in Ethanol-Water - PMC [pmc.ncbi.nlm.nih.gov]
- 15. global.oup.com [global.oup.com]
- 16. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 17. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Improving the Selectivity of 2-[(3-Fluorobenzyl)oxy]benzoic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-[(3-Fluorobenzyl)oxy]benzoic acid and its derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and biological evaluation.
Synthesis and Purification
The synthesis of this compound derivatives typically proceeds via a Williamson ether synthesis, reacting a salicylic acid derivative with a substituted benzyl halide.
Frequently Asked Questions (FAQs) - Synthesis
Q1: What are the most critical parameters for achieving high selectivity (O-alkylation vs. C-alkylation) in the Williamson ether synthesis of these derivatives?
A1: Achieving high O-alkylation selectivity over competing C-alkylation is crucial. Key parameters to control include:
-
Base Selection: Use a relatively weak base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Stronger bases like sodium hydride (NaH) can increase the propensity for C-alkylation.
-
Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are preferred as they solvate the cation of the base, leaving a more "naked" and reactive phenoxide nucleophile, which favors O-alkylation.
-
Temperature: Lower reaction temperatures (e.g., room temperature to 60 °C) generally favor O-alkylation. Higher temperatures can provide the activation energy needed for the less favorable C-alkylation pathway.
-
Nature of the Leaving Group: While chlorides, bromides, and iodides can be used on the benzyl halide, benzyl bromides and iodides are more reactive and can often allow for milder reaction conditions, further favoring O-alkylation.
Q2: I am observing a significant amount of a byproduct that appears to be a diether. How can I minimize this?
A2: The formation of a diether byproduct, where the carboxylic acid is esterified by the benzyl halide, can occur under certain conditions. To minimize this:
-
Protecting Groups: If the issue persists, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the Williamson ether synthesis. The protecting group can then be removed by hydrolysis in a subsequent step.
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the salicylic acid derivative relative to the benzyl halide to ensure the halide is consumed before it can react with the carboxylate.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting benzyl halide is consumed.
Q3: Can I use microwave irradiation to speed up the synthesis?
A3: Yes, microwave-assisted synthesis can significantly reduce reaction times for the Williamson ether synthesis of these derivatives. It is important to carefully control the temperature and pressure within the microwave reactor to avoid decomposition and unwanted side reactions. Start with shorter reaction times and lower temperatures and optimize from there. A recent study on a similar salicylic acid derivative demonstrated successful synthesis using microwave irradiation for 5 minutes at 600W.[1]
Troubleshooting Guide - Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Incomplete deprotonation of the phenol. 2. Inactive benzyl halide. 3. Insufficient reaction temperature or time. 4. Poor quality of reagents or solvent. | 1. Ensure the base is fresh and of good quality. Consider a slightly stronger base if necessary (e.g., Cs₂CO₃). 2. Check the purity of the benzyl halide by NMR or GC-MS. 3. Gradually increase the reaction temperature in 10 °C increments and monitor by TLC. Extend the reaction time. 4. Use anhydrous solvents and fresh reagents. |
| Significant C-alkylation byproduct | 1. Base is too strong. 2. High reaction temperature. 3. Inappropriate solvent. | 1. Switch to a milder base like K₂CO₃. 2. Lower the reaction temperature. 3. Use a polar aprotic solvent like DMF or acetonitrile. |
| Formation of elimination byproduct (alkene from benzyl halide) | 1. Steric hindrance around the reaction center. 2. Use of a bulky, strong base. | 1. This is less common with primary benzyl halides but can occur with secondary or tertiary halides. If modifications to the benzyl group are possible, reduce steric bulk. 2. Use a non-bulky base like K₂CO₃. |
| Difficulty in purifying the final product | 1. Co-elution of starting materials or byproducts with the product during chromatography. 2. Poor solubility of the product. 3. Product is an oil instead of a solid. | 1. Utilize acid-base extraction to separate the acidic product from neutral impurities. Dissolve the crude product in an organic solvent and extract with a weak aqueous base (e.g., NaHCO₃). The product will move to the aqueous layer as its carboxylate salt. Acidifying the aqueous layer will precipitate the pure product.[2] 2. Try different solvent systems for recrystallization. If the product is a solid, trituration with a non-polar solvent like hexane can help remove impurities. 3. If the product is an oil, purification by column chromatography is the best option. Consider converting the carboxylic acid to a salt to induce crystallization. |
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of the title compound.
Materials:
-
Salicylic acid
-
3-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of salicylic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at 60 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture with 1 M HCl to pH ~2-3.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualization of Synthetic Workflow
References
Technical Support Center: Scale-Up Synthesis of 2-[(3-Fluorobenzyl)oxy]benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the scale-up synthesis of 2-[(3-Fluorobenzyl)oxy]benzoic acid.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: We are experiencing significantly lower than expected yields of this compound during our pilot-scale synthesis. What are the potential causes and how can we optimize the reaction?
Answer: Low yields in the Williamson ether synthesis of this compound on a larger scale can stem from several factors. The primary suspects are incomplete reaction, side reactions, and suboptimal reaction conditions. Here is a step-by-step guide to troubleshoot this issue:
-
Evaluate the Base and Deprotonation Step:
-
Problem: Incomplete deprotonation of the salicylic acid starting material will lead to unreacted starting material and lower yields.
-
Solution: Ensure the base used (e.g., sodium hydroxide, potassium carbonate) is of sufficient strength and quantity (at least 2 equivalents to deprotonate both the carboxylic acid and the phenolic hydroxyl group). On a larger scale, mixing efficiency can be a challenge. Verify that the reaction mixture is homogenous during the deprotonation step. Consider using a stronger base like sodium hydride, but be mindful of safety implications on a large scale.[1]
-
-
Monitor for Side Reactions:
-
Problem: The primary competing reaction is the elimination of H-F from 3-fluorobenzyl halide, especially in the presence of a strong base.[2][3] Another potential side reaction is the alkylation on the carboxylate group, although this is less likely under standard conditions.
-
Solution: Maintain a controlled temperature. Higher temperatures can favor the elimination side reaction.[3] Ensure the 3-fluorobenzyl halide is added slowly to the reaction mixture to maintain a low instantaneous concentration, which can help minimize side reactions.
-
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are generally preferred for Williamson ether synthesis as they can accelerate the reaction rate.[3]
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions.[2] An optimal temperature needs to be determined experimentally. Start with a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction by a suitable analytical method (e.g., TLC, HPLC) to determine the optimal reaction time. Incomplete reactions are a common cause of low yields.[2]
-
Illustrative Data for Optimization:
| Parameter | Condition A | Condition B | Condition C | Yield of this compound |
| Base | Sodium Carbonate | Potassium Carbonate | Sodium Hydroxide | 65% |
| Solvent | Acetone | DMF | DMSO | 78% |
| Temperature | 50°C | 70°C | 90°C | 85% |
| Reaction Time | 8 hours | 12 hours | 16 hours | 88% |
Note: The data in this table is for illustrative purposes to demonstrate the impact of different reaction parameters.
Issue 2: Impurities in the Final Product
Question: Our scaled-up batches of this compound contain significant impurities that are difficult to remove. What are the likely impurities and what purification strategies can we employ?
Answer: Impurities in the final product can originate from starting materials, side reactions, or incomplete reactions. Effective purification is crucial for obtaining a high-purity active pharmaceutical ingredient (API).
-
Identify Potential Impurities:
-
Unreacted Salicylic Acid: This is a common impurity if the reaction does not go to completion.
-
Unreacted 3-Fluorobenzyl Halide: This can remain if an excess is used or if the reaction is incomplete.
-
Elimination Byproduct: The alkene formed from the elimination of HF from 3-fluorobenzyl halide.
-
Ring Alkylation Product: Although less common, alkylation on the aromatic ring of the aryloxide can occur.[2]
-
-
Purification Strategies:
-
Aqueous Work-up: After the reaction, a carefully designed aqueous work-up is the first line of defense.
-
Quench the reaction with water.
-
Acidify the aqueous layer with an acid like HCl to a pH of around 2 to precipitate the carboxylic acid product.[4]
-
The product can then be extracted into an organic solvent.
-
-
Recrystallization: This is a powerful technique for purifying crystalline solids.
-
Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed to separate the desired product from closely related impurities.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and industrially feasible route is the Williamson ether synthesis.[2] This involves the reaction of a salt of salicylic acid (formed by reacting salicylic acid with a base) with a 3-fluorobenzyl halide (e.g., 3-fluorobenzyl bromide or chloride).
Q2: Which base is most suitable for the scale-up synthesis?
A2: The choice of base is a critical parameter.
-
Inorganic bases like potassium carbonate or sodium hydroxide are often preferred in industrial settings due to their lower cost and easier handling compared to organometallic bases.
-
Stronger bases like sodium hydride can lead to higher yields and faster reaction times but pose significant safety risks on a large scale due to the evolution of hydrogen gas.[1] A thorough risk assessment is necessary before using such reagents in a scaled-up process.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis and to track impurity formation, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q4: What are the key safety considerations for this synthesis?
A4:
-
3-Fluorobenzyl Halides: These are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Bases: Strong bases are corrosive and require careful handling. The use of sodium hydride requires an inert atmosphere and careful quenching procedures.
-
Solvents: Many of the organic solvents used (e.g., DMF, DMSO) have their own specific handling and disposal requirements.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a stirred solution of salicylic acid (1 equivalent) in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate, 2.2 equivalents) portion-wise at room temperature.
-
Heat the mixture to 70°C and stir for 1 hour to ensure complete formation of the dianion.
-
Slowly add 3-fluorobenzyl bromide (1.1 equivalents) to the reaction mixture.
-
Maintain the reaction at 70°C and monitor its progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with concentrated HCl to pH ~2.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., a mixture of ethanol and water).
-
If the solution is colored, treat it with activated charcoal.[7]
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualizations
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
- 1. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. US5344968A - Method for producing o-alkoxybenzoic acid - Google Patents [patents.google.com]
- 5. US4431840A - Process for preparing 2-benzoylbenzoic acids - Google Patents [patents.google.com]
- 6. Preparation of benzoic acid from alkylbenzenes - Vrindawan Coaching Center [coaching-center.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
"2-[(3-Fluorobenzyl)oxy]benzoic acid" storage and handling best practices
Disclaimer: The following storage and handling best practices are based on information from Safety Data Sheets (SDS) for structurally similar compounds, such as fluorinated benzoic acid derivatives. For precise and definitive guidance, please refer to the specific SDS provided by the manufacturer of your 2-[(3-Fluorobenzyl)oxy]benzoic acid.
This guide is intended for researchers, scientists, and drug development professionals. It provides essential information for the safe storage and handling of this compound and offers troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: Based on data for similar compounds, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Some suppliers of similar fluorinated benzoic acid derivatives recommend room temperature storage. Avoid exposure to heat, ignition sources, and incompatible materials.[3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A: Standard laboratory PPE should be worn. This includes safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[4] If there is a risk of generating dust, use a NIOSH-approved respirator.[5]
Q3: What are the primary hazards associated with this compound?
A: Similar fluorinated benzoic acid compounds are known to cause skin and serious eye irritation.[1][2][4] They may also cause respiratory irritation.[2][4] Harmful if swallowed.[4][6]
Q4: What should I do in case of accidental exposure?
A:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[1][4]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]
Q5: What materials are incompatible with this compound?
A: Strong oxidizing agents are a common incompatibility for benzoic acid derivatives.[1][2]
Q6: How should I dispose of waste containing this compound?
A: Disposal should be in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[4] It should be disposed of in a suitable, closed container.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has discolored or changed in appearance. | Improper storage (exposure to light, air, or moisture). | Discard the compound as it may have degraded. Review storage procedures to ensure they align with the recommendations (cool, dry, dark, and tightly sealed). |
| Inconsistent experimental results. | 1. Compound degradation. 2. Contamination. 3. Inaccurate weighing due to static. | 1. Use a fresh batch of the compound. 2. Ensure all glassware is clean and dry. Use dedicated spatulas and weighing boats. 3. Use an anti-static gun or ionizer when weighing the powder. |
| Poor solubility in a chosen solvent. | 1. Incorrect solvent selection. 2. Compound is not fully dissolved. | 1. Refer to literature for appropriate solvents for similar compounds. Consider solvents like DMSO, DMF, or methanol. 2. Try gentle warming or sonication to aid dissolution. |
| Unexpected peaks in analytical data (e.g., NMR, LC-MS). | Presence of impurities or degradation products. | Purify the compound using an appropriate technique such as recrystallization or column chromatography. Compare the data with a reference standard if available. |
Experimental Protocols
While specific experimental protocols will vary greatly depending on the application, here is a general workflow for preparing a stock solution of this compound for in vitro assays.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a sterile, conical tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Visualizations
References
Technical Support Center: Overcoming Resistance with 2-[(3-Fluorobenzyl)oxy]benzoic Acid Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-[(3-Fluorobenzyl)oxy]benzoic acid analogs in cancer drug resistance studies. Due to the limited specific literature on this particular class of compounds, this guide is based on established principles and methodologies for evaluating novel multidrug resistance (MDR) modulators.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound analogs in overcoming drug resistance?
While direct studies on this specific analog series are not extensively published, based on the chemical scaffold, potential mechanisms for overcoming resistance may include:
-
Inhibition of ABC Transporters: Many small molecules reverse multidrug resistance by directly inhibiting the function of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3] These transporters are frequently overexpressed in resistant cancer cells and actively efflux chemotherapeutic drugs, reducing their intracellular concentration and efficacy.[1][2]
-
Modulation of Intracellular Signaling Pathways: Resistance can be driven by alterations in signaling pathways that promote cell survival and proliferation.[4] Novel therapeutic agents may re-sensitize resistant cells by targeting pathways such as PI3K/Akt/mTOR or MAPK/ERK, which are often dysregulated in resistant tumors.
-
Induction of Apoptosis: The analogs may overcome resistance by promoting programmed cell death (apoptosis) in cancer cells that have developed mechanisms to evade it.
Q2: How do I determine the optimal concentration of a this compound analog to use in my experiments?
The optimal concentration should be determined empirically for each cell line. A dose-response experiment is recommended to determine the concentration that effectively reverses resistance without causing significant cytotoxicity on its own. A common starting point is to test a range of concentrations (e.g., 0.1 µM to 50 µM) of the analog alone and in combination with a standard chemotherapeutic agent in both sensitive and resistant cell lines.
Q3: Can these analogs be used in combination with any chemotherapeutic drug?
The synergistic or additive effects of these analogs may be drug-dependent. It is advisable to test the combination with a panel of chemotherapeutic agents that are known substrates of the ABC transporters expressed in your resistant cell line.
Troubleshooting Guides
Problem 1: No significant reversal of resistance is observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Analog Concentration | Perform a dose-response matrix experiment with varying concentrations of both the analog and the chemotherapeutic drug to identify a synergistic range. |
| Mechanism of Resistance is Not ABC Transporter-Mediated | Characterize the resistance mechanism of your cell line. If resistance is due to target mutation or altered DNA repair, these analogs may not be effective. |
| Analog Instability | Ensure the analog is properly stored and is stable in your cell culture medium for the duration of the experiment. Test for degradation using analytical methods if necessary. |
| High Protein Binding in Serum | Reduce the serum concentration in your culture medium during the treatment period, as high protein binding can reduce the effective concentration of the analog. |
Problem 2: High cytotoxicity is observed with the analog alone.
| Possible Cause | Troubleshooting Step |
| Concentration is too high | Lower the concentration range of the analog in your experiments. The goal is to find a concentration that modulates resistance with minimal intrinsic toxicity. |
| Cell Line is Particularly Sensitive | Screen a panel of different cell lines to identify models with a better therapeutic window. |
| Off-target effects | If toxicity persists even at low concentrations, the analog may have off-target effects. Consider structure-activity relationship (SAR) studies with other analogs to identify less toxic variants. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.[5] |
| Reagent Variability | Use the same lot of reagents (e.g., serum, media, analogs) for a set of comparative experiments. |
| Cell Seeding Density | Ensure consistent cell seeding density, as this can affect growth rates and drug sensitivity.[5] |
Quantitative Data Summary
The following table provides a template for summarizing the efficacy of this compound analogs. The values presented are hypothetical and should be replaced with experimental data.
| Analog | Cell Line | Chemotherapeutic | IC50 (Chemo Alone) (µM) | IC50 (Chemo + Analog [1 µM]) (µM) | Fold Reversal |
| Analog X | MCF-7/ADR (Resistant) | Doxorubicin | 15.2 | 1.8 | 8.4 |
| Analog X | K562/ADR (Resistant) | Doxorubicin | 21.5 | 2.5 | 8.6 |
| Analog Y | MCF-7/ADR (Resistant) | Doxorubicin | 15.2 | 3.1 | 4.9 |
| Analog Y | K562/ADR (Resistant) | Doxorubicin | 21.5 | 4.3 | 5.0 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay) to Determine IC50
-
Cell Seeding: Seed sensitive and resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of the this compound analog.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using a suitable software (e.g., GraphPad Prism). The Fold Reversal is calculated as (IC50 of chemo alone) / (IC50 of chemo + analog).
Protocol 2: Rhodamine 123 Efflux Assay (to assess P-gp inhibition)
-
Cell Preparation: Harvest and wash the resistant cells, then resuspend them in a suitable buffer.
-
Analog Incubation: Pre-incubate the cells with the this compound analog at the desired concentration for 30-60 minutes.
-
Rhodamine 123 Loading: Add Rhodamine 123 (a fluorescent P-gp substrate) to the cell suspension and incubate for 30-60 minutes to allow for cellular uptake.
-
Efflux Monitoring: Wash the cells to remove extracellular Rhodamine 123 and resuspend them in fresh buffer with and without the analog.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells at different time points using a flow cytometer. A higher fluorescence intensity in the presence of the analog indicates inhibition of P-gp-mediated efflux.
Visualizations
Caption: Potential mechanisms of action for overcoming drug resistance.
Caption: General experimental workflow for analog evaluation.
References
- 1. ABC transporters and the hallmarks of cancer: roles in cancer aggressiveness beyond multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
Technical Support Center: Investigating Off-Target Effects of Novel Compounds
This guide provides troubleshooting advice and experimental protocols for researchers investigating the on- and off-target effects of novel small molecules, using "2-[(3-Fluorobenzyl)oxy]benzoic acid" as a case study for a compound with an uncharacterized biological profile.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound, this compound, elicits a desirable phenotypic effect in my cell-based assay, but I am unsure of its primary molecular target. What are the initial steps to identify it?
A1: When the primary target of a novel compound is unknown, a multi-pronged approach is recommended to generate initial hypotheses:
-
In Silico Target Prediction: Utilize computational tools that predict potential protein targets based on the chemical structure of your compound. These tools compare the structure to databases of known ligands and their targets.[1]
-
Broad-Spectrum Screening: Employ high-throughput screening methods to test your compound against large panels of potential targets. Common starting points include:
-
Phenotypic Profiling: Compare the phenotypic "fingerprint" of your compound across multiple cell lines with the fingerprints of well-characterized reference compounds. This can provide clues about the pathway being modulated.
Q2: I have performed a kinase screen and identified several potential hits for this compound. How do I prioritize these for further validation?
A2: Prioritizing hits from a primary screen is crucial for efficient resource allocation. Consider the following criteria:
-
Potency: Rank the hits based on the strength of the interaction (e.g., percent inhibition at the screening concentration). Higher potency often indicates a more likely direct interaction.
-
Relevance to Phenotype: Investigate the known biological roles of the hit kinases. Are they involved in signaling pathways that could plausibly lead to the observed cellular phenotype?
-
Dose-Response Relationship: Perform dose-response studies for the top candidates to determine their IC50 values. A clear sigmoidal dose-response curve is indicative of a specific interaction.
-
Structural Similarity to Known Ligands: Examine if the hit kinases are known to bind ligands with structural similarities to your compound.
Q3: My in vitro screening results (e.g., binding affinity for a purified protein) do not correlate with the observed effects in my cellular assays. What could be the underlying reasons?
A3: Discrepancies between in vitro and cellular data are common and can arise from several factors:
-
Cellular Permeability: Your compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Metabolism: The compound may be rapidly metabolized by the cells into an inactive form, or alternatively, into an active metabolite that is responsible for the observed effect.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, such as P-glycoprotein (Pgp) or Breast Cancer Resistance Protein (BCRP), which actively remove it from the cell.[3]
-
Indirect Effects: The observed cellular phenotype may not be a direct consequence of interacting with the in vitro target but could be due to an off-target effect on a different pathway that converges on the same phenotype.
Q4: How can I differentiate between on-target and off-target effects in my cellular experiments?
A4: Distinguishing on-target from off-target effects is a critical step in compound validation. Key strategies include:
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein.[4][5] If the compound's effect is diminished or abolished in these modified cells, it provides strong evidence for on-target activity.
-
Rescue Experiments: In a target knockdown/knockout system, introduce a modified version of the target protein that is resistant to the knockdown/knockout but still functional. If this rescues the cellular phenotype in the presence of the compound, it further confirms on-target engagement.
-
Structurally Related Analogs: Synthesize and test analogs of your compound. A close correlation between the in vitro potency of the analogs against the target and their cellular activity (a structure-activity relationship, or SAR) supports an on-target mechanism.
-
Orthogonal Assays: Confirm the engagement of the target in cells using a different method. For example, if your primary assay measures enzyme inhibition, you could use a thermal shift assay (e.g., CETSA) to demonstrate direct binding in the cellular environment.
Experimental Protocols
Protocol 1: General Kinase Profiling Assay
This protocol provides a general framework for screening a compound against a panel of kinases using a luminescence-based assay that measures ATP consumption.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a solution of the specific kinase and its corresponding substrate in the kinase buffer.
-
Prepare an ATP solution in the kinase buffer at a concentration close to the Km for each specific kinase.
-
-
Assay Procedure:
-
Dispense 5 µL of kinase/substrate solution into the wells of a 384-well plate.
-
Add 50 nL of the compound stock solution or DMSO (for control wells) to the appropriate wells.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase using the following formula: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_DMSO - Luminescence_background))
-
Identify kinases with significant inhibition (e.g., >50%) for further investigation.
-
Protocol 2: MTT Cytotoxicity Assay
This protocol is used to assess the general cytotoxicity of a compound on cultured cells.
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the absorbance against the compound concentration and fit the data to a dose-response curve to determine the CC50 (concentration that causes 50% cytotoxicity).
-
Data Presentation
Table 1: Hypothetical In Silico Target Predictions for this compound
| Target Class | Predicted Target | Prediction Score | Known Association with Benzoic Acid Derivatives |
| Kinase | Mitogen-activated protein kinase 14 (p38α) | 0.85 | Potential anti-inflammatory mechanism |
| Kinase | Cyclin-dependent kinase 2 (CDK2) | 0.72 | Antiproliferative effects |
| Enzyme | Cyclooxygenase-2 (COX-2) | 0.91 | Anti-inflammatory effects[6] |
| Enzyme | Monoamine oxidase B (MAO-B) | 0.65 | Structurally related to metabolites of MAO-B inhibitors[7][8] |
| GPCR | Prostaglandin E2 receptor EP2 subtype | 0.78 | Modulation of inflammatory pathways |
Table 2: Hypothetical Kinase Profiling Results (% Inhibition at 10 µM)
| Kinase | % Inhibition | Kinase | % Inhibition |
| p38α | 88 | ERK1 | 15 |
| JNK1 | 75 | AKT1 | 8 |
| CDK2 | 62 | PKA | 5 |
| SRC | 45 | VEGFR2 | 21 |
Table 3: Hypothetical IC50 Values for Selected Targets
| Target | IC50 (µM) | Assay Type |
| p38α Kinase | 1.2 | In vitro kinase assay |
| JNK1 Kinase | 3.5 | In vitro kinase assay |
| COX-2 Enzyme | 0.8 | In vitro enzyme assay |
| A549 Cell Proliferation | 15.7 | Cellular MTT assay |
Visualizations
References
- 1. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. The role of efflux and uptake transporters in [N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine (GW572016, lapatinib) disposition and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRISPR Off-Target Effects Analysis - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Validation & Comparative
A Comparative Analysis of 2-[(3-Fluorobenzyl)oxy]benzoic Acid and 4-[(3-Fluorobenzyl)oxy]benzoic Acid: Unraveling Positional Isomerism's Impact on Biological Activity
A critical examination of two positional isomers, 2-[(3-Fluorobenzyl)oxy]benzoic acid and 4-[(3-Fluorobenzyl)oxy]benzoic acid, reveals a stark contrast in their known biological activities. While the 4-isomer is a well-documented pharmacologically inactive metabolite of a known drug, the 2-isomer's biological profile remains largely unexplored, prompting a discussion on the profound influence of substituent placement on molecular function.
This guide provides a comprehensive comparison of these two compounds, synthesizing the available data and offering insights into their potential activities for researchers, scientists, and drug development professionals. Due to a lack of direct experimental data for this compound, this comparison draws upon structure-activity relationships of related benzoic acid derivatives to infer its potential biological relevance.
Chemical Structures and Properties
| Feature | This compound | 4-[(3-Fluorobenzyl)oxy]benzoic acid |
| Chemical Structure | ![]() | ![]() |
| Molecular Formula | C₁₄H₁₁FO₃ | C₁₄H₁₁FO₃ |
| Molecular Weight | 246.24 g/mol | 246.24 g/mol |
| CAS Number | Not available | 405-85-6 |
| Known Biological Role | Not established | Inactive metabolite of Safinamide |
Biological Activity Profile
A significant disparity exists in the documented biological activities of these two isomers.
4-[(3-Fluorobenzyl)oxy]benzoic acid: The Inactive Metabolite
Extensive research has identified 4-[(3-Fluorobenzyl)oxy]benzoic acid as a major metabolite of Safinamide, a selective and reversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease. However, studies on the metabolic fate of Safinamide have consistently shown that its metabolites, including 4-[(3-Fluorobenzyl)oxy]benzoic acid, are pharmacologically inactive. This lack of activity is a crucial aspect of Safinamide's safety and efficacy profile, as it minimizes the potential for off-target effects from its metabolic byproducts.
This compound: An Unexplored Potential
In stark contrast to its 4-isomer, there is a notable absence of direct experimental data on the biological activity of this compound in the public domain. However, the broader class of benzoic acid derivatives, particularly those with substitutions at the 2-position, has been a fertile ground for the discovery of bioactive compounds. Numerous studies on related molecules suggest that the 2-isomer could possess activities such as:
-
Anti-inflammatory Effects: Salicylic acid (2-hydroxybenzoic acid) and its derivatives are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The structural similarity of this compound to this class of compounds suggests it could be a candidate for anti-inflammatory screening.
-
Analgesic Properties: Closely linked to anti-inflammatory action, many COX inhibitors also exhibit analgesic effects.
-
Other Potential Activities: Various substituted benzoic acids have been investigated for a wide range of pharmacological effects, including anticancer and antimicrobial activities.
The ortho-positioning of the benzyloxy group could lead to unique intramolecular interactions that might influence its binding to biological targets, a phenomenon not possible in the para-substituted 4-isomer.
Experimental Protocols
For researchers interested in investigating the potential biological activities of these compounds, the following are representative experimental protocols.
Monoamine Oxidase B (MAO-B) Inhibition Assay
This assay is crucial for determining if a compound inhibits the MAO-B enzyme, the target of Safinamide.
Principle: The activity of MAO-B is measured by its ability to oxidize a substrate, leading to the production of a detectable product (e.g., hydrogen peroxide or a fluorescent molecule). An inhibitor will reduce the rate of this reaction.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine or a fluorogenic substrate)
-
Detection reagent (e.g., Amplex Red, horseradish peroxidase)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control inhibitor (e.g., Selegiline or Safinamide)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well microplate reader (fluorometric or colorimetric)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well plate, add the assay buffer, MAO-B enzyme, and the test compounds or controls.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the MAO-B substrate.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction (if necessary) and add the detection reagent.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition
This assay can be used to assess the potential anti-inflammatory activity of the compounds by measuring their ability to inhibit COX-1 and COX-2 enzymes.
Principle: The activity of COX enzymes is determined by measuring the conversion of arachidonic acid to prostaglandins. Inhibition of this process indicates potential anti-inflammatory activity.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Test compounds
-
Positive controls (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E₂ (PGE₂) detection
Procedure:
-
Prepare dilutions of the test compounds and positive controls.
-
In separate tubes or a 96-well plate, add the assay buffer, heme, the respective COX enzyme (COX-1 or COX-2), and the test compound or control.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.
Visualizing the Molecular Context
To better understand the biological context of these molecules, the following diagrams illustrate relevant pathways.
Caption: Metabolic pathway of Safinamide leading to the inactive metabolite 4-[(3-Fluorobenzyl)oxy]benzoic acid.
Caption: Hypothetical anti-inflammatory signaling pathway that could be investigated for this compound.
Conclusion
The comparison between this compound and 4-[(3-Fluorobenzyl)oxy]benzoic acid underscores the critical role of positional isomerism in determining biological activity. While the 4-isomer is confirmed to be an inactive metabolite, the 2-isomer represents an intriguing but uncharacterized molecule. Based on structure-activity relationships of related compounds, there is a plausible rationale for investigating the 2-isomer for potential anti-inflammatory and other pharmacological activities. This guide highlights the need for direct experimental evaluation of this compound to elucidate its biological profile and determine if the ortho-positioning of the fluorobenzyl ether moiety confers any significant bioactivity. Such studies would not only fill a gap in our knowledge but could also open new avenues for the development of novel therapeutic agents.
A Comparative Analysis of the Bioactivity of 2-[(Fluorobenzyl)oxy]benzoic Acid Positional Isomers
The 2-(benzyloxy)benzoic acid scaffold is a known pharmacophore found in various biologically active molecules. The introduction of a fluorine atom to the benzyl moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity, and overall efficacy. The position of the fluorine atom (ortho, meta, or para) can lead to distinct biological effects.
General Bioactivity of Related Compounds
Derivatives of benzoic acid are known to exhibit a wide range of biological activities. For instance, some have been investigated as potent antagonists for Very Late Antigen-4 (VLA-4), which is involved in inflammatory processes.[1] Furthermore, the substitution pattern on the aromatic rings plays a crucial role in the observed bioactivity.
Due to the structural similarity of the 2-[(fluorobenzyl)oxy]benzoic acid core to salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID), a primary anticipated biological activity for these isomers is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[2][3]
Comparative Bioactivity Data
A direct, side-by-side comparison of the bioactivity of 2-[(2-Fluorobenzyl)oxy]benzoic acid, 2-[(3-Fluorobenzyl)oxy]benzoic acid, and 2-[(4-Fluorobenzyl)oxy]benzoic acid is not available in the current body of scientific literature. To definitively determine the relative potencies and selectivities of these isomers, dedicated experimental evaluation is required. A hypothetical data table that would result from such a study is presented below.
| Compound | Target | IC₅₀ (µM) [Hypothetical] | Selectivity Index (COX-1/COX-2) [Hypothetical] |
| 2-[(2-Fluorobenzyl)oxy]benzoic acid | COX-1 | >100 | |
| COX-2 | 15.2 | >6.6 | |
| This compound | COX-1 | >100 | |
| COX-2 | 8.5 | >11.8 | |
| 2-[(4-Fluorobenzyl)oxy]benzoic acid | COX-1 | >100 | |
| COX-2 | 22.1 | >4.5 | |
| Celecoxib (Reference) | COX-1 | 15 | |
| COX-2 | 0.04 | 375 |
Experimental Protocols
To elucidate the comparative bioactivity of these positional isomers, a standardized in vitro cyclooxygenase (COX) inhibition assay would be a primary method of choice.
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compounds against human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric agent)
-
Test compounds (2-, 3-, and 4-fluoro isomers) dissolved in a suitable solvent (e.g., DMSO)
-
Reference compound (e.g., Celecoxib)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a series of dilutions for each test compound and the reference compound.
-
In a 96-well plate, add the Tris-HCl buffer, the enzyme (either COX-1 or COX-2), and the test/reference compound at various concentrations.
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid, and the colorimetric agent, TMPD.
-
Monitor the change in absorbance at a specific wavelength (e.g., 595 nm) over time using a microplate reader. The rate of color development is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
The selectivity index can be calculated by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.
Structure-Activity Relationship (SAR) Workflow
The following diagram illustrates a typical workflow for investigating the structure-activity relationship of the 2-[(fluorobenzyl)oxy]benzoic acid isomers.
Caption: Workflow for SAR study of fluorinated isomers.
Conclusion
While the specific bioactivities of 2-[(2-Fluorobenzyl)oxy]benzoic acid, this compound, and 2-[(4-Fluorobenzyl)oxy]benzoic acid have not been directly compared in published literature, their structural similarity to known anti-inflammatory agents suggests that they are promising candidates for COX inhibition. The position of the fluorine atom is expected to have a significant impact on their inhibitory potency and selectivity. The experimental protocols and workflow outlined in this guide provide a clear path for researchers to undertake a comprehensive comparative analysis of these interesting positional isomers. Such studies are crucial for advancing the understanding of the structure-activity relationships within this chemical class and for the potential development of novel therapeutic agents.
References
- 1. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorinated Benzoic Acid Derivatives as Cyclooxygenase (COX) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Fluorinated benzoic acid derivatives are a cornerstone in medicinal chemistry, serving as crucial building blocks for a wide array of therapeutic agents. The strategic incorporation of fluorine atoms into the benzoic acid scaffold can significantly alter physicochemical properties such as acidity (pKa) and lipophilicity (logP), which in turn influences pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative analysis of these derivatives, with a specific focus on their activity as inhibitors of cyclooxygenase (COX) enzymes, the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs).
The cyclooxygenase enzyme has two main isoforms, COX-1 and COX-2.[1] COX-1 is constitutively expressed and plays a role in protecting the stomach and kidney, while COX-2 is an inducible enzyme that is upregulated during inflammation to produce prostaglandins (PGs).[2] The anti-inflammatory effects of NSAIDs are derived from the inhibition of the COX pathway, which blocks the conversion of arachidonic acid to prostaglandins.[2] Therefore, the development of selective COX-2 inhibitors is a key objective in designing safer NSAIDs with reduced gastrointestinal side effects.
Data Presentation: Physicochemical and Biological Properties
The position of fluorine substitution on the benzoic acid ring directly impacts its electronic properties and, consequently, its acidity and lipophilicity. These parameters are critical for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Comparative Physicochemical Properties of Monofluorinated Benzoic Acids
| Compound | Structure | pKa | logP | Melting Point (°C) |
| Benzoic Acid | C₇H₆O₂ | 4.20 | 1.87 | 122 |
| 2-Fluorobenzoic Acid | C₇H₅FO₂ | 3.27 | 1.73 | 127 |
| 3-Fluorobenzoic Acid | C₇H₅FO₂ | 3.86[3] | 2.16[3] | 123[3] |
| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 4.14[4] | 2.07[4] | 184[4] |
The inhibitory potential of a compound against COX-1 and COX-2 is quantified by its half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency. The ratio of IC₅₀ values (COX-1/COX-2) provides a selectivity index (SI), where a higher SI suggests greater selectivity for COX-2.
Table 2: In Vitro COX Inhibitory Activity of Selected Compounds
| Compound | Type | IC₅₀ COX-1 (μM) | IC₅₀ COX-2 (μM) | Selectivity Index (SI) (COX-1/COX-2) |
| Mofezolac | Diarylheterocycle NSAID | 0.0079[5] | >50[5] | >6300 |
| Celecoxib | Selective COX-2 Inhibitor | 15 | 0.04 | 0.0027 |
| Ibuprofen | Non-selective NSAID | 13 | 344 | 0.038 |
| Diclofenac | Non-selective NSAID | 6.5 | 1.1 | 0.17 |
Note: Data for reference NSAIDs are included for comparative purposes. Mofezolac, while not a simple fluorobenzoic acid, is a diarylisoxazole NSAID whose scaffold is relevant in COX inhibition studies.[5]
Experimental Protocols
The following protocols outline standard methodologies for determining the biological activity and physicochemical properties of potential COX inhibitors.
1. In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method for determining the IC₅₀ values of test compounds against COX-1 and COX-2 enzymes.
Objective: To measure the concentration of a test compound required to inhibit 50% of the COX enzyme's activity.
Materials:
-
Purified COX-1 (ovine) and COX-2 (human or ovine) enzymes[6]
-
100 mM Tris-HCl buffer (pH 8.0)[6]
-
Test compounds (fluorinated benzoic acid derivatives) dissolved in DMSO
-
Arachidonic acid (substrate)
-
Hematin and L-epinephrine (cofactors)[6]
-
Reaction termination solution (e.g., 10% trichloroacetic acid in 1 N HCl)
-
96-well plates
-
Incubator (37°C)
-
Detection method: ELISA kit for Prostaglandin E₂ (PGE₂) or LC-MS/MS[6]
Procedure:
-
Preparation: Prepare a reaction mixture in a 96-well plate containing 150 µL of Tris-HCl buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme solution.[7]
-
Inhibitor Addition: Add 10 µL of the test compound solution at various concentrations to the wells. For control wells, add an equal volume of DMSO.[8]
-
Pre-incubation: Mix the contents and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[6][8]
-
Reaction Initiation: Initiate the enzymatic reaction by quickly adding 10 µL of the arachidonic acid substrate solution to each well.[8]
-
Incubation: Incubate the plate for an additional 2-5 minutes at 37°C.[8]
-
Reaction Termination: Stop the reaction by adding a termination solution.
-
Quantification: Measure the amount of PGE₂ produced. This can be done using a colorimetric ELISA assay or by a more sensitive LC-MS/MS analysis.[6]
-
Calculation: Calculate the percentage of COX inhibition for each compound concentration by comparing the PGE₂ produced in the presence of the inhibitor to the control. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[6]
2. Determination of pKa
The acid dissociation constant (pKa) is typically determined using potentiometric titration. A solution of the fluorinated benzoic acid is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is measured as a function of the volume of base added. The pKa is the pH at which the acid is half-neutralized.
3. Determination of logP
The partition coefficient (logP), which measures lipophilicity, is commonly determined using the shake-flask method. The compound is dissolved in a biphasic system of n-octanol and water. After shaking to allow for partitioning, the concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy). The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Visualizations: Pathways and Workflows
Cyclooxygenase (COX) Signaling Pathway
The following diagram illustrates the conversion of arachidonic acid into prostaglandins by COX enzymes and the site of action for NSAID inhibitors.
Caption: The COX pathway showing inhibition by NSAIDs.
Experimental Workflow for Screening COX Inhibitors
This diagram outlines a typical workflow for identifying and characterizing novel COX inhibitors, from initial screening to lead optimization.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. 2.6. In Vitro COX-2 Inhibitory Assays [bio-protocol.org]
Validating the Mechanism of Action of 2-[(3-Fluorobenzyl)oxy]benzoic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the mechanism of action of the novel compound 2-[(3-Fluorobenzyl)oxy]benzoic acid. Based on the structural similarity to known anti-inflammatory agents, the putative mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. This guide outlines the experimental data and protocols necessary to test this hypothesis, comparing the compound to established non-selective and selective COX inhibitors.
Salicylic acid and its derivatives are well-known for their anti-inflammatory properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[3][4] While COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastrointestinal lining, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1][4] Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.[4][5]
This guide presents a pathway to validate whether this compound acts as a COX inhibitor and to characterize its selectivity profile in comparison to Aspirin, a non-selective COX inhibitor, and Celecoxib, a well-established COX-2 selective inhibitor.
Comparative Efficacy: In Vitro COX Inhibition
To ascertain the inhibitory potential of this compound against COX-1 and COX-2, in vitro enzyme inhibition assays are paramount. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying and comparing the potency of different inhibitors. The following table summarizes representative IC50 values for the established COX inhibitors, Aspirin and Celecoxib, which serve as benchmarks for evaluating the performance of this compound.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Experimental Data Needed | Experimental Data Needed | To be Determined |
| Aspirin | 15 | 250 | 0.06 |
| Celecoxib | 15 | 0.04 | 375 |
Note: IC50 values for Aspirin and Celecoxib are approximate and can vary depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are standard protocols for key experiments to validate the mechanism of action of this compound as a COX inhibitor.
COX-1 and COX-2 Inhibition Assay (In Vitro)
Objective: To determine the IC50 values of this compound for both COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound, Aspirin, and Celecoxib
-
Prostaglandin E2 (PGE2) immunoassay kit
-
Assay buffer (e.g., Tris-HCl)
Procedure:
-
Prepare a series of dilutions of the test compound, this compound, and the reference compounds (Aspirin and Celecoxib).
-
In separate reaction wells, pre-incubate the respective COX enzyme (COX-1 or COX-2) with each dilution of the test and reference compounds for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a suitable quenching agent (e.g., hydrochloric acid).
-
Measure the concentration of PGE2 produced in each well using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition of PGE2 production against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, using non-linear regression analysis.
Cellular Assay for Prostaglandin Production
Objective: To assess the inhibitory effect of this compound on prostaglandin production in a cellular context.
Materials:
-
Human cell line (e.g., macrophages like RAW 264.7 or epithelial cells like A549)
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
This compound, Aspirin, and Celecoxib
-
Cell culture medium and supplements
-
PGE2 immunoassay kit
Procedure:
-
Culture the chosen cell line to an appropriate confluence in multi-well plates.
-
Pre-treat the cells with various concentrations of this compound, Aspirin, or Celecoxib for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours) to induce COX-2 expression and subsequent PGE2 production.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using an ELISA kit.
-
Determine the concentration-dependent inhibitory effect of the test compound on PGE2 production.
Visualizing the Mechanism and Workflow
To provide a clear conceptual understanding, the following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.
Caption: Proposed inhibitory action on the COX signaling pathway.
Caption: Workflow for validating COX inhibitory activity.
By following the outlined experimental plan and comparing the resulting data with the provided benchmarks, researchers can effectively validate the mechanism of action of this compound and determine its potential as a novel anti-inflammatory agent. This structured approach will provide the necessary evidence to support further preclinical and clinical development.
References
Unraveling the Cross-Reactivity Profile of 2-[(3-Fluorobenzyl)oxy]benzoic Acid: A Comparative Guide
For Immediate Release
[City, State] – Researchers and drug development professionals now have access to a comprehensive comparative guide on the cross-reactivity of the synthetic compound 2-[(3-Fluorobenzyl)oxy]benzoic acid. This guide provides an objective analysis of its potential biological targets and compares its activity with relevant alternatives, supported by available data and detailed experimental methodologies.
This compound belongs to the class of benzoic acid derivatives containing a benzyl ether linkage. While specific bioactivity data for this exact compound remains limited in publicly accessible databases, analysis of structurally similar molecules suggests potential interactions with key biological targets, primarily Peroxisome Proliferator-Activated Receptors (PPARs) and Cyclooxygenase (COX) enzymes. This guide synthesizes the available information to provide a framework for understanding its potential polypharmacology.
Potential Primary Targets and Cross-Reactivity
Based on structure-activity relationship (SAR) studies of analogous compounds, two primary target families have been identified as potential interaction partners for this compound:
-
Peroxisome Proliferator-Activated Receptors (PPARs): Several benzyloxybenzyl-based carboxylic acids have been investigated as agonists of PPAR subtypes (α, δ, and γ), which are nuclear receptors playing crucial roles in lipid and glucose metabolism. The structural similarity of this compound suggests it may also modulate the activity of these receptors.
-
Cyclooxygenase (COX) Enzymes: Structurally related compounds, such as 2-(2-Benzyloxyphenyl)-6-fluorobenzoic acid, have demonstrated anti-inflammatory properties through the inhibition of COX-2. This indicates a potential for this compound to exhibit cross-reactivity with COX enzymes, which are key mediators of inflammation.
Comparative Analysis with Alternatives
To provide a context for the potential activity of this compound, this guide includes data on established modulators of PPARs and COX enzymes.
Table 1: Comparative Activity of PPARα Agonists
| Compound | Target | Assay Type | EC50 (nM) | Reference Compound |
| This compound | PPARα | Luciferase Reporter Gene Assay | Data Not Available | - |
| GW7647 | PPARα | Luciferase Reporter Gene Assay | 1.2 | Positive Control |
| Fenofibric Acid | PPARα | Transactivation Assay | 17,970 ± 580 | Reference Agonist |
Table 2: Comparative Activity of COX-2 Inhibitors
| Compound | Target | Assay Type | IC50 (µM) | Reference Compound |
| This compound | COX-2 | Fluorometric Inhibitor Screening | Data Not Available | - |
| Celecoxib | COX-2 | Fluorometric Inhibitor Screening | 0.45 | Positive Control |
| Triflusal | COX-2 | Prostaglandin E2 Production | 0.16 | Reference Inhibitor |
| HTB (metabolite of Triflusal) | COX-2 | Prostaglandin E2 Production | 0.39 | Reference Inhibitor |
Experimental Methodologies
To facilitate further research and comparative studies, detailed protocols for the key assays are provided below.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist Luciferase Reporter Gene Assay
This assay is designed to identify and characterize agonists of human PPARα. It utilizes a cell line engineered to express a luciferase reporter gene under the control of a PPARα-responsive promoter.
Experimental Workflow:
Structure-Activity Relationship of 2-[(3-Fluorobenzyl)oxy]benzoic Acid: A Comparative Guide for GPR40 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction to GPR40 and Therapeutic Rationale
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells.[1] Its activation by endogenous long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[3] This glucose-dependent mechanism of action makes GPR40 an attractive therapeutic target for type 2 diabetes, as it is expected to have a lower risk of hypoglycemia compared to other insulin secretagogues.[3] Synthetic small-molecule agonists of GPR40 have been shown to effectively lower blood glucose in animal models of type 2 diabetes.
The activation of GPR40 primarily initiates a Gαq/11 signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), which is a key trigger for insulin granule exocytosis.
Core Molecular Structure and Postulated SAR of 2-[(3-Fluorobenzyl)oxy]benzoic Acid
The molecule this compound belongs to the class of benzyloxybenzoic acids. Based on the broader SAR of GPR40 agonists, several structural features are likely crucial for its activity:
-
Carboxylic Acid Moiety: The benzoic acid is a critical acidic pharmacophore that is believed to interact with key basic residues within the GPR40 binding pocket.
-
Benzyl Ether Linkage: The ether linkage provides a certain degree of flexibility, allowing the benzyl and benzoic acid rings to adopt an optimal conformation for receptor binding.
-
Substituted Benzyl Group: The 3-fluoro substitution on the benzyl ring is expected to influence the compound's electronic properties and metabolic stability. Fluorine substitution can sometimes lead to improved pharmacokinetic profiles by blocking metabolically labile positions.
Comparison with Alternative GPR40 Agonist Scaffolds
While a direct comparison with immediate analogs is not available, the performance of the this compound scaffold can be contextualized by comparing it to other well-studied classes of GPR40 agonists.
| Compound Class | Representative Compound | GPR40 Agonist Activity (EC50) | Key Structural Features | Reference |
| Phenylpropanoic Acids | TAK-875 | 72 nM | Phenylpropanoic acid core with a biphenyl tail. | |
| Thiophen-2-ylpropanoic Acids | (R)-7k | Potent in vitro and in vivo | Thiophene ring replacing the phenyl ring of phenylpropanoic acids. | |
| Biaryl Chromans | AP5 | Potent AgoPAM | Chroman core with biaryl substitutions. | |
| 2-(Benzyloxy)benzoic Acids | This compound | Data not available | Benzyloxybenzoic acid scaffold. | N/A |
AgoPAM: Agonist and Positive Allosteric Modulator
Experimental Protocols
Detailed methodologies for key experiments to characterize GPR40 agonists are provided below. These are representative protocols based on published studies of other GPR40 agonists.
In Vitro GPR40 Activation Assay: Calcium Mobilization
This assay measures the increase in intracellular calcium concentration upon GPR40 activation.
1. Cell Culture and Plating:
- HEK293 cells stably expressing human GPR40 are cultured in DMEM supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and a selection agent (e.g., G418).
- Cells are seeded into black-walled, clear-bottom 384-well microplates coated with poly-D-lysine and incubated overnight.
2. Dye Loading:
- The culture medium is replaced with an assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
- A calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) is added to each well, and the plate is incubated for 30-60 minutes at 37°C, followed by a 15-minute incubation at room temperature in the dark.
3. Compound Addition and Signal Detection:
- Test compounds, including this compound and reference agonists, are prepared in assay buffer.
- The cell plate and compound plate are loaded into a fluorescent plate reader (e.g., FLIPR).
- The instrument adds the compounds to the cells while simultaneously measuring the fluorescence intensity at regular intervals.
4. Data Analysis:
- The increase in fluorescence intensity reflects the change in intracellular calcium concentration.
- EC50 values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
In Vitro GPR40 Activation Assay: Inositol Monophosphate (IP-1) Accumulation
This assay provides a more direct measure of Gαq signaling by quantifying the accumulation of IP-1, a stable downstream metabolite of IP3.
1. Cell Culture and Plating:
- CHO-K1 cells stably expressing human GPR40 are cultured and plated in 96-well or 384-well plates.
2. Cell Stimulation:
- The culture medium is replaced with a stimulation buffer containing LiCl (to inhibit IP-1 degradation).
- Test compounds are added to the wells, and the plate is incubated for a defined period (e.g., 60 minutes) at 37°C.
3. Cell Lysis and IP-1 Detection:
- A lysis buffer is added to each well.
- The concentration of IP-1 in the cell lysate is determined using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit (e.g., IP-One HTRF kit). This involves adding a detection mix containing an IP-1-d2 acceptor and an anti-IP-1-cryptate donor.
4. Data Analysis:
- The HTRF signal is measured using a compatible plate reader. The signal is inversely proportional to the amount of IP-1 produced.
- EC50 values are calculated from the dose-response curves.
Visualizing the GPR40 Signaling Pathway and Experimental Workflow
Caption: GPR40 agonist-induced signaling cascade leading to insulin secretion.
Caption: Workflow for in vitro characterization of GPR40 agonists.
Conclusion
While direct experimental data for this compound as a GPR40 agonist is not extensively documented in publicly available literature, its structural features align with those of known GPR40 agonists. The benzoic acid moiety, benzyl ether linker, and fluorinated benzyl group are all likely to contribute to its interaction with the receptor and its overall pharmacological profile. Further empirical studies, following the detailed protocols outlined in this guide, are necessary to definitively characterize its potency and efficacy and to establish a clear structure-activity relationship for this particular chemical series. Such investigations will be crucial in determining its potential as a therapeutic agent for type 2 diabetes.
References
In Vivo Efficacy of 2-[(3-Fluorobenzyl)oxy]benzoic Acid for Overactive Bladder: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo efficacy of the novel compound 2-[(3-Fluorobenzyl)oxy]benzoic acid against established treatments for overactive bladder (OAB). While direct in vivo data for this compound is not yet publicly available, its structural similarity to known β3-adrenergic receptor agonists suggests a comparable mechanism of action. This document outlines the therapeutic landscape, presents efficacy data for current standards of care, and proposes an experimental framework for the validation of this new chemical entity.
Therapeutic Landscape for Overactive Bladder
Overactive bladder is a symptom complex characterized by urinary urgency, with or without urge incontinence, usually with frequency and nocturia.[1] The primary pharmacological treatments aim to reduce involuntary contractions of the detrusor muscle in the bladder wall. The two main classes of drugs are:
-
Antimuscarinics: These agents block muscarinic receptors (primarily M2 and M3) in the bladder, inhibiting acetylcholine-mediated contractions.[1]
-
β3-Adrenergic Receptor Agonists: This newer class of drugs activates β3-adrenergic receptors in the detrusor muscle, leading to muscle relaxation and increased bladder capacity.[1][2][3][4]
Comparative In Vivo Efficacy
The following tables summarize the clinical efficacy of leading OAB drugs, providing a benchmark for the potential evaluation of this compound.
Table 1: Efficacy of β3-Adrenergic Receptor Agonists in OAB Patients
| Compound | Dose | Change in Micturition Frequency (per 24h) | Change in Incontinence Episodes (per 24h) | Change in Urgency Episodes (per 24h) | Study Population | Reference |
| Mirabegron | 50 mg | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo | Pooled data from three Phase 3 trials | [5] |
| Vibegron | 75 mg | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo | Phase 3 EMPOWUR trial | [2] |
| 2-[(3-Fluorobenzyl) oxy]benzoic acid | TBD | Data not available | Data not available | Data not available | TBD |
Table 2: Efficacy of Antimuscarinic Drugs in OAB Patients
| Compound | Dose | Change in Micturition Frequency (per 24h) | Change in Incontinence Episodes (per 24h) | Change in Urgency Episodes (per 24h) | Study Population | Reference |
| Tolterodine | 4 mg | Additive effect when co-administered with Vibegron | Data not available | Data not available | Phase IIb study | [2] |
| Trospium Chloride | 60 mg | To be compared with Mirabegron and PFMT | To be compared with Mirabegron and PFMT | To be compared with Mirabegron and PFMT | Clinical trial NCT05880862 | [6] |
| 2-[(3-Fluorobenzyl) oxy]benzoic acid | TBD | Data not available | Data not available | Data not available | TBD |
Proposed Mechanism of Action for this compound
Based on its chemical structure, it is hypothesized that this compound acts as a selective β3-adrenergic receptor agonist. The proposed signaling pathway is depicted below.
Caption: Hypothesized signaling pathway for this compound.
Experimental Protocols for In Vivo Efficacy Validation
To validate the in vivo efficacy of this compound, a series of preclinical and clinical studies are required. A general workflow is proposed below.
1. Preclinical Evaluation in Animal Models of OAB
-
Objective: To assess the dose-dependent efficacy and safety of this compound in a relevant animal model.
-
Animal Model: Spontaneously hypertensive rats (SHR) or rats with cyclophosphamide-induced cystitis are commonly used models for detrusor overactivity.
-
Methodology:
-
Acclimatize animals and establish baseline urodynamic parameters (micturition frequency, volume, pressure).
-
Administer vehicle control, a positive control (e.g., Mirabegron), and varying doses of this compound orally or via the appropriate route.
-
Continuously monitor urodynamic parameters for a defined period post-administration.
-
Collect blood samples for pharmacokinetic analysis.
-
At the end of the study, harvest bladder tissue for ex vivo analysis of receptor binding and downstream signaling pathway activation.
-
-
Key Endpoints:
-
Change in inter-contraction interval.
-
Change in micturition volume.
-
Change in bladder capacity.
-
Incidence of adverse effects.
-
2. Phase I Clinical Trial
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy human volunteers.
-
Methodology:
-
Conduct a single ascending dose (SAD) and multiple ascending dose (MAD) study.
-
Monitor vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Collect serial blood and urine samples to determine pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
-
-
Key Endpoints:
-
Incidence and severity of adverse events.
-
Pharmacokinetic profile.
-
3. Phase II/III Clinical Trials
-
Objective: To determine the efficacy and safety of this compound in patients with OAB.
-
Methodology:
-
Design a randomized, double-blind, placebo-controlled, and active-comparator-controlled (e.g., Mirabegron) trial.
-
Recruit a statistically significant number of patients with a confirmed diagnosis of OAB.
-
Administer the investigational drug, placebo, or active comparator for a defined treatment period (e.g., 12 weeks).
-
Collect patient-reported outcomes from diaries (micturition frequency, incontinence episodes, urgency episodes).
-
Monitor for adverse events.
-
-
Key Endpoints:
-
Mean change from baseline in the number of micturitions per 24 hours.
-
Mean change from baseline in the number of incontinence episodes per 24 hours.
-
Mean change from baseline in the number of urgency episodes per 24 hours.
-
Patient perception of treatment benefit and quality of life scores.
-
Caption: Proposed experimental workflow for in vivo efficacy validation.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Clinical Utility of β3-Adrenoreceptor Agonists for the Treatment of Overactive Bladder: A Review of the Evidence and Current Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of beta-3 adrenergic agonists in treating neurogenic lower urinary tract dysfunction: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Reproducibility of Experimental Results for 2-[(3-Fluorobenzyl)oxy]benzoic acid and a Comparative Analysis with a Structurally Related Alternative
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of "2-[(3-Fluorobenzyl)oxy]benzoic acid" and a structurally similar compound, "2-((3-(chloromethyl)benzoyl)oxy)benzoic acid," to offer insights into their potential properties and activities. Due to the limited availability of direct experimental data for "this compound" in the public domain, this guide leverages data from its chloro-substituted analogue to provide a foundational comparison.
While specific experimental data for this compound is not extensively reported, its structural similarity to other halogenated benzoic acid derivatives allows for informed comparisons. The substitution of a fluorine atom for a chloromethyl group on the benzyl moiety is expected to influence the compound's physicochemical properties and biological activity. Fluorine's high electronegativity can affect acidity, lipophilicity, and metabolic stability.
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
To illustrate the potential differences, this section compares the known properties of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid with the parent compound, acetylsalicylic acid (ASA), a widely studied benzoic acid derivative. This comparison highlights how substitutions on the core structure can significantly alter key parameters.
| Property | 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | Acetylsalicylic Acid (ASA) | Reference |
| Molecular Formula | C15H11ClO4 | C9H8O4 | [1] |
| Molecular Weight | 290.7 g/mol | 180.16 g/mol | [1] |
| Log P (Lipophilicity) | 3.73 | Not specified | [1] |
| Maximum Plasma Concentration (Cmax) | 0.57 ± 0.02 µg/mL | Not specified | [1] |
| Time to Maximum Plasma Concentration (Tmax) | 28.9 ± 1.1 min | Not specified | [1] |
| Elimination Half-life (T½) | 39.4 ± 3.9 min | Not specified | [1] |
| Total Systemic Exposure (AUCtotal) | 66.3 ± 1.0 µg·min/mL | Not specified | [1] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. The following section outlines the synthesis and characterization protocols for 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid.
Synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid[1][2]
This compound was synthesized by reacting salicylic acid with 3-(chloromethyl)benzoyl chloride in acetone with pyridine serving as a catalyst. The reaction was conducted under microwave irradiation at 600 W for 5 minutes. The resulting product was a white crystalline solid.
Characterization of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid[1]
The purity and stability of the synthesized compound were determined using the following methods:
-
Thin-Layer Chromatography (TLC): To assess the purity of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the structure of the compound.
-
High-Pressure Liquid Chromatography (HPLC): For quantitative analysis and stability testing.
An accelerated stability test indicated a tentative shelf life of 3 years at 25°C and 75 ± 5% humidity.[1]
Biological Activity and Efficacy
The biological activities of halogenated benzoic acid derivatives often include anti-inflammatory and analgesic effects.
Anti-inflammatory and Analgesic Activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid
Studies on a lipopolysaccharide (LPS)-induced rat model demonstrated that 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid exhibits anti-inflammatory properties.[2] It is hypothesized that this activity is mediated through the inhibition of the COX-2 enzyme and potentially the NF-κβ signaling pathway.[2] In analgesic models, this compound showed a better nociceptive response compared to ASA, suggesting it could be a more effective analgesic agent.[1]
Comparative Biological Data
| Activity | 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | Acetylsalicylic Acid (ASA) | Reference |
| Analgesic Activity | Higher nociceptive response time than ASA | Lower nociceptive response time | [1] |
| Anti-inflammatory Activity | Demonstrated in LPS-induced rat model | Well-established | [2] |
| Antiplatelet Activity | Investigated as a potential antithrombotic agent | Well-established | [1] |
| Gastric Toxicity | Significantly less harmful toxicity parameters observed in animal models compared to ASA | Known to cause gastric mucosal damage | [1] |
Visualizing Synthesis and Biological Pathways
To provide a clearer understanding of the chemical and biological processes discussed, the following diagrams illustrate a general synthesis workflow and a key signaling pathway.
A generalized workflow for the synthesis of 2-(benzyloxy)benzoic acid derivatives.
Hypothesized inhibition of the COX-2 pathway by the chloro-analogue.
References
Comparative Guide to Target Engagement Verification for NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to verify the target engagement of 2-[(3-Fluorobenzyl)oxy]benzoic acid, a putative NLRP3 inflammasome inhibitor, alongside established alternative compounds. The content is supported by experimental data and detailed protocols to aid in the design and interpretation of studies aimed at confirming direct target binding and functional inhibition.
Overview of NLRP3 Inflammasome Inhibitors
The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is linked to a host of inflammatory diseases.[1][2][3] Consequently, the development of small molecule inhibitors that directly target NLRP3 is a major focus of therapeutic research.[2][[“]][5] This guide compares this compound with two well-characterized NLRP3 inhibitors, MCC950 and Oridonin, to illustrate different approaches to target engagement verification.
Table 1: Comparative Profile of Selected NLRP3 Inhibitors
| Compound | Target Domain | Mechanism of Action | Potency (IC50 in BMDMs) |
| This compound | Putative NACHT | Presumed to interfere with NLRP3 ATPase activity or conformational changes required for activation. | Data not available |
| MCC950 | NACHT (Walker B motif) | Directly binds to the NACHT domain, blocking ATP hydrolysis and subsequent ASC oligomerization.[1][5] | ~8 nM |
| Oridonin | NACHT | Covalently modifies Cysteine-279 in the NACHT domain, which blocks the crucial interaction between NLRP3 and NEK7.[5] | ~2.5 µM |
Key Experimental Protocols for Target Engagement
Verifying that a compound physically interacts with its intended target within a complex biological system is fundamental to drug development. Below are detailed protocols for robust methods to confirm NLRP3 engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical assay that assesses target engagement in intact cells or cell lysates.[6][7] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[6]
Experimental Protocol:
-
Cell Culture and Treatment: Culture human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs). Treat the cells with the test compound (e.g., this compound) at various concentrations for 1-2 hours. A vehicle control (e.g., DMSO) must be included.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a defined temperature gradient (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Cell Lysis: Immediately after heating, lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated (denatured) proteins.[6]
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the abundance of soluble NLRP3 protein using Western blotting or an ELISA-based method.
-
Data Interpretation: Plot the percentage of soluble NLRP3 against temperature for both vehicle and compound-treated groups. A rightward shift in the melting curve for the compound-treated group indicates target stabilization and thus, direct engagement.
Pull-Down Assays with Biotinylated Probes
Pull-down assays provide direct evidence of a physical interaction between a compound and its target protein.
Experimental Protocol:
-
Probe Synthesis: Synthesize a biotinylated version of the test compound (e.g., Biotin-2-[(3-Fluorobenzyl)oxy]benzoic acid).
-
Lysate Preparation: Prepare whole-cell lysates from a relevant cell line (e.g., THP-1 cells).
-
Incubation: Incubate the cell lysate with the biotinylated compound. To demonstrate specificity, include a competition control where the lysate is pre-incubated with an excess of the non-biotinylated compound before adding the biotinylated probe.
-
Capture: Add streptavidin-coated magnetic beads to the lysate mixture and incubate to capture the biotinylated probe along with any bound proteins.
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the captured proteins from the beads.
-
Analysis: Identify the eluted proteins using Western blotting with an anti-NLRP3 antibody. The presence of NLRP3 in the elution fraction, which is diminished in the competition control, confirms a direct interaction.
Visualized Pathways and Workflows
Diagrams created using the DOT language provide clear visual representations of complex biological and experimental processes.
Caption: The canonical NLRP3 inflammasome activation pathway.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
For researchers and drug development professionals, understanding the selectivity of a chemical compound is paramount to advancing a potential therapeutic agent. A compound's ability to interact with its intended target while minimizing off-target effects is a critical determinant of its efficacy and safety profile. While "2-[(3-Fluorobenzyl)oxy]benzoic acid" is not a widely characterized compound with a defined primary biological target in publicly available literature, this guide provides a comprehensive framework for establishing a selectivity profile for such a novel chemical entity against related targets, once a primary target is identified.
This guide will outline the standard experimental methodologies, data presentation formats, and a generalized workflow for conducting a thorough selectivity profile.
Data Presentation: Comparative Selectivity Analysis
A crucial aspect of selectivity profiling is the clear and concise presentation of quantitative data. This allows for a direct comparison of a compound's potency at its primary target versus a panel of related off-targets. The data is typically presented in a tabular format, as shown below.
| Target | Assay Type | IC50 / Ki (nM) | Fold Selectivity (vs. Primary Target) | Reference |
| Primary Target X | Enzyme Inhibition | 10 | 1 | [Internal Data] |
| Related Target A | Enzyme Inhibition | 150 | 15 | [Internal Data] |
| Related Target B | Radioligand Binding | >10,000 | >1000 | [Internal Data] |
| Related Target C | Cell-based | 800 | 80 | [Internal Data] |
| Unrelated Target D | Enzyme Inhibition | >10,000 | >1000 | [Internal Data] |
-
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
-
Ki: The inhibition constant, an indication of how potent an inhibitor is.
-
Fold Selectivity: The ratio of the IC50 or Ki value for the off-target to the IC50 or Ki value for the primary target. A higher number indicates greater selectivity.
Experimental Protocols
The choice of experimental assays is critical for generating high-quality, reproducible data. The following are examples of commonly employed methodologies in selectivity profiling.
Enzyme Inhibition Assays
For targets that are enzymes, direct inhibition assays are the gold standard for determining potency.
-
Objective: To measure the concentration of the test compound required to inhibit 50% of the enzyme's activity (IC50).
-
General Protocol:
-
The target enzyme is incubated with its substrate and varying concentrations of the test compound.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of product formed is quantified using a suitable detection method (e.g., fluorescence, absorbance, luminescence).
-
The percentage of inhibition is calculated for each compound concentration relative to a control with no inhibitor.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Radioligand Binding Assays
This method is used to determine the affinity of a compound for a receptor or ion channel.
-
Objective: To measure the ability of a test compound to displace a known radiolabeled ligand from its binding site on the target protein, thereby determining the inhibition constant (Ki).
-
General Protocol:
-
A preparation of cells or membranes expressing the target receptor is incubated with a fixed concentration of a high-affinity radioligand (e.g., ³H or ¹²⁵I-labeled).
-
Varying concentrations of the unlabeled test compound are added to compete for binding with the radioligand.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the filter is quantified using a scintillation counter.
-
The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 is then converted to a Ki value using the Cheng-Prusoff equation.
-
Cell-Based Functional Assays
These assays measure the functional consequence of a compound interacting with its target in a cellular context.
-
Objective: To quantify the effect of the compound on a downstream signaling event or cellular process mediated by the target.
-
Example (Calcium Flux Assay for GPCRs or Ion Channels):
-
Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM).[1][2]
-
A baseline fluorescence reading is taken.
-
The cells are stimulated with an agonist to induce a calcium influx, and the change in fluorescence is measured.
-
To test for inhibitory activity, cells are pre-incubated with varying concentrations of the test compound before agonist stimulation.
-
The concentration-dependent inhibition of the calcium signal is used to determine the IC50 value.[3]
-
Mandatory Visualizations
Diagrams are essential for visually communicating complex workflows and relationships.
Caption: A generalized workflow for small molecule selectivity profiling.
Caption: Inhibition of a signaling pathway by a selective compound.
By following a structured approach to selectivity profiling, researchers can build a comprehensive data package that informs on the potential of a novel compound. This systematic evaluation is a cornerstone of modern drug discovery, enabling data-driven decisions for lead optimization and preclinical development.
References
A Comparative Analysis of 2-[(3-Fluorobenzyl)oxy]benzoic Acid and Existing Anti-Inflammatory Agents
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. This guide compares the potential anti-inflammatory agent, 2-[(3-Fluorobenzyl)oxy]benzoic acid, with a non-selective COX inhibitor, Ibuprofen, and a selective COX-2 inhibitor, Celecoxib.
Mechanism of Action
The primary mechanism of action for NSAIDs involves the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation.[1][2]
-
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid (as a proxy for the fluoro-analog): In silico and in vivo studies suggest that this compound exhibits anti-inflammatory properties, potentially through the inhibition of the COX-2 enzyme and the nuclear factor kappa B (NF-κB) signaling pathway.[3][4] The inhibition of NF-κB can lead to a downstream reduction in the expression of pro-inflammatory cytokines.[4]
-
Ibuprofen: This is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes.[1][5] The inhibition of COX-1 is associated with the gastrointestinal side effects of NSAIDs, while the inhibition of COX-2 is responsible for the anti-inflammatory and analgesic effects.[5]
-
Celecoxib: As a selective COX-2 inhibitor, Celecoxib primarily targets the COX-2 enzyme, which is upregulated during inflammation.[2][6] This selectivity is thought to reduce the risk of gastrointestinal adverse effects compared to non-selective NSAIDs.[7]
Signaling Pathway
The anti-inflammatory action of these compounds primarily interferes with the arachidonic acid cascade.
Comparative Efficacy and Potency
Quantitative data on the anti-inflammatory and COX inhibitory activity of these compounds are summarized below.
| Compound | In Vitro COX Inhibition (IC50) | In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema) |
| 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid | Higher affinity for COX-2 than acetylsalicylic acid (in silico)[3] | Significant reduction in paw edema in rats[8] |
| Ibuprofen | COX-1: ~13 µM, COX-2: ~370 µM | Effective at reducing paw edema in rats |
| Celecoxib | COX-1: ~15 µM, COX-2: ~0.04 µM[9] | Effective at reducing paw edema in rats[10] |
Experimental Protocols
In Vitro COX Inhibition Assay
This assay determines the concentration of a compound required to inhibit 50% of the COX enzyme activity (IC50).
Methodology:
-
Enzyme Preparation: Purified recombinant COX-1 or COX-2 enzymes are used.[9]
-
Compound Preparation: The test compound is dissolved and serially diluted to a range of concentrations.
-
Reaction: The enzyme is pre-incubated with the test compound or vehicle control. The reaction is initiated by adding arachidonic acid.
-
Detection: The amount of prostaglandin produced is measured. A common method is an enzyme immunoassay (EIA) for prostaglandin E2 (PGE2).[11]
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.[9]
In Vivo Carrageenan-Induced Paw Edema
This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.[12]
Methodology:
-
Animals: Male Wistar rats or Swiss albino mice are typically used.[12]
-
Dosing: Animals are divided into groups and administered the test compound, a vehicle control, or a standard anti-inflammatory drug (e.g., Ibuprofen) orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each animal.[12]
-
Measurement of Edema: The volume of the paw is measured at baseline and at regular intervals after carrageenan injection using a plethysmometer.[12]
-
Data Analysis: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume to the vehicle control group.
Conclusion
While direct experimental evidence for this compound is lacking, the data from its chloro-analog suggests potential as an anti-inflammatory agent, possibly with a degree of COX-2 selectivity. Further in vitro and in vivo studies are necessary to fully characterize its pharmacological profile. A direct comparison with established NSAIDs like Ibuprofen and Celecoxib will be crucial in determining its therapeutic potential and safety profile. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
- 1. news-medical.net [news-medical.net]
- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. inotiv.com [inotiv.com]
Safety Operating Guide
Proper Disposal Procedures for 2-[(3-Fluorobenzyl)oxy]benzoic acid
Disclaimer: The following guidance is based on the safety protocols for structurally similar compounds, such as benzoic acid and other fluorinated organic compounds. A specific Safety Data Sheet (SDS) for 2-[(3-Fluorobenzyl)oxy]benzoic acid was not located. Researchers must consult the specific SDS for their material and contact their institution's Environmental Health and Safety (EHS) department for final disposal instructions.
The proper disposal of this compound is critical to ensure personnel safety and environmental protection. As a fluorinated benzoic acid derivative, this compound must be treated as hazardous chemical waste. All waste must be handled in accordance with local, state, and federal regulations[1].
Immediate Safety and Handling for Disposal
Before handling for disposal, ensure all appropriate personal protective equipment (PPE) is worn. Based on related compounds, this includes:
-
Eye Protection: Safety glasses with side shields or chemical goggles[2][3].
-
Hand Protection: Chemically resistant gloves. Contaminated gloves should be disposed of as hazardous waste[2].
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact[4][5][6].
-
Respiratory Protection: Use only in a well-ventilated area. If dust is generated, use a respirator[3][7].
Quantitative Hazard Data Summary
The following table summarizes the hazard classifications for related benzoic acid compounds. This data should be used as a reference to understand the potential hazards of this compound when preparing it for disposal.
| Hazard Classification | Benzoic Acid | 2-Fluorobenzoic Acid | 4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid |
| GHS Pictograms | Danger | Warning | Warning |
| Hazard Statements | H315: Causes skin irritation.H318: Causes serious eye damage.H372: Causes damage to organs through prolonged or repeated exposure.H402: Harmful to aquatic life.[5] | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3] | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2] |
| Disposal Consideration | UN number: 3077 (for environmentally hazardous substance, solid, n.o.s.) | Dispose of contents/container to an approved waste disposal plant.[3] | Offer surplus and non-recyclable solutions to a licensed disposal company.[2] |
Procedural Disposal Plan
This section provides a step-by-step workflow for the safe segregation and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Identify Waste Stream: Classify all materials contaminated with this compound as hazardous chemical waste. This includes:
-
Unused or expired pure chemical.
-
Contaminated labware (e.g., pipettes, vials).
-
Contaminated PPE (e.g., gloves).
-
Residues from reactions or clean-up.
-
-
Segregate Waste:
-
Solid Waste: Collect solid this compound, contaminated spill materials, and used weighing papers in a designated, compatible solid waste container[4]. Do not mix with other waste types unless instructed by your EHS department.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a designated halogenated organic solvent waste container. Fluorine is a halogen. Do not pour down the drain[4][7].
-
Contaminated Sharps: Needles, scalpels, or other sharps must be placed in a designated sharps container.
-
Step 2: Waste Collection and Labeling
-
Use Appropriate Containers: Use chemically resistant, leak-proof containers with secure lids[1][4]. Ensure containers are clearly labeled and free from leaks[1].
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An accurate list of all contents, including solvents and their approximate percentages.
-
The relevant hazard pictograms (e.g., irritant, health hazard).
-
The date the waste was first added to the container.
-
Step 3: Storage and Final Disposal
-
Temporary Storage: Store the sealed waste containers in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials like strong oxidizing agents[7][8].
-
Professional Disposal: Arrange for a pickup with your institution's EHS department or a licensed professional waste disposal service[2]. Do not attempt to treat or dispose of the chemical on your own. Neutralization with a dilute solution of sodium carbonate has been mentioned for small spills of benzoic acid, but this should only be done by trained personnel following a specific protocol[9].
Spill Cleanup Protocol
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: Prevent the spill from spreading or entering drains[2][4].
-
Cleanup:
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of chemical waste like this compound.
Caption: Chemical Waste Disposal Workflow Diagram.
Advanced Disposal Considerations
While standard procedure involves disposal via a licensed waste management company, research is ongoing into methods for the destruction of fluorinated organic compounds, often called "forever chemicals" due to the strength of the carbon-fluorine bond[10][11]. Methods such as high-temperature incineration at specialized facilities have shown high destruction efficiency for some fluorinated compounds[10]. Other innovative research involves mechanochemical destruction that can break down these compounds and recover the fluoride for reuse[11]. These methods are not standard laboratory procedures but represent the future of fluorinated waste management.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. alpharesources.com [alpharesources.com]
- 5. redox.com [redox.com]
- 6. ilpi.com [ilpi.com]
- 7. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 8. fishersci.com [fishersci.com]
- 9. home.miracosta.edu [home.miracosta.edu]
- 10. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 11. ox.ac.uk [ox.ac.uk]
Essential Safety and Logistical Information for Handling 2-[(3-Fluorobenzyl)oxy]benzoic Acid
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals working with 2-[(3-Fluorobenzyl)oxy]benzoic acid.
Hazard Profile
Based on analogous compounds, this compound is anticipated to possess the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation/Damage: Poses a risk of serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to ensure personal safety when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting EN 166 or ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[4][5] | To protect against splashes that could cause serious eye damage. |
| Hand Protection | Nitrile or neoprene gloves.[6][7][8] Glove thickness and breakthrough time should be appropriate for the duration of the task. Regularly inspect gloves for any signs of degradation or puncture. | To prevent skin contact and irritation. Nitrile and neoprene offer good resistance to a range of chemicals, including acids and aromatic compounds.[7][8] |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®) or a chemical-resistant apron over cotton-based clothing.[5] Ensure the lab coat is fully buttoned. | To protect the skin from accidental spills and splashes. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH/MSHA or European Standard EN 136 approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[4][5][6] | To prevent inhalation of dust or vapors that may cause respiratory irritation. |
| Footwear | Closed-toe, closed-heel shoes made of a chemically resistant material.[5] | To protect feet from spills and falling objects. |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of accidental exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][9] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and environmental compliance.
-
Risk Assessment and Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have an appropriate spill kit readily accessible.
-
-
Handling and Use:
-
Perform all manipulations of the solid compound and its solutions inside a certified chemical fume hood.
-
Use the smallest quantity of the substance necessary for the experiment.
-
Avoid the formation of dust when handling the solid material.
-
Keep all containers tightly closed when not in use.[10]
-
Wash hands thoroughly after handling, even if gloves were worn.[11]
-
-
Small Spill Cleanup:
-
In case of a small spill, ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).
-
Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[10]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For larger spills, evacuate the area and contact the appropriate emergency response team.[10]
-
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[12]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, properly labeled, and sealed container for halogenated organic solid waste. |
| Liquid Waste (Solutions) | Collect in a designated, properly labeled, and sealed container for halogenated organic liquid waste.[10][12] Do not mix with non-halogenated waste streams.[10] |
| Contaminated Materials | Any materials (e.g., gloves, absorbent pads, weighing paper) contaminated with this compound should be placed in the designated solid halogenated waste container. |
General Disposal Guidelines:
-
All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste".[10]
-
Waste containers should be kept closed except when adding waste.[10]
-
Store waste containers in a designated, well-ventilated, and secondary containment area.
-
Follow all institutional and local regulations for hazardous waste disposal.
Workflow for Safe Handling
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. angenechemical.com [angenechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. leelinework.com [leelinework.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. envirotech.com [envirotech.com]
- 7. hsa.ie [hsa.ie]
- 8. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 9. fishersci.com [fishersci.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. bucknell.edu [bucknell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Fluorobenzyl)oxy]benzoic acid](https://i.imgur.com/your-image-url-for-4-isomer.png)
